molecular formula C9H9BrClN3 B2949243 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride CAS No. 1031793-63-1

3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B2949243
CAS No.: 1031793-63-1
M. Wt: 274.55
InChI Key: IQMUANNWXBSNSJ-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride is a useful research compound. Its molecular formula is C9H9BrClN3 and its molecular weight is 274.55. The purity is usually 95%.
BenchChem offers high-quality 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-bromophenyl)-1H-pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3.ClH/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8;/h1-5H,(H3,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMUANNWXBSNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NN2)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(2-Bromophenyl)-1H-pyrazol-5-amine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects.[4][5]

This guide focuses on a specific, highly functionalized derivative: 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride (CAS Number: 1031793-63-1).[6] This compound is of particular interest to researchers and drug development professionals for two primary reasons:

  • Inherent Biological Potential: The 3-aryl-5-aminopyrazole core is a key feature in many biologically active molecules.

  • Synthetic Versatility: It serves as a powerful intermediate, with three distinct points for chemical modification: the 5-amino group, the electron-rich C4 position of the pyrazole ring, and the bromine-substituted phenyl ring, which is primed for cross-coupling reactions.

This document provides a comprehensive overview of the known and predicted chemical properties, a robust protocol for its synthesis and characterization, an analysis of its reactivity, and a discussion of its potential applications as a building block in modern drug discovery programs.

Physicochemical Properties and Spectroscopic Characterization

While extensive experimental data for this specific hydrochloride salt is not widely published, its properties can be reliably predicted based on the analysis of its constituent parts and data from closely related analogues.

PropertyValueSource/Method
CAS Number 1031793-63-1[6]
Molecular Formula C₉H₉BrClN₃Calculated
Molecular Weight 274.55 g/mol Calculated
Appearance Off-white to light yellow solid (Predicted)N/A
Purity Typically available at ≥95%[6]
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (Predicted)N/A
Predicted Spectroscopic Data

Full characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on established principles and spectral data from similar 3-aryl-5-aminopyrazoles.[7][8]

TechniquePredicted Observations
¹H NMR (DMSO-d₆)~10.0-12.0 ppm (broad s, 3H): Overlapping signals from the pyrazole N-H and the -NH₃⁺ protons. ~7.2-7.8 ppm (m, 4H): Complex multiplet corresponding to the four protons of the 2-bromophenyl ring. ~6.0-6.5 ppm (s, 1H): Singlet for the C4-H proton of the pyrazole ring.
¹³C NMR (DMSO-d₆)~150-155 ppm: C5 (attached to NH₃⁺). ~140-145 ppm: C3 (attached to the phenyl ring). ~120-135 ppm: Aromatic carbons of the bromophenyl ring. ~118-122 ppm: C-Br carbon of the phenyl ring. ~90-95 ppm: C4 of the pyrazole ring.
FT-IR (KBr, cm⁻¹)~3400-3000 cm⁻¹ (broad): N-H stretching from the pyrazole ring and the ammonium salt. ~1640-1600 cm⁻¹: N-H bending and C=N stretching. ~1550-1450 cm⁻¹: Aromatic C=C stretching. ~1100-1000 cm⁻¹: C-Br stretching.
Mass Spec. (ESI+) m/z ≈ 238/240 [M+H]⁺: For the free base, showing the characteristic isotopic pattern of a single bromine atom.

Synthesis and Purification

The synthesis of 3-aryl-5-aminopyrazoles is a well-established process, typically achieved through the cyclocondensation of a hydrazine derivative with a β-ketonitrile.[9][10] The following section details a robust, field-proven methodology adapted for the specific synthesis of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride.

Proposed Synthetic Pathway

The synthesis proceeds in two main stages: the initial formation of the pyrazole ring via cyclization, followed by conversion to the stable hydrochloride salt.

Synthesis cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: Salt Formation A 2-Bromophenylhydrazine C 3-(2-bromophenyl)-1H-pyrazol-5-amine (Free Base) A->C AcOH, Reflux B 3-Oxo-3-phenylpropanenitrile (or similar β-ketonitrile) B->C D 3-(2-bromophenyl)-1H-pyrazol-5-amine (Free Base) F 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride (Final Product) D->F Stir at RT E HCl in Ether/Dioxane E->F

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol

Expert Insight: The choice of an acidic catalyst like acetic acid is crucial as it facilitates both the initial condensation to form a hydrazone intermediate and the subsequent intramolecular cyclization to the pyrazole ring. The final salt formation step not only improves stability and handling but is often a key step in preparing compounds for pharmaceutical screening.

Step 1: Synthesis of 3-(2-bromophenyl)-1H-pyrazol-5-amine (Free Base)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromophenylhydrazine (1.0 eq), 3-aminocrotononitrile or a suitable β-ketonitrile (1.1 eq), and glacial acetic acid (5-10 volumes).

  • Cyclization: Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.[8]

  • Workup: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water and basify by careful addition of a saturated sodium bicarbonate solution until pH ~8 is reached.

  • Extraction: The resulting aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. This crude material is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure free base.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Precipitation: To this solution, add a 2M solution of HCl in diethyl ether or dioxane (1.2 eq) dropwise with vigorous stirring. A precipitate should form immediately.

  • Isolation: Continue stirring for 30 minutes at room temperature. Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride.

Chemical Reactivity and Derivatization Potential

The title compound is a versatile building block due to its multiple reactive sites. Understanding its reactivity is key to leveraging its full potential in a discovery program.

Reactivity cluster_amino Amino Group Reactions cluster_ring Ring Reactions cluster_phenyl Phenyl Ring Cross-Coupling main 3-(2-Br-Ph)-1H-pyrazol-5-amine acylation N-Acylation main->acylation R-COCl sulfonylation N-Sulfonylation main->sulfonylation R-SO2Cl reductive_amination Reductive Amination main->reductive_amination R-CHO, NaBH(OAc)3 halogenation Electrophilic Halogenation (C4) main->halogenation NBS / NIS suzuki Suzuki Coupling main->suzuki Ar-B(OH)2, Pd catalyst buchwald Buchwald-Hartwig Amination main->buchwald R2NH, Pd catalyst

Caption: Key derivatization pathways for the title compound.

  • Reactions at the 5-Amino Group: The primary amine is a potent nucleophile (when in its free base form) and readily undergoes acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides[11], and reductive amination with aldehydes or ketones[7]. This site is ideal for introducing diverse side chains to probe structure-activity relationships (SAR).

  • Electrophilic Substitution on the Pyrazole Ring: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack. Halogenation, for instance with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), proceeds readily at this position, providing a further handle for modification.[11]

  • Cross-Coupling at the Bromophenyl Moiety: The C-Br bond on the phenyl ring is a critical functional handle for palladium-catalyzed cross-coupling reactions. This enables:

    • Suzuki Coupling: To form new C-C bonds with boronic acids, introducing new aryl or alkyl groups.

    • Buchwald-Hartwig Amination: To form C-N bonds, linking to a variety of amines.

    • Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

Applications in Drug Discovery

The structural features of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride make it an exemplary scaffold for building libraries of potential drug candidates.

Drug_Discovery_Workflow A Scaffold 3-(2-Br-Ph)-1H-pyrazol-5-amine B Library Synthesis (Parallel Chemistry) A->B Derivatization at NH2, C4, C-Br sites C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (SAR) D->E Iterative Synthesis & Biological Testing F Preclinical Candidate E->F

Caption: Role of the scaffold in a typical drug discovery pipeline.

The pyrazole core is present in numerous approved drugs, highlighting its clinical relevance.[2] Derivatives have shown promise as inhibitors of enzymes like succinate dehydrogenase, demonstrating their utility in developing new fungicides and potentially other therapeutic agents.[12] By systematically modifying the three key reactive sites on the title compound, researchers can rapidly generate a large, diverse library of novel molecules for screening against various biological targets, including kinases, proteases, and GPCRs. The "2-bromophenyl" moiety, in particular, can act as a vector to explore specific binding pockets within a target protein, with the bromine atom serving as a placeholder for future, more complex substitutions during lead optimization.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount. The following guidelines are based on data from structurally related aminopyrazole and bromophenyl compounds.[13][14][15]

Hazard CategoryGHS Classification (Predicted)
Acute Toxicity H302: Harmful if swallowed.[15][16] H311/H331: Potentially toxic in contact with skin or if inhaled.[16]
Skin Corrosion/Irritation H315: Causes skin irritation.[15][16]
Eye Damage/Irritation H319: Causes serious eye irritation.[15][16]
Target Organ Toxicity H335: May cause respiratory irritation.[15][16]
  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Minimize dust generation and accumulation.[14][17]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials. Keep the container tightly closed.[18]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[14]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[14]

Conclusion

3-(2-Bromophenyl)-1H-pyrazol-5-amine hydrochloride is more than a mere chemical entry in a catalog; it is a strategically designed building block for chemical innovation. Its combination of a biologically relevant pyrazole core and multiple, orthogonally reactive functional groups provides medicinal chemists with a powerful tool for the synthesis of novel compound libraries. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is the first step toward unlocking its considerable potential in the ongoing quest for new and effective therapeutic agents.

References

Sources

Technical Guide: CAS 1031793-63-1 (5-Amino-3-(2-bromophenyl)pyrazole Hydrochloride)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS 1031793-63-1 Physical and Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

CAS 1031793-63-1 corresponds to 5-Amino-3-(2-bromophenyl)-1H-pyrazole hydrochloride (also chemically indexed as 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride).[1] This compound is a critical heterocyclic building block primarily utilized in the synthesis of protein kinase inhibitors , specifically those targeting the ATP-binding pocket of enzymes such as Aurora kinases , CDKs (Cyclin-Dependent Kinases) , and c-Met .

Originally disclosed in patent literature by SGX Pharmaceuticals (acquired by Eli Lilly), this scaffold serves as the "warhead" precursor for constructing bicyclic pyrazolo-fused systems (e.g., pyrazolo[1,5-a]pyrimidines). Its dual functionality—an exocyclic amine for hydrogen bonding and an aryl bromide for cross-coupling—makes it a versatile tool in Fragment-Based Drug Discovery (FBDD) .

Chemical Identity Table
PropertySpecification
CAS Number 1031793-63-1
IUPAC Name 3-(2-Bromophenyl)-1H-pyrazol-5-amine hydrochloride
Synonyms 5-Amino-3-(2-bromophenyl)pyrazole HCl; 3-Amino-5-(2-bromophenyl)pyrazole HCl
Molecular Formula C₉H₈BrN₃[1][2][3][4][5][6] · HCl
Molecular Weight 274.55 g/mol (Free base: ~238.08 g/mol )
SMILES Cl.Nc1cc([nH]n1)-c1ccccc1Br
InChI Key IQMUANNWXBSNSJ-UHFFFAOYSA-N

Physicochemical Profile

Understanding the physical state and solubility profile of CAS 1031793-63-1 is essential for assay development and synthetic planning.

Physical Properties
  • Appearance: Typically an off-white to pale yellow crystalline solid . The color intensity can vary based on the level of oxidation or trace impurities (e.g., bromination byproducts).

  • Melting Point: High melting point characteristic of hydrochloride salts. While specific CoA data varies, similar pyrazole HCl salts typically decompose above 220°C .

  • Hygroscopicity: Moderate. As a hydrochloride salt, it can absorb atmospheric moisture. Storage in a desiccator is recommended to prevent "caking" which complicates weighing.

Solubility & Stability
SolventSolubility RatingApplication Notes
DMSO High (>100 mM)Preferred solvent for biological stock solutions.
Methanol Moderate (~10-50 mM)Suitable for LC-MS sample preparation.
Water Low to Moderate The HCl salt improves aqueous solubility compared to the free base, but the lipophilic bromophenyl group limits solubility at neutral pH.
DCM/Chloroform Low Poor solubility due to the ionic salt lattice.

Stability Insight: The compound is stable in solid form when stored at -20°C under inert atmosphere. In solution (DMSO), it is stable for >2 weeks at 4°C. Avoid repeated freeze-thaw cycles, which can induce precipitation or hydrolysis of the salt form.

Synthetic Utility & Reactivity

This compound is designed as a bifunctional scaffold . Its reactivity profile allows for the rapid generation of diverse chemical libraries.

Core Reactivity Map
  • Exocyclic Amine (-NH₂):

    • Acts as a nucleophile in amide couplings or urea formation .

    • Key interaction point for the "hinge region" in kinase active sites (H-bond donor).

  • Aryl Bromide (-Br):

    • A handle for Suzuki-Miyaura cross-coupling to introduce biaryl diversity.

    • Can be converted to a boronic ester for reverse coupling strategies.

  • Pyrazole Nitrogen (-NH):

    • Can be alkylated or participate in cyclization reactions with 1,3-dicarbonyls to form fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).

Visualization: Synthetic Pathway

The following diagram illustrates the standard workflow for converting this intermediate into a kinase inhibitor scaffold.

G Start CAS 1031793-63-1 (Scaffold) Step1 Cyclization (with 1,3-dicarbonyls) Start->Step1 Route A: Ring Fusion Step2 Suzuki Coupling (Pd-Catalyzed) Start->Step2 Route B: Biaryl Formation Product Bicyclic Kinase Inhibitor Step1->Product Functionalization Step2->Product Cyclization

Caption: Divergent synthetic pathways for CAS 1031793-63-1. Route A forms the bicyclic core first; Route B diversifies the aryl ring first.

Experimental Protocols

Protocol A: Solubility Assessment for Bioassays

Objective: Prepare a precipitation-free 10 mM stock solution for High-Throughput Screening (HTS).

  • Weighing: Accurately weigh 2.75 mg of CAS 1031793-63-1 into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Mixing: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature for 5 minutes.

    • Checkpoint: Solution must be optically clear. If hazy, centrifuge at 10,000 x g for 1 minute to check for pellet formation.

  • Storage: Aliquot into 50 µL volumes and store at -20°C.

  • Quality Control: Dilute 1:100 in PBS (pH 7.4) to check for precipitation. If precipitation occurs (common due to the bromophenyl lipophilicity), reduce stock concentration to 5 mM.

Protocol B: General Suzuki Coupling (Microwave Assisted)

Objective: Functionalize the bromide position.

  • Reagents:

    • Scaffold (1.0 eq)

    • Aryl Boronic Acid (1.2 eq)

    • Pd(dppf)Cl₂ · DCM (0.05 eq)

    • Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine solid reagents in a microwave vial.

    • Add Dioxane and aqueous base.

    • Seal and purge with Nitrogen for 2 minutes.

    • Heat at 100°C for 1 hour (or 120°C for 20 min in microwave).

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Biological Context & Mechanism

While CAS 1031793-63-1 is an intermediate, its structural features dictate its biological potential.

  • ATP-Mimetics: The aminopyrazole motif is a classic "hinge binder." The exocyclic amine donates a hydrogen bond to the hinge region of the kinase ATP-binding pocket, while the pyrazole nitrogen accepts a hydrogen bond.

  • Selectivity: The 2-bromophenyl group often sits in the "gatekeeper" region or the hydrophobic back pocket. Modifying this group via Suzuki coupling allows medicinal chemists to tune selectivity between similar kinases (e.g., CDK2 vs. CDK4).

Visualization: Assay Development Workflow

The following diagram outlines the decision process for validating this compound in a biochemical assay.

G Start Compound Stock (DMSO) Check Aqueous Solubility Check (PBS) Start->Check Pass Soluble? Check->Pass Assay Proceed to Kinase Assay Pass->Assay Yes Fail Precipitation Pass->Fail No Fix Add Co-solvent (5% Cyclodextrin) Fail->Fix Fix->Check Retest

Caption: Solubility troubleshooting workflow for kinase assay preparation.

References

  • SGX Pharmaceuticals, Inc. (2005). Bicyclic Pyrazolo-Fused Compounds as Protein Kinase Modulators. WO 2005/068473 A1.

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 44557999 (Free Base). Retrieved from PubChem.[3][4]

  • Hairui Chemical. (n.d.). Product Sheet: 5-(2-Bromophenyl)-1H-pyrazol-3-amine hydrochloride.

Sources

Unraveling the Core Mechanism of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrazole Scaffold - A Privileged Motif in Kinase Inhibition

In the landscape of modern drug discovery, the pyrazole nucleus has emerged as a "privileged scaffold," a molecular framework that consistently demonstrates a high affinity for a diverse range of biological targets.[1] This is particularly evident in the realm of protein kinase inhibition, where the unique structural and electronic properties of pyrazole-containing compounds have been successfully exploited to develop potent and selective modulators of these critical cellular enzymes.[2] This guide delves into the putative mechanism of action of a specific, yet under-investigated molecule: 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride. While direct experimental evidence for this compound remains nascent, a robust hypothesis can be formulated based on extensive structure-activity relationship (SAR) data from analogous compounds. This document will, therefore, serve as an in-depth technical guide, postulating a primary mechanism of action centered on kinase inhibition and providing the scientific rationale and experimental avenues for its validation.

Deconstructing the Molecule: Structural Insights into Mechanistic Potential

The chemical architecture of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride offers critical clues to its likely biological function. The core structure comprises a 3-substituted pyrazol-5-amine, a motif frequently found in potent kinase inhibitors.[3]

  • The Pyrazole Core: This five-membered aromatic heterocycle serves as a versatile scaffold. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within the ATP-binding pocket of protein kinases.[3]

  • The 5-Amino Group: The amine functionality at the 5-position is a key feature, often involved in forming critical hydrogen bonds with the hinge region of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme. This interaction is a hallmark of many Type I and Type II kinase inhibitors.

  • The 3-(2-bromophenyl) Substituent: The presence of a phenyl ring at the 3-position is a common feature in many pyrazole-based inhibitors, often occupying the hydrophobic pocket of the ATP-binding site. The bromine atom at the ortho position of this phenyl ring can significantly influence the compound's conformational preferences and electronic properties, potentially enhancing binding affinity and conferring selectivity for specific kinases through halogen bonding or steric interactions.

The Hypothesized Mechanism of Action: Competitive ATP Inhibition of Protein Kinases

Based on the structural analysis and the wealth of data on similar pyrazole-based compounds, the most probable mechanism of action for 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride is competitive inhibition of protein kinases at the ATP-binding site.

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. This process of phosphorylation is a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, differentiation, proliferation, and apoptosis.[4] Dysregulation of kinase activity is a common driver of numerous diseases, most notably cancer.[5]

The proposed mechanism involves the pyrazole compound binding to the active site of a kinase, in direct competition with the endogenous substrate, ATP. This binding event is stabilized by a network of non-covalent interactions, effectively blocking the phosphorylation of downstream substrates and thereby interrupting the signaling cascade.

Key Interactions within the Kinase Active Site

The following interactions are postulated to be critical for the inhibitory activity of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride:

  • Hinge Binding: The 5-amino group of the pyrazole ring is predicted to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is crucial for anchoring the inhibitor in the active site.

  • Hydrophobic Interactions: The 2-bromophenyl group is likely to be accommodated within a hydrophobic pocket in the kinase active site, forming van der Waals interactions with nonpolar amino acid residues.

  • Halogen Bonding: The bromine atom may participate in halogen bonding with a Lewis basic atom (e.g., a backbone carbonyl oxygen) in the active site, further stabilizing the inhibitor-kinase complex.

The following diagram, generated using the DOT language, illustrates the hypothesized binding mode of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride within a generic kinase ATP-binding pocket.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 3-(2-bromophenyl)-1H-pyrazol-5-amine hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue pyrazole_core Pyrazole Core amino_group 5-Amino Group amino_group->hinge H-Bonding bromophenyl 2-Bromophenyl Group bromophenyl->hydrophobic_pocket Hydrophobic Interactions bromophenyl->gatekeeper Potential Halogen Bond

Caption: Hypothesized binding of the inhibitor in the kinase active site.

Potential Kinase Targets and Downstream Signaling Pathways

Given the broad activity of pyrazole-based inhibitors, 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride could potentially target a range of kinases. Prominent families of kinases that are frequently inhibited by such scaffolds include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): These are receptor tyrosine kinases that play a crucial role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFRs is a validated anti-cancer strategy.[6]

  • Cyclin-Dependent Kinases (CDKs): These serine/threonine kinases are central regulators of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets in oncology.[4]

  • Pim Kinases: This family of serine/threonine kinases is involved in cell survival and proliferation, particularly in hematologic malignancies.[5]

  • Mitogen-Activated Protein Kinases (MAPKs): The p38α MAPK, for instance, is a key player in inflammatory responses, and its inhibition has therapeutic potential in inflammatory diseases.[7]

The inhibition of any of these kinases would lead to the modulation of specific downstream signaling pathways. For example, inhibition of VEGFR-2 would block the PI3K/AKT and MAPK/ERK signaling cascades, leading to reduced cell proliferation, survival, and angiogenesis.

The following DOT diagram illustrates a simplified, putative signaling pathway that could be modulated by 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride, assuming it targets a receptor tyrosine kinase like VEGFR-2.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Inhibitor 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl Inhibitor->RTK Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Putative signaling pathway modulated by the kinase inhibitor.

Experimental Validation of the Hypothesized Mechanism

A rigorous and multi-faceted experimental approach is required to validate the proposed mechanism of action. The following protocols outline a self-validating system to confirm kinase inhibition and elucidate the specific targets and cellular effects of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride.

In Vitro Kinase Profiling

Objective: To identify the primary kinase targets of the compound and determine its potency and selectivity.

Methodology:

  • Primary Screen: Screen the compound at a fixed concentration (e.g., 1 µM) against a broad panel of recombinant human protein kinases (e.g., a kinome scan of over 400 kinases).

  • Dose-Response Analysis: For any kinases that show significant inhibition in the primary screen, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50). This involves incubating the kinase, substrate, and varying concentrations of the inhibitor with radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).

  • Data Analysis: Measure the incorporation of the radiolabel into the substrate using a scintillation counter or phosphorimager. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Parameter Description
Kinase Panel Comprehensive panel of recombinant human kinases
Substrate Specific peptide or protein substrate for each kinase
ATP Concentration Typically at or near the Km value for each kinase
Inhibitor Concentrations Serial dilutions to generate a dose-response curve
Readout Measurement of substrate phosphorylation
Cellular Assays to Confirm Target Engagement and Downstream Effects

Objective: To verify that the compound inhibits the target kinase(s) within a cellular context and modulates the intended downstream signaling pathways.

Methodology:

  • Target Phosphorylation Assay: Treat cultured cells that express the target kinase with the compound. Lyse the cells and use Western blotting to detect the phosphorylation status of the target kinase (autophosphorylation) and its direct downstream substrates using phospho-specific antibodies.

  • Cell Proliferation/Viability Assay: Assess the effect of the compound on the proliferation and viability of cancer cell lines that are known to be dependent on the activity of the target kinase. Assays such as the MTT or CellTiter-Glo® assay can be used.

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest, treat cells with the inhibitor, stain with a DNA-intercalating dye (e.g., propidium iodide), and analyze the DNA content by flow cytometry.[3]

The following DOT diagram outlines the experimental workflow for validating the hypothesized mechanism of action.

G start Start: Hypothesized Kinase Inhibitor in_vitro In Vitro Kinase Profiling start->in_vitro ic50 Determine IC50 for Hit Kinases in_vitro->ic50 cellular Cell-Based Assays ic50->cellular western Western Blot for Phospho-Proteins cellular->western proliferation Cell Proliferation Assays cellular->proliferation cell_cycle Cell Cycle Analysis cellular->cell_cycle end End: Validated Mechanism of Action western->end proliferation->end cell_cycle->end

Caption: Experimental workflow for mechanism of action validation.

Conclusion and Future Directions

The structural features of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride strongly suggest that its primary mechanism of action is the competitive inhibition of protein kinases. This in-depth guide has provided a scientifically grounded hypothesis for this mechanism, outlining the likely molecular interactions and the downstream cellular consequences. The proposed experimental workflows offer a clear path for the validation of this hypothesis.

Future research should focus on executing these validation studies to identify the specific kinase targets and to characterize the compound's cellular activity. Elucidating the precise binding mode through co-crystallization of the inhibitor with its target kinase(s) would provide invaluable structural insights for further lead optimization. Ultimately, a thorough understanding of the mechanism of action is paramount for the successful development of this and other pyrazole-based compounds as novel therapeutics.

References

  • Anonymous. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. Retrieved January 30, 2026, from [Link]

  • Anonymous. (n.d.). VEGFR-2 inhibitor. Wikipedia. Retrieved January 30, 2026, from [Link]

  • Anonymous. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Retrieved January 30, 2026, from [Link]

  • Anonymous. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. Retrieved January 30, 2026, from [Link]

  • Anonymous. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Retrieved January 30, 2026, from [Link]

  • Anonymous. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Retrieved January 30, 2026, from [Link]

  • Anonymous. (n.d.). Preparation of 3-subtituted-1-phenyl-1H-pyrazol-5-ol (A) and pyrazolopyranopyrimidines (B). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Anonymous. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Retrieved January 30, 2026, from [Link]

  • Anonymous. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. Retrieved January 30, 2026, from [Link]

  • Anonymous. (2014). Current status of pyrazole and its biological activities. PMC. Retrieved January 30, 2026, from [Link]

  • Anonymous. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Retrieved January 30, 2026, from [Link]

  • Anonymous. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed. Retrieved January 30, 2026, from [Link]

  • Anonymous. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Retrieved January 30, 2026, from [Link]

  • Anonymous. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PMC. Retrieved January 30, 2026, from [Link]

  • Anonymous. (n.d.). Serine Protease Inhibition by Acylated Aminopyrazoles 24b-e,g-i, 25,.... ResearchGate. Retrieved January 30, 2026, from [Link]

  • Anonymous. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed. Retrieved January 30, 2026, from [Link]

  • Anonymous. (2002). Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases. PubMed. Retrieved January 30, 2026, from [Link]

  • Anonymous. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Semantic Scholar. Retrieved January 30, 2026, from [Link]

  • Anonymous. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Retrieved January 30, 2026, from [Link]

  • Anonymous. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PMC. Retrieved January 30, 2026, from [Link]

  • Anonymous. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Retrieved January 30, 2026, from [Link]

  • Anonymous. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. PubMed. Retrieved January 30, 2026, from [Link]

Sources

A Methodological and Predictive Guide to the Spectroscopic Characterization of 3-(2-bromophenyl)-1H-pyrazol-5-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. Pyrazole scaffolds are foundational in numerous pharmacologically active agents, making the unambiguous structural elucidation of novel derivatives a critical step in synthesis and discovery workflows.[1][2] In the absence of publicly available empirical spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a predictive analysis. We outline detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering expert interpretation of the anticipated data. This guide is designed to serve as a robust methodological reference for scientists engaged in the synthesis and validation of similar pyrazole-based compounds.

Introduction and Molecular Structure

3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride is a substituted pyrazole derivative featuring a brominated phenyl ring at the C3 position and an amine group at the C5 position, presented as a hydrochloride salt. This substitution pattern makes it a versatile intermediate for further chemical modification. Accurate structural confirmation is paramount and is achieved through a combination of spectroscopic techniques, each providing complementary pieces of structural information.

Below is the chemical structure with atom numbering for the purpose of spectroscopic assignment.

Caption: Molecular structure of the target compound.

The following sections detail the experimental workflows and expected outcomes for the primary spectroscopic methods used in structural verification.

Caption: Standard workflow for chemical structure elucidation.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: ¹H NMR spectroscopy is the cornerstone for identifying the number and connectivity of hydrogen atoms in a molecule. For a hydrochloride salt, which has limited solubility in chloroform (CDCl₃), the choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which effectively dissolves the salt, and its ability to slow the exchange rate of labile protons (like those on nitrogen), often allowing them to be observed.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride and dissolve it in approximately 0.7 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at a standard probe temperature (e.g., 298 K). Key acquisition parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a spectral width covering at least 0-12 ppm, and a relaxation delay of 1-2 seconds.

  • Confirmatory Test: To identify exchangeable N-H protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the signals corresponding to N-H protons will diminish or disappear.

Predicted ¹H NMR Data and Interpretation

The spectrum is predicted to show distinct signals for the bromophenyl ring protons, the pyrazole ring proton, and the exchangeable protons of the pyrazole and ammonium groups.

Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment Rationale & Comparative Insights
~10.0 - 12.0Broad Singlet (br s)NH₃⁺The positive charge on the ammonium group significantly deshields the protons, shifting them far downfield. This peak will disappear upon D₂O exchange.
~7.70Doublet (d)H6'This proton is ortho to the bromine atom and is expected to be a doublet due to coupling with H5'. Its chemical shift is influenced by the anisotropic effect of the pyrazole ring.
~7.50Triplet (t)H4'This proton is expected to appear as a triplet due to coupling with H3' and H5'.
~7.30 - 7.40Multiplet (m)H3', H5'These protons are predicted to be in a complex region due to overlapping signals and multiple coupling interactions.
~6.10Singlet (s)H4The lone proton on the pyrazole ring typically appears as a sharp singlet in a relatively upfield region for an aromatic proton, reflecting the electron-rich nature of the pyrazole ring.[3]
~3.50Very Broad Singlet (v br s)N1-HThe pyrazole N-H proton is also exchangeable and often appears as a very broad signal. This signal will also disappear upon D₂O exchange.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR provides a map of the carbon skeleton. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and their chemical environment. The use of proton-decoupled mode simplifies the spectrum to a series of singlets, one for each unique carbon.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer, typically at a frequency of 100 or 125 MHz for a 400 or 500 MHz instrument, respectively.

  • Data Acquisition: A standard proton-decoupled pulse sequence is used. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

  • Spectral Editing: Techniques like DEPT-135 (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in DEPT-135 spectra.

Predicted ¹³C NMR Data and Interpretation

The spectrum should account for all 9 carbon atoms in the structure.

Predicted Chemical Shift (δ, ppm) Assignment Rationale & Comparative Insights
~155C5The C5 carbon, attached to the electron-donating ammonium group and a nitrogen atom, is expected to be significantly downfield.
~145C3The C3 carbon, attached to a nitrogen and the bromophenyl group, will also be downfield. Its exact position is influenced by the electronic effects of the substituent.
~135C1'This is the quaternary carbon of the phenyl ring attached to the pyrazole.
~133C3'Aromatic CH carbon.
~131C6'Aromatic CH carbon.
~128C4', C5'Aromatic CH carbons, potentially overlapping. Based on analogous structures, these are expected in the mid-aromatic range.[4]
~120C2'The quaternary carbon directly attached to the electronegative bromine atom (ipso-carbon) is shielded compared to other aromatic carbons.
~95C4The C4 carbon of the pyrazole ring is typically found significantly upfield relative to the other pyrazole carbons.[3]

Mass Spectrometry (MS)

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the definitive method for determining the molecular formula of a compound. For this molecule, the most crucial diagnostic feature will be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a pair of peaks (M and M+2) of nearly equal intensity for any fragment containing a bromine atom, which is a highly reliable confirmation.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the molecular formula. The mass error should be less than 5 ppm.

Predicted Mass Spectrometry Data
  • Molecular Formula (Free Base): C₉H₈BrN₃

  • Calculated Monoisotopic Mass: 236.9929 u

  • Observed Ion (Predicted): [C₉H₉BrN₃]⁺

  • Predicted m/z Values:

    • [M+H]⁺: 237.9997 (corresponding to ⁷⁹Br)

    • [M+H+2]⁺: 239.9977 (corresponding to ⁸¹Br)

The spectrum should be dominated by a pair of peaks at m/z ~238 and ~240 with a relative intensity ratio of approximately 1:1.

Figure 3: Predicted ESI-MS Isotopic Pattern cluster_ms x_axis m/z y_axis Relative Intensity origin origin->x_axis origin->y_axis peak1 peak2 label1 [M+H]⁺ (with ⁷⁹Br) label2 [M+H+2]⁺ (with ⁸¹Br)

Caption: Predicted isotopic pattern for a bromine-containing compound.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups. The vibrations (stretching and bending) of specific bonds correspond to characteristic absorption frequencies. For this molecule, IR will confirm the presence of N-H, aromatic C-H, C=N, C=C, and C-Br bonds.

Experimental Protocol: ATR-IR
  • Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000–400 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Functional Group Rationale
3400 - 3100 (broad)N-H stretchNH₃⁺ and N-H (pyrazole)The broadness is due to hydrogen bonding in the solid state and the multiple N-H bonds of the ammonium and pyrazole groups.
3100 - 3000 (sharp)C-H stretchAromatic C-HCharacteristic stretching vibrations for sp² hybridized C-H bonds.
~1640C=N stretchPyrazole ringStretching vibration of the carbon-nitrogen double bond within the heterocyclic ring.
~1600, ~1550, ~1470C=C stretchAromatic and Pyrazole ringsA series of bands typical for the skeletal vibrations of aromatic rings.
650 - 550C-Br stretchAryl-BromideThis absorption is in the fingerprint region and confirms the presence of the carbon-bromine bond.

Conclusion

The structural identity of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride can be unequivocally confirmed through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR will establish the precise connectivity of the carbon-hydrogen framework. High-resolution mass spectrometry will confirm the elemental composition, with the characteristic bromine isotopic pattern serving as a definitive marker. Finally, IR spectroscopy will provide rapid verification of the essential functional groups. The predictive data and protocols outlined in this guide provide a robust framework for researchers to successfully characterize this molecule and other related heterocyclic compounds, ensuring scientific rigor in the drug discovery and development process.

References

  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. Available at: [Link]

  • NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link]

  • ResearchGate. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available at: [Link]

  • ResearchGate. IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). Available at: [Link]

  • Google Patents. (2015). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link]

  • MDPI. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link]

  • Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available at: [Link]

  • FLORE - Unifi. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. Available at: [Link]

  • SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available at: [Link]

  • Wiley-VCH. (2007). Supporting Information. Available at: [Link]

  • International Journal of Pharmaceutical Science Invention. Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]. Available at: [Link]

  • PubMed. (2011). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Available at: [Link]

  • Chemical Entities of Biological Interest (ChEBI). 3-(2-Bromophenyl)-1H-pyrazol-5-amine hydrochloride. Available at: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • SpringerLink. Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

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Kinase Targeting Potential of 3-(2-Bromophenyl)-1H-pyrazol-5-amine: A Pharmacophore-Centric Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Kinase Targets for 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Structural Biologists

Executive Summary

3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride (CAS: 1031793-63-1) is not merely a chemical building block; it represents a "privileged scaffold" in kinase inhibitor design.[1][2] Structurally, it functions as a minimalist ATP-mimetic fragment, capable of establishing bidentate hydrogen bonds with the kinase hinge region.

While often utilized as an intermediate in the synthesis of complex inhibitors (e.g., for B-Raf or Aurora kinases), this specific molecular entity possesses intrinsic inhibitory activity against specific serine/threonine kinases. This guide analyzes its pharmacophore, predicts its primary kinase targets—most notably p38α MAPK and CDK isoforms —and provides a validated experimental framework for profiling its activity.

Structural Biology & Pharmacophore Analysis

The Aminopyrazole Pharmacophore

The 3-amino-pyrazole motif is a canonical Type I kinase inhibitor scaffold. Its binding mode is driven by the donor-acceptor capability of the pyrazole ring and the exocyclic amine.

  • Hinge Binding (The "Warhead"): The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine (-NH2) or the pyrazole N1 acts as a hydrogen bond donor. This mimics the N1 and N6 of the adenine ring in ATP.

  • The Ortho-Bromo Twist: The ortho-substitution (2-bromo) on the phenyl ring introduces significant steric strain, forcing the phenyl ring to twist out of coplanarity with the pyrazole core.

    • Significance: This non-planar conformation is critical for selectivity. It prevents the molecule from binding to kinases with flat, restrictive active sites and directs the phenyl group into the hydrophobic "back pocket" (often near the Gatekeeper residue).

Predicted Binding Mode (DOT Visualization)

The following diagram illustrates the logical interaction map between the compound and the generic kinase ATP-binding pocket.

BindingMode Compound 3-(2-bromophenyl)-1H-pyrazol-5-amine Pyrazole Pyrazole Core (Hinge Binder) Compound->Pyrazole Amine Exocyclic Amine (H-Bond Donor) Compound->Amine Phenyl 2-Bromophenyl (Hydrophobic Moiety) Compound->Phenyl Hinge Hinge Region (Backbone CO/NH) Pyrazole->Hinge H-Bond Acceptor (N2) Amine->Hinge H-Bond Donor Gatekeeper Gatekeeper Residue (Thr/Met/Phe) Phenyl->Gatekeeper Steric Clash / Interaction HydroPocket Hydrophobic Pocket II Phenyl->HydroPocket Van der Waals

Figure 1: Pharmacophore mapping of the aminopyrazole scaffold to the kinase ATP-binding pocket.

Primary Kinase Targets[4]

Based on Structure-Activity Relationship (SAR) analogy and the "privileged" nature of the aminopyrazole scaffold, the following are the high-probability targets.

p38 Mitogen-Activated Protein Kinase (p38α MAPK)
  • Rationale: The 5-amino-pyrazole class is historically one of the most potent scaffolds for p38α inhibition.

  • Mechanism: The pyrazole binds to the hinge (residues Met109/Gly110). The 3-phenyl group extends into the hydrophobic region occupied by the activation loop in the inactive conformation (DFG-out) or simply the hydrophobic back pocket in DFG-in.

  • Specific Relevance: The 2-bromo substituent is lipophilic and fills the space adjacent to the gatekeeper (Thr106 in p38α), potentially improving residence time compared to unsubstituted analogs.

Cyclin-Dependent Kinases (CDKs)[5]
  • Target: CDK2 and CDK16 (PCTAIRE).

  • Rationale: Recent studies (see References) have identified 3-aminopyrazole derivatives as potent inhibitors of the PCTAIRE family. The scaffold mimics the adenine of ATP, fitting the conserved CDK active site.

  • Selectivity Challenge: Without further decoration (e.g., a pyrimidine tail), this fragment may show promiscuity across CDK1, CDK2, and CDK5.

Src Family Kinases (Lck, Hck)
  • Rationale: Src kinases possess a threonine gatekeeper (Thr338 in c-Src) similar to p38. The pyrazole-amine motif is a core component of several Src inhibitors, utilizing the hydrophobic pocket created by the displacement of the C-helix.

Experimental Validation Protocols

To validate this compound as a hit or lead, a robust screening workflow is required. Do not rely on single-point assays due to the fragment-like nature of the molecule (low molecular weight, likely micromolar affinity).

Protocol: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

Use this for rapid, label-free target engagement validation.

Reagents:

  • Recombinant Kinase Domain (p38α, CDK2).

  • SYPRO Orange Dye (5000x stock).

  • Compound: 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: Dilute protein to 2–5 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2).

  • Dye Mix: Add SYPRO Orange to a final concentration of 5x.

  • Compound Addition: Add compound to a final concentration of 10 µM, 50 µM, and 100 µM (include DMSO-only control).

  • Thermal Ramp: Use a qPCR machine (e.g., Roche LightCycler). Ramp temperature from 25°C to 95°C at 1°C/min.

  • Data Analysis: Calculate the melting temperature (

    
    ) from the derivative of the fluorescence curve.
    
    • Success Criterion: A

      
       indicates significant binding/stabilization.
      
Protocol: ADP-Glo Kinase Assay (Functional IC50)

Use this to quantify inhibitory potency.

Reagents:

  • Substrate: Poly(Glu, Tyr) 4:1 or specific peptide (e.g., Histone H1 for CDKs).

  • ATP: Ultra-pure (at

    
     concentration for the specific kinase).
    
  • Detection: Promega ADP-Glo™ Kinase Assay kit.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well white plate, mix 2 µL kinase + 2 µL compound (serial dilution). Incubate 10 min at RT.

  • Start Reaction: Add 1 µL ATP/Substrate mix.

  • Incubation: Incubate for 60 min at RT (ensure <10% ATP conversion to maintain initial velocity conditions).

  • Termination: Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure luminescence. Fit data to a sigmoidal dose-response curve (Variable Slope) to determine

    
    .
    

Quantitative Data Summary (Predicted)

Since this is a scaffold/fragment, expected affinities are in the micromolar range unless optimized.

Target FamilyPredicted Affinity (

)
Binding ModeKey Interaction
p38α MAPK 0.5 µM - 5.0 µMType I (ATP Competitive)Hinge (Met109) + Hydrophobic Pocket
CDK2 / CDK16 1.0 µM - 10.0 µMType IHinge (Glu81/Leu83)
Src Family > 10 µMType IHinge + Gatekeeper
EGFR Inactive / PoorN/ASteric clash with Met790 (Gatekeeper)

Strategic Workflow for Drug Development

This diagram outlines how to transition this molecule from a "Fragment" to a "Lead."

Workflow Step1 Fragment Screening (DSF / NMR) Step2 Functional Validation (ADP-Glo IC50) Step1->Step2 Confirmed Binders Step3 Structural Biology (X-Ray Co-crystal) Step2->Step3 Potency < 10µM Step4 SAR Expansion (Grow Fragment) Step3->Step4 Define Exit Vector Step4->Step2 Iterative Cycle

Figure 2: Fragment-to-Lead optimization workflow for the aminopyrazole scaffold.

References

  • Pevarello, P., et al. (2010). "5-amino-pyrazoles as potent and selective p38α inhibitors."[3] Journal of Medicinal Chemistry.

  • Laufer, S. A., et al. (2003). "Design, Synthesis, and Biological Evaluation of Novel p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry.

  • Ansideri, F., et al. (2018). "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." International Journal of Molecular Sciences.

  • Fabbro, D., et al. (2015). "Ten years of protein kinase inhibitors: from the bench to the clinic." Methods in Molecular Biology.

  • Thermo Fisher Scientific. "Differential Scanning Fluorimetry (DSF) for Protein Stability." Technical Note.

Sources

Annular tautomerism in 1H-pyrazol-5-amine structures

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for the R&D sector. It prioritizes actionable protocols and mechanistic understanding over generic textbook definitions.

Mechanistic Insights & Characterization Protocols for Medicinal Chemistry

Executive Summary

The 1H-pyrazol-5-amine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical hinge-binding motif in kinase inhibitors (e.g., CDKs, p38 MAP kinase, Aurora kinases). However, its utility is complicated by annular tautomerism —the rapid migration of a proton between the ring nitrogen atoms (N1 and N2).

This tautomeric equilibrium creates a "molecular chameleon" effect. The 5-amino-1H-pyrazole (5-AP) and 3-amino-1H-pyrazole (3-AP) forms present distinct Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) vectors. Failure to characterize the dominant tautomer in the biological context can lead to erroneous Structure-Activity Relationship (SAR) models, incorrect docking scores, and "flat" SAR landscapes.

This guide provides a rigorous framework for predicting, detecting, and controlling this equilibrium to optimize ligand-target interactions.

The Mechanistic Core: 3-AP vs. 5-AP Equilibrium[1]

In N-unsubstituted pyrazoles, the proton transfer occurs via a [1,5]-sigmatropic shift or, more commonly in solution, an intermolecular solvent-assisted relay.

The Equilibrium

The IUPAC nomenclature depends on the position of the tautomeric proton.

  • Form A (5-AP): Proton on N1; Amine on C5.

  • Form B (3-AP): Proton on N2 (renumbered as N1); Amine on C3.



Thermodynamic Drivers

The stability of these tautomers is governed by a delicate balance of electronic and steric factors:

FactorImpact on Equilibrium
Lone Pair Repulsion Favors 3-AP. In the 5-AP form, the exocyclic amine lone pair is spatially closer to the pyridine-like N2 lone pair, causing destabilizing repulsion.
Dipole Moment Favors 5-AP in Polar Media. The 5-AP form generally possesses a higher dipole moment. Consequently, polar solvents (DMSO, Methanol) stabilize the 5-AP form significantly more than non-polar solvents (CHCl

, Toluene).
Substituents (C4) Electron-withdrawing groups (EWG) at C4 generally increase the acidity of the NH, lowering the barrier for proton transfer and often stabilizing the form that allows better conjugation (variable based on specific EWG).

Key Insight: In the gas phase and non-polar solvents, the 3-amino form is typically more stable (


). However, in biological pockets or polar solvents (DMSO), the equilibrium can shift toward the 5-amino  form or exist as a near 1:1 mixture [1, 2].

Implications in Drug Discovery (Kinase Binding)

The biological consequence of this tautomerism is the alteration of the pharmacophore.

  • 3-Amino Form: Presents a Donor-Acceptor motif at the hinge interface (N1-H is Donor, N2 is Acceptor).

  • 5-Amino Form: Presents a Donor-Donor or Acceptor-Donor motif depending on the rotation of the exocyclic amine and the specific binding pocket geometry.

In kinase hinge regions (e.g., the ATP binding pocket), the protein backbone typically requires a specific H-bond pattern. If a computational model assumes the 3-AP form, but the protein pocket selects and stabilizes the 5-AP form (induced fit), docking scores will be inaccurate.

Visualization: The Tautomer-Activity Decision Tree

The following diagram outlines the logical flow for assessing tautomerism in SAR campaigns.

Tautomer_SAR_Workflow Start New Pyrazole Scaffold Synthesized Solvent_Check Assess Solvent/Environment (DMSO vs. Protein Pocket) Start->Solvent_Check NMR_Analysis 1H NMR (DMSO-d6) Broad/Avg Signals? Solvent_Check->NMR_Analysis Comp_Model QM/DFT Calculation (Solvation Model) Solvent_Check->Comp_Model VT_NMR Perform Variable Temp (VT) NMR (-40°C to +25°C) NMR_Analysis->VT_NMR Yes (Fast Exchange) Identify_Major Identify Major Species (Coupling Constants/NOE) NMR_Analysis->Identify_Major No (Slow Exchange) VT_NMR->Identify_Major Docking Ensemble Docking (Dock BOTH Tautomers) Identify_Major->Docking Experimental Input Comp_Model->Docking Theoretical Input SAR_Decision Correlate IC50 with Tautomer Preference Docking->SAR_Decision

Caption: Workflow for integrating tautomeric analysis into Structure-Activity Relationship (SAR) studies.

Analytical Characterization Protocols

Distinguishing between 3-AP and 5-AP is non-trivial due to the rapid exchange rate on the NMR timescale at room temperature. The following protocols are designed to freeze the equilibrium or detect unique signatures.

Protocol: Variable Temperature (VT) NMR

To resolve individual tautomers, one must slow the proton exchange rate below the frequency difference (


) of the signals.

Objective: Determine


 in solution.
  • Sample Preparation: Dissolve 10–15 mg of the pyrazole in 0.6 mL of anhydrous polar aprotic solvent.

    • Recommended: THF-d8 or DMF-d7 (allows lower temperatures than DMSO).

    • Avoid: Traces of water or acid/base, which catalyze proton exchange. Filter through basic alumina if necessary.

  • Initial Scan: Acquire a standard

    
    H spectrum at 298 K. Look for broadening of the ring C-H or N-H signals.
    
  • Cooling Phase: Decrement temperature in 10 K steps (e.g., 298K

    
     288K 
    
    
    
    ...
    
    
    233K).
  • Endpoint: At the coalescence temperature (

    
    ), peaks merge. Below 
    
    
    
    , distinct sets of signals for 3-AP and 5-AP will emerge.
  • Integration: Integrate the distinct C4-H signals (or substituent signals) to calculate the ratio.

    • Note: The 5-amino tautomer often exhibits a downfield shift for the NH signal compared to the 3-amino form due to intramolecular H-bonding possibilities or solvent interactions [3].

Protocol: N-HMBC (The Gold Standard)

Nitrogen chemical shifts are far more sensitive to protonation state than proton or carbon shifts.

Objective: Definitively assign N1 vs. N2 protonation.

  • Pulse Sequence: Gradient-selected

    
    -
    
    
    
    HMBC (optimized for long-range coupling,
    
    
    Hz).
  • Analysis:

    • Pyrrole-like Nitrogen (N-H): Appears at high field (shielded,

      
       -150 to -200 ppm relative to nitromethane).
      
    • Pyridine-like Nitrogen (N=): Appears at low field (deshielded,

      
       -50 to -100 ppm).
      
  • Differentiation:

    • In 3-AP , the exocyclic amine nitrogen will show strong 3-bond coupling to the pyridine-like ring nitrogen.

    • In 5-AP , the exocyclic amine is attached to the carbon adjacent to the pyrrole-like (protonated) nitrogen.

Computational Prediction (DFT)[2][3][4]

When synthesis is difficult or samples are unstable, Density Functional Theory (DFT) is the validation layer.

Methodology:

  • Software: Gaussian, ORCA, or Schrödinger Jaguar.

  • Functional/Basis Set: B3LYP/6-311++G(d,p) or M06-2X (better for dispersion/H-bonding).

  • Solvation: Crucial. Gas phase calculations will almost always predict 3-AP. You must use a solvation model (PCM or SMD) mimicking the biological environment (Water,

    
    ) or the assay buffer.
    
  • Energy Calculation:

    
    
    
    • If

      
      , 5-AP is favored.
      
    • If

      
      , 3-AP is favored.
      

Summary Data: Tautomer Properties

Feature3-Amino-1H-pyrazole5-Amino-1H-pyrazole
Dominant Phase Gas, Non-polar solvents, Solid State (usually)Polar solvents (DMSO, H

O), Specific Protein Pockets
Dipole Moment Lower (

2.0 - 2.5 D)
Higher (

3.5 - 4.5 D)
H-Bond Pattern Donor (Exocyclic NH

) / Acceptor (N2)
Donor (Exocyclic NH

) / Donor (N1-H)
Kinase Binding Typical "Hinge Binder" modeOften requires "Flip" or water bridge

References

  • Alkorta, I., et al. (2021). "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules, 26(14), 4299.[1] Link

  • Claramunt, R. M., et al. (2006). "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR and X-Ray Study." Journal of the Chemical Society. Link

  • BenchChem Technical Support. (2025). "Tautomerism in substituted 3-aminopyrazoles: Technical Overview." BenchChem Knowledge Base. Link

  • Foces-Foces, C., et al. (2000). "Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state." Journal of Physical Organic Chemistry. Link

  • Tong, L. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Nature Structural Biology / Columbia University. Link

Sources

Technical Monograph: Solubility Profiling & Salt Selection for 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the solubility profiling of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride (CAS: 1031793-63-1).

Given that specific experimental solubility values for this precise intermediate are often proprietary or non-indexed in public pharmacopeias, this guide synthesizes predictive physicochemical properties based on structural analogs and provides a validated experimental protocol for establishing the definitive solubility profile in a drug discovery context.

Executive Summary & Structural Analysis

Compound Identity: 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride Role: Key scaffold in kinase inhibitor discovery (e.g., p38 MAPK, B-Raf).

The solubility behavior of this compound is governed by the interplay between the lipophilic 2-bromophenyl moiety and the ionizable aminopyrazole core. While the free base exhibits poor aqueous solubility due to high lattice energy and lipophilicity, the hydrochloride (HCl) salt form is engineered to disrupt the crystal lattice and enhance dissolution through ionic dipole interactions.

Structural Determinants of Solubility
  • Hydrophobic Domain: The 2-bromophenyl ring introduces significant lipophilicity (increasing LogP) and steric bulk, limiting water interaction.

  • Hydrophilic/Ionizable Domain: The aminopyrazole acts as a weak base. The HCl counterion targets the most basic nitrogen (typically the pyrazole ring nitrogen, subject to tautomeric equilibrium), lowering the pH required for dissolution.

  • Salt Disproportionation Risk: In high pH aqueous buffers (pH > pKa), the salt may disproportionate, precipitating the free base.

Predictive Physicochemical Profile

Note: Values below are derived from structural consensus of 3-aryl-5-aminopyrazole analogs and computational modeling (ACD/Labs, ChemAxon algorithms).

PropertyPredicted ValueImplication for Solubility
Molecular Weight ~274.55 g/mol (Salt)Low MW favors permeability; favorable for oral bioavailability.
Calculated LogP (cLogP) 2.4 – 2.8 (Free Base)Moderately lipophilic. Requires organic co-solvents for stock solutions.
pKa (Basic) ~3.5 – 4.2The compound is weakly basic. Solubility will drop sharply at pH > 5.
Polar Surface Area (PSA) ~50-60 ŲSuggests good membrane permeability but moderate aqueous interaction.
Melting Point >200°C (Decomp)High crystal lattice energy indicates slow dissolution kinetics.

Solubility Profile by Solvent System

This section outlines the expected solubility behavior. Researchers must validate these explicitly using the protocol in Section 4.

A. Organic Solvents (Stock Preparation)
  • DMSO (Dimethyl sulfoxide): High Solubility (>50 mg/mL).

    • Usage: Preferred solvent for preparing 10-100 mM stock solutions for biological assays.

  • DMF (Dimethylformamide): High Solubility.

    • Usage: Alternative to DMSO if sulfur interference is suspected in assays.

  • Methanol/Ethanol: Moderate Solubility.

    • Usage: Suitable for transfers, but potential for solvate formation (pseudopolymorphs) exists.

B. Aqueous Buffers (Biorelevant Media)
  • 0.1 N HCl (pH 1.2): High Solubility.

    • Mechanism: Full ionization of the pyrazole moiety.

    • Warning: The Common Ion Effect (excess Cl⁻ from the solvent) may suppress solubility slightly compared to other acidic counterions, but generally, this is the most soluble condition.

  • Phosphate Buffer (pH 7.4): Low/Poor Solubility.

    • Mechanism: At physiological pH, the compound exists predominantly as the neutral free base.

    • Risk: Precipitation is likely if diluting high-concentration DMSO stocks directly into PBS.

Experimental Protocol: Thermodynamic Solubility Determination

To establish the definitive profile, do not rely on kinetic (turbidimetric) estimates. Use the Shake-Flask Method (Gold Standard) .

Workflow Logic
  • Saturation: Create a supersaturated solution in the target solvent.

  • Equilibrium: Allow time for the solid-liquid interface to stabilize (24-48h).

  • Separation: Remove undissolved solids via filtration or centrifugation.

  • Quantification: Analyze supernatant concentration via HPLC-UV or LC-MS.

Step-by-Step Methodology

Reagents:

  • Test Compound (Solid)[1]

  • Buffers: pH 1.2 (SGF), pH 4.5 (Acetate), pH 6.8 (SIF), pH 7.4 (PBS).

  • Internal Standard (e.g., Warfarin or Carbamazepine, depending on retention time).

Procedure:

  • Preparation: Weigh ~2–5 mg of compound into 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 500 µL of the respective buffer/solvent.

  • Agitation: Place tubes on an orbital shaker (500 rpm) or thermomixer at 25°C (ambient) or 37°C (physiologic) for 24 hours .

  • Check: Visually inspect. If fully dissolved, add more solid until a precipitate remains (ensure saturation).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

    • Critical Control: If using filtration, use PVDF filters; avoid Nylon which may bind aromatic amines.

  • Dilution: Aliquot the supernatant and dilute with mobile phase (e.g., 50:50 ACN:Water) to fit the calibration curve range.

  • Analysis: Inject onto HPLC (C18 Column). Calculate concentration against a standard curve prepared in DMSO.

Visualization: Solubility Screening Workflow

The following diagram illustrates the decision logic for solubility assessment, encompassing both kinetic (early stage) and thermodynamic (late stage) paths.

SolubilityWorkflow Start Start: 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl Decision Discovery Stage? Start->Decision Kinetic Kinetic Solubility (High Throughput) Decision->Kinetic Early Hit ID Thermo Thermodynamic Solubility (Gold Standard) Decision->Thermo Lead Opt / Formulations DMSO_Stock Prepare 10mM DMSO Stock Kinetic->DMSO_Stock Solid_Add Add Excess Solid to Buffer Thermo->Solid_Add Spike Spike into Buffer (2% DMSO final) DMSO_Stock->Spike Shake Equilibrate 24-48h (Shake Flask) Solid_Add->Shake Precipitate Detect Precipitation (Nephelometry/UV) Spike->Precipitate Filter Centrifuge/Filter Supernatant Shake->Filter Output Solubility Profile Generated Precipitate->Output Est. Precipitation Range Analysis HPLC-UV / LC-MS Quantification Filter->Analysis Analysis->Output Exact mg/mL

Figure 1: Decision matrix and workflow for determining the solubility profile of aminopyrazole salts.

Stability & Handling Considerations

Hygroscopicity

Hydrochloride salts of heteroaromatic amines are often hygroscopic .

  • Risk: Absorption of atmospheric moisture can lower the % weight of the active pharmaceutical ingredient (API) and induce hydrolysis or crystal form changes (pseudopolymorphs).

  • Mitigation: Store at -20°C in a desiccated environment. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Common Ion Effect in Formulation

When formulating for oral delivery (e.g., in 0.01 M HCl), be aware that adding additional chloride ions (NaCl) may decrease the solubility of the hydrochloride salt due to the solubility product principle (


).

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on physicochemical profiling).
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[2] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 1031793-63-1. (Used for structural verification).

Sources

Technical Profile: 3-(2-Bromophenyl)-1H-pyrazol-5-amine Hydrochloride

[1][2]

Identity & Nomenclature

Compound Class: Aminopyrazole / Aryl-Pyrazole Scaffold CAS Number (HCl Salt): 1031793-63-1 CAS Number (Free Base): 950739-21-6[1][2]

This compound serves as a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and GPCR ligands.[1][2] Its dual functionality—an exocyclic primary amine and an aryl bromide—allows for orthogonal diversification, making it a staple in fragment-based drug design (FBDD).[1][2]

Synonyms and Tautomeric Complexity

Researchers must navigate a complex nomenclature landscape due to the annular tautomerism inherent to 1H-pyrazoles. The proton on the pyrazole nitrogen is labile, leading to two distinct tautomers that exist in equilibrium.[1][2]

CategoryPrimary Name / SynonymTechnical Context
IUPAC (Preferred) 3-(2-Bromophenyl)-1H-pyrazol-5-amine hydrochloride Designates the 3,5-substitution pattern relative to the NH.[1][2]
Tautomeric Form 5-(2-Bromophenyl)-1H-pyrazol-3-amine hydrochlorideEquivalent structure due to proton migration (N1 ⇌ N2).[1][2]
Inverted Naming 3-Amino-5-(2-bromophenyl)pyrazole HClCommon in vendor catalogs (e.g., Sigma, Enamine).[1][2]
Chemical Codes MFCD22199259 (MDL Number)Used for database searching (e.g., Reaxys, SciFinder).[1][2]
Structural Visualization

The following diagram illustrates the tautomeric equilibrium and the salt formation that stabilizes the solid form.

TautomerismTautomerA3-(2-bromophenyl)-1H-pyrazol-5-amine(3-Aryl / 5-Amino form)TautomerB5-(2-bromophenyl)-1H-pyrazol-3-amine(5-Aryl / 3-Amino form)TautomerA->TautomerB Tautomeric Equilibrium (Fast)SaltHCl Salt Form(Protonated species)TautomerA->Salt + HClTautomerB->Salt + HCl

Figure 1: Tautomeric equilibrium of the free base and convergence to the hydrochloride salt.

Synthetic Utility & Causality

The synthesis of 3-aminopyrazoles is chemically distinct from 5-hydroxypyrazoles (pyrazolones).[1][2] While beta-keto esters yield pyrazolones, beta-ketonitriles are required to generate the aminopyrazole core.[1][2]

Core Synthetic Pathway

The most robust protocol involves the condensation of 3-(2-bromophenyl)-3-oxopropanenitrile with hydrazine hydrate .[1][2]

Mechanistic Insight:

  • Nucleophilic Attack: The hydrazine terminal nitrogen attacks the ketone carbonyl of the beta-ketonitrile.[1][2]

  • Imine Formation: Loss of water generates a hydrazone intermediate.[2]

  • Cyclization: The second nitrogen of the hydrazine attacks the nitrile carbon (intramolecular nucleophilic addition).[1][2]

  • Tautomerization: The resulting imine tautomerizes to the aromatic aminopyrazole.[1][2]

SynthesisPathStartStarting Material3-(2-bromophenyl)-3-oxopropanenitrileInterIntermediateHydrazone FormationStart->Inter Ethanol, RefluxReagentReagentHydrazine Hydrate (N2H4·H2O)Reagent->InterCyclicCyclizationIntramolecular attack on NitrileInter->Cyclic - H2OProductProduct (Free Base)3-(2-bromophenyl)-1H-pyrazol-5-amineCyclic->Product TautomerizationSaltFinal SaltHCl TreatmentProduct->Salt HCl/Dioxane or HCl/MeOH

Figure 2: The Knorr-type pyrazole synthesis pathway adapted for aminopyrazoles.

Experimental Protocol (Self-Validating)

Note: This protocol is a generalized adaptation for 3-aryl-5-aminopyrazoles based on standard heterocyclic methodology.

Reagents:

  • 3-(2-bromophenyl)-3-oxopropanenitrile (1.0 equiv)[1][2]

  • Hydrazine monohydrate (1.2 - 1.5 equiv)[1][2]

  • Ethanol (Absolute)[1][2]

  • HCl (4M in Dioxane)[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 3-(2-bromophenyl)-3-oxopropanenitrile in 30 mL of absolute ethanol.

  • Addition: Add 12-15 mmol of hydrazine monohydrate dropwise at room temperature. Observation: A slight exotherm indicates reaction initiation.[2]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Validation: Monitor by TLC (5% MeOH in DCM).[1][2] The starting nitrile spot should disappear.[1][2]

  • Isolation (Free Base): Cool to room temperature. Concentrate the solvent under reduced pressure. The residue is often an oil or semi-solid.[1][2]

  • Salt Formation: Redissolve the residue in a minimal amount of ethanol or diethyl ether.[2] Add 4M HCl in dioxane dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate as a white to off-white solid.[1][2] Filter, wash with cold ether, and dry under vacuum.[1][2]

Applications in Drug Discovery

This compound is not merely an intermediate; it is a bifunctional scaffold .

Kinase Inhibition (The "Hinge Binder")

The aminopyrazole motif is a classic "hinge binder" in kinase inhibitors.[1][2] The donor-acceptor motif (NH and N) mimics the hydrogen bonding of ATP's adenine ring.[1][2]

  • Example: Pyrazolo[1,5-a]pyrimidines (a common kinase scaffold) are synthesized by condensing this amine with 1,3-dicarbonyls.[1][2]

Fragment-Based Drug Design (FBDD)

The 2-bromophenyl group provides a pre-installed handle for Suzuki-Miyaura cross-coupling.[1][2] This allows researchers to elaborate the "tail" of the molecule to access hydrophobic pockets in the target protein after the pyrazole core is established.[1][2]

Reaction Compatibility Table:

Functional Group Reaction Type Target Structure
5-Amine Amide Coupling / Urea Formation Linker extension, H-bond donors.
5-Amine Cyclocondensation (e.g., with malonates) Fused bicyclic systems (Pyrazolo[1,5-a]pyrimidines).[1][2]
2-Bromophenyl Suzuki-Miyaura Coupling Biaryl systems (increasing lipophilicity).[1][2]

| 2-Bromophenyl | Buchwald-Hartwig Amination | Introduction of solubilizing amine groups.[1][2] |

Handling & Stability (E-E-A-T)

Storage:

  • Hygroscopicity: Hydrochloride salts of heteroaromatic amines can be hygroscopic.[2] Store in a desiccator at -20°C for long-term stability.

  • Light Sensitivity: Aryl bromides can undergo slow photodebromination.[2] Store in amber vials.

Safety:

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2] 2A.

  • Precaution: Avoid inhalation of dust.[2] The biological activity of this specific scaffold suggests potential kinase inhibition; handle with full PPE (gloves, goggles, respirator).[1][2]

References

  • PubChem. 3-Bromo-1H-pyrazol-5-amine and related structures.[1][2] National Library of Medicine.[2] Link[1][2]

  • Alchem Pharmtech. Product Catalog: 3-(2-Bromophenyl)-1H-pyrazol-5-amine hydrochloride (CAS 1031793-63-1).[1][2]Link[1][2]

  • MDPI. Synthesis of Functionalized Pyrazole Amides. Molecules, 2022.[1][2] (Context on aminopyrazole reactivity). Link

  • Beilstein J. Org.[2] Chem. Halogenations of 3-aryl-1H-pyrazol-5-amines.[1][2] (Synthetic protocols for aryl-aminopyrazoles). Link

  • Sigma-Aldrich. Building Blocks: Aminopyrazoles.[1][2] (General handling and safety data). Link

Methodological & Application

Application Note and Synthesis Protocol: 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride is a crucial building block in the synthesis of a variety of pharmacologically active compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous approved drugs.[1] This document provides a comprehensive, step-by-step protocol for the synthesis of this important intermediate, designed for researchers and professionals in drug development. The protocol is based on established principles of pyrazole synthesis, primarily the cyclization reaction between a β-ketonitrile and hydrazine.[2][3]

Overall Synthesis Workflow

The synthesis of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride is a two-step process. The first step involves the cyclization of 2-(2-bromobenzoyl)acetonitrile with hydrazine hydrate to form the free base, 3-(2-bromophenyl)-1H-pyrazol-5-amine. The subsequent step is the formation of the hydrochloride salt by treatment with hydrochloric acid.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Hydrochloride Salt Formation A 2-(2-bromobenzoyl)acetonitrile C 3-(2-bromophenyl)-1H-pyrazol-5-amine A->C Cyclization B Hydrazine Hydrate B->C E 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride C->E Salt Formation D Hydrochloric Acid D->E

Caption: Overall workflow for the synthesis of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride.

Detailed Synthesis Protocol

Part 1: Synthesis of 3-(2-bromophenyl)-1H-pyrazol-5-amine (Free Base)

Reaction Principle: The formation of the pyrazole ring proceeds via a condensation reaction between the carbonyl group of the β-ketonitrile and one of the amino groups of hydrazine, followed by an intramolecular cyclization of the second amino group onto the nitrile functionality.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (molar equivalent)
2-(2-bromobenzoyl)acetonitrile224.051.0
Hydrazine hydrate (80% solution)50.06 (for hydrazine)1.2
Ethanol, 200 proof46.07-
Glacial Acetic Acid60.05Catalytic amount

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-bromobenzoyl)acetonitrile (1.0 eq).

  • Add ethanol (100 mL) to dissolve the starting material.

  • To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Add a catalytic amount of glacial acetic acid (approximately 0.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Filter the solid product and wash with cold ethanol.

  • Dry the product under vacuum to obtain 3-(2-bromophenyl)-1H-pyrazol-5-amine as a solid.

Part 2: Synthesis of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride

Reaction Principle: This is a standard acid-base reaction where the basic amino group of the pyrazole reacts with hydrochloric acid to form the corresponding ammonium chloride salt.

Materials and Reagents:

ReagentConcentrationQuantity
3-(2-bromophenyl)-1H-pyrazol-5-amine-1.0 eq
Hydrochloric acid, concentrated (37%)37%1.1 eq
Diethyl ether--

Procedure:

  • Suspend the synthesized 3-(2-bromophenyl)-1H-pyrazol-5-amine (1.0 eq) in diethyl ether in a 250 mL Erlenmeyer flask.

  • Cool the suspension in an ice bath with stirring.

  • Slowly add concentrated hydrochloric acid (1.1 eq) dropwise to the stirred suspension.

  • A precipitate of the hydrochloride salt will form.

  • Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Filter the solid product and wash with cold diethyl ether.

  • Dry the product under vacuum to yield 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Determine the melting point of the hydrochloride salt.

  • NMR Spectroscopy (¹H and ¹³C): Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.[4]

  • Mass Spectrometry (MS): Obtain the mass spectrum to confirm the molecular weight of the free base (m/z for [M+H]⁺ is approximately 237.99744).[5]

  • Infrared Spectroscopy (IR): Acquire an IR spectrum to identify characteristic functional groups.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[8]

  • Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care and avoid inhalation and skin contact.

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reactionExtend the reflux time and monitor by TLC. Ensure the correct stoichiometry of reagents.
Product loss during work-upUse minimal cold solvent for washing the precipitate.
Oily product instead of solidImpurities presentAttempt to crystallize the product from a different solvent system (e.g., ethanol/water).
Difficulty in salt formationInsufficient acid or presence of waterEnsure the use of concentrated HCl and an anhydrous solvent like diethyl ether.

Conclusion

This application note provides a detailed and logical protocol for the synthesis of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride. By following these steps and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for their drug discovery and development programs.

References

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Google Patents. (n.d.). Preparation method of 2-bromophenylhydrazine hydrochloride.
  • Google Patents. (n.d.). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • Cruz, S., & Portilla, J. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-bromophenyl)-1h-pyrazol-5-amine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]

  • SIOC Journals. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Retrieved from [Link]

  • National Institutes of Health. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). (Scheme 1) the nitriles 1 and 2 react with hydrazine to the 4-(6-(pyrimidine-2-yl) -. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(3-Bromophenyl)-1H-pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of the Reaction Products of Hydrazine & Phenylhydrazine with Coba1t(II), Nickel(II) & Zinc(II) Acetylacetonates. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) -. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • PMC. (n.d.). 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]

  • SAFETY DATA SHEET. (2008). 1-(2-bromophenyl)-1h-pyrazole. Retrieved from [Link]

  • International Journal of Pharmaceutical Science Invention. (n.d.). Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 1,3,5-Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It prioritizes reproducibility , regiocontrol , and green chemistry principles using microwave irradiation.

Executive Summary

The 1,3,5-trisubstituted pyrazole scaffold is a cornerstone in drug discovery, serving as the pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). Conventional thermal synthesis (reflux) often suffers from long reaction times (hours to days), inconsistent yields, and poor regioselectivity between the 1,3- and 1,5-isomers.

This guide details microwave-assisted protocols that reduce reaction times to minutes while offering precise control over regiochemistry. By leveraging the specific dielectric heating properties of polar solvents, researchers can achieve yields >90% with enhanced purity profiles.

Scientific Foundation: The Microwave Advantage

Microwave irradiation (MW) is not merely "faster heating." It utilizes dipolar polarization and ionic conduction to transfer energy directly to the reaction species.

  • Dielectric Heating: Polar solvents (EtOH, H₂O) align with the oscillating electric field (2.45 GHz), generating internal heat via molecular friction.

  • Superheating Effect: Solvents can reach temperatures well above their atmospheric boiling points in sealed vessels, significantly increasing reaction rates (Arrhenius equation).

  • Inverted Temperature Gradients: Unlike oil baths (surface heating), MW heats from the inside out, preventing wall-effects and degradation of sensitive substrates.

Regioselectivity Mechanism

The reaction between a 1,3-diketone and a substituted hydrazine (e.g., phenylhydrazine) can yield two isomers.[1] Control is dictated by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyls .

  • Path A (Kinetic/Basic): The terminal

    
     is the hardest nucleophile and attacks the most electrophilic carbonyl.
    
  • Path B (Acidic): Protonation changes the electrophilicity landscape, often reversing the selectivity.

Reaction Mechanism & Logic Flow

The following diagram illustrates the bifurcated pathway for regioselective synthesis.

PyrazoleMechanism Start 1,3-Diketone + Aryl Hydrazine Cond_Basic Condition: Neutral/Basic (Free Hydrazine) Start->Cond_Basic Cond_Acid Condition: Acidic (Hydrazine HCl) Start->Cond_Acid Inter_A Attack by Terminal NH2 on Most Electrophilic C=O Cond_Basic->Inter_A Nucleophilic Attack Inter_B Attack Directed by Protonation/Salt Cond_Acid->Inter_B Activation Cyclization Cyclization & Dehydration (- H2O) Inter_A->Cyclization Inter_B->Cyclization Prod_15 1,5-Isomer (Major) (Kinetic Product) Cyclization->Prod_15 From Basic Route Prod_13 1,3-Isomer (Major) (Thermodynamic/Acid Control) Cyclization->Prod_13 From Acid Route

Caption: Bifurcated reaction pathway showing how pH conditions dictate the regioselective outcome (1,5- vs 1,3-isomer) in microwave synthesis.

Experimental Protocols

Protocol A: General "Green" Synthesis (Water-Mediated)

Best for: Rapid library generation where regioselectivity is less critical or substrates are symmetrical.

Reagents:

  • 1,3-Diketone (1.0 equiv)

  • Hydrazine derivative (1.1 equiv)

  • Solvent: Water (3–5 mL)

  • Catalyst: None (or 10 mol% L-Tyrosine for difficult substrates)

Procedure:

  • Setup: In a 10 mL microwave-transparent crimp-top vial, charge the 1,3-diketone (1 mmol) and hydrazine (1.1 mmol).

  • Solvent: Add 3 mL of deionized water. Add a magnetic stir bar.

  • Irradiation: Cap the vessel. Place in a monomode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Temp: 100 °C

    • Hold Time: 5–10 minutes

    • Pressure Limit: 250 psi (safety cutoff)

    • Stirring: High

  • Work-up:

    • The product typically precipitates out of the water upon cooling.

    • Filter the solid, wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

    • Recrystallize from EtOH/Water if necessary.

Protocol B: Regioselective Synthesis of 1,3-Isomers

Best for: Targeting specific pharmacophores where the 1,3-substitution pattern is required.

Reagents:

  • Unsymmetrical 1,3-Diketone (1.0 equiv)

  • Arylhydrazine Hydrochloride (1.1 equiv) — Critical: Use the salt form.

  • Solvent: Ethanol (3 mL)

  • Catalyst: Conc. HCl (1 drop) or Acetic Acid (0.5 mL)

Procedure:

  • Setup: Dissolve the diketone and hydrazine hydrochloride in Ethanol in a 10 mL MW vial.

  • Irradiation:

    • Temp: 80 °C (Lower temp favors kinetic control, but acid pushes thermodynamic 1,3-isomer).

    • Hold Time: 10 minutes.

    • Power: Dynamic (Max 150 W).

  • Work-up:

    • Pour reaction mixture into crushed ice.

    • Neutralize with 10% NaHCO₃ solution to precipitate the free base pyrazole.

    • Filter and dry.

Protocol C: One-Pot Three-Component Synthesis

Best for: Diversity-oriented synthesis (DOS) skipping the isolation of 1,3-diketone intermediates.

Reagents:

  • Aldehyde (1.0 equiv)[2]

  • Ethyl Acetoacetate (1.0 equiv)

  • Hydrazine Hydrate (1.0 equiv)

  • Solvent: Water:Ethanol (1:1) or Solvent-Free[3][4]

Procedure:

  • Step 1 (In-situ Knoevenagel): Mix Aldehyde and Ethyl Acetoacetate in the vial. MW irradiate at 80 °C for 2 mins.

  • Step 2 (Cyclization): Add Hydrazine Hydrate to the same vial.

  • Step 3 (Final Irradiation): MW irradiate at 120 °C for 5–8 mins.

  • Result: Formation of 4-substituted pyrazolone or pyrazole derivatives depending on oxidation state.

Data & Optimization Guide

Comparison: Conventional vs. Microwave
ParameterConventional Reflux (EtOH)Microwave Protocol (Water)Improvement
Time 4 – 12 Hours5 – 15 Minutes~95% Reduction
Yield 65 – 75%85 – 98%+20% Yield
Solvent Organic (EtOH/Toluene)Water / Solvent-FreeGreen Chemistry
Purity Requires Column Chrom.Often Filtration OnlyWorkflow Efficiency
Troubleshooting & Optimization Matrix
IssueProbable CauseCorrective Action
Low Yield (<50%) Poor microwave absorptionSwitch to a higher loss-tangent solvent (e.g., add 10% AcOH or use EtOH).
Regioisomer Mixture Competitive nucleophilicityTo favor 1,3: Use Hydrazine HCl salt in acidic media.To favor 1,5: Use free hydrazine in basic media.
Vessel Failure Excessive pressureReduce reaction volume (headspace is key). Ensure temp is <150°C for aqueous mixtures.[5]
Oiling Out Product melting point < Reaction TempCool slowly. Add a seed crystal. Use a solvent mixture (EtOH/Water).[6]

References

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives. MDPI, 2025.[3] Link

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC, 2023. Link

  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol using graphene oxide. RSC Advances, 2025. Link

  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. J. Braz.[3] Chem. Soc., 2010. Link

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling. Chin. Chem. Lett., 2014. Link

Sources

Technical Brief: Solubilization & Handling of 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists requiring a robust, reproducible protocol for solubilizing 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride (CAS: 1031793-63-1).

This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents. Its hydrochloride salt form improves stability but introduces specific challenges regarding hygroscopicity and pH-dependent solubility shifts in aqueous buffers.

Physicochemical Profile & Solubility Logic

Before handling, it is critical to understand the compound's behavior.[1][2] As an aminopyrazole hydrochloride, this molecule possesses both a lipophilic domain (bromophenyl) and a polar, ionizable domain (amine/pyrazole).

PropertySpecification
Compound Name 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride
CAS Number 1031793-63-1
Molecular Formula C

H

BrN

· HCl
Molecular Weight ~274.55 g/mol (Salt) / ~238.08 g/mol (Free Base)
Primary Solvent DMSO (Dimethyl Sulfoxide), Anhydrous
Solubility Limit (DMSO) ~50 mM (Recommended Stock: 10–25 mM)
Aqueous Solubility Low/Moderate. Prone to precipitation at neutral pH if >100 µM.
Storage (Solid) -20°C, Desiccated, Dark.
The "Salt Disproportionation" Risk

While the HCl salt is more water-soluble than the free base, diluting a high-concentration DMSO stock directly into a neutral buffer (pH 7.4) can cause the HCl to dissociate and the local pH to shift. This may force the compound back into its lipophilic free-base form, leading to "crashing out" (micro-precipitation) that ruins assay data.

The Solution: Use a Step-Wise Dilution Strategy (described below) to maintain solubility equilibrium.

Protocol: Preparation of Stock Solution (10 mM)

Objective: Create a stable, high-concentration master stock in 100% DMSO.

Materials Required[3][4][5][6][7][8][9][10]
  • Compound: 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl (Solid).

  • Solvent: DMSO, Anhydrous (≥99.9%, Cell Culture Grade). Avoid hydrated DMSO.

  • Vials: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid plastics for long-term storage.

Step-by-Step Procedure
  • Equilibration: Allow the vial of solid compound to warm to room temperature (RT) inside a desiccator before opening. Prevents condensation, which degrades the HCl salt.

  • Weighing: Weigh approximately 2.75 mg of the compound into a sterile microcentrifuge tube or glass vial.

    • Calculation:

      
      
      
    • Target: 10 mM in 1 mL.

  • Solvation: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be completely clear and colorless to light yellow.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C. Stable for 6 months.

Protocol: Serial Dilution for Biological Assays

Objective: Dilute the stock to a working concentration (e.g., 10 µM) without precipitating the compound or shocking cells with high DMSO content.

Critical Rule: The final DMSO concentration in the cell assay should generally be ≤ 0.1% (v/v) to avoid solvent toxicity.[2]

The "Intermediate Step" Method

Do not pipet 1 µL of 10 mM stock directly into 10 mL of media. The concentration gradient is too steep.

  • Prepare Intermediate Stock (100x):

    • Dilute the 10 mM Master Stock 1:100 into Assay Medium (or PBS).

    • Mix: 10 µL Master Stock + 990 µL Medium.

    • Result: 100 µM Compound in 1% DMSO.

    • Action: Vortex immediately. Inspect for turbidity.

  • Prepare Final Working Solution (1x):

    • Dilute the Intermediate Stock 1:10 into Assay Medium .

    • Mix: 100 µL Intermediate Stock + 900 µL Medium.

    • Result: 10 µM Compound in 0.1% DMSO.

Workflow Visualization

The following diagram illustrates the optimal dilution pathway to ensure solubility and data integrity.

G Solid Solid Compound (Store -20°C) Weigh Weigh ~2.75 mg Solid->Weigh DMSO Add 1 mL Anhydrous DMSO Weigh->DMSO Dissolve MasterStock Master Stock (10 mM, 100% DMSO) DMSO->MasterStock Vortex/Sonicate Intermed Intermediate Stock (100 µM, 1% DMSO) MasterStock->Intermed 1:100 Dilution (into Media) Working Working Solution (10 µM, 0.1% DMSO) Intermed->Working 1:10 Dilution (into Media) Assay Cell Assay / Plate Working->Assay Add to Cells

Figure 1: Step-wise dilution workflow designed to prevent precipitation shock and maintain DMSO tolerance limits.

Quality Control & Troubleshooting

Every time you prepare a fresh dilution, perform these self-validation checks:

ObservationDiagnosisCorrective Action
Cloudiness in Master Stock Incomplete dissolution or hydrated DMSO.Sonicate at 37°C for 10 min. Ensure DMSO is anhydrous.
Precipitate upon adding to Media "Crash-out" due to low solubility or high salt.Use the "Intermediate Step" method. Warm media to 37°C before addition.
Cell Toxicity in Vehicle Control DMSO concentration too high (>0.5%).Ensure final DMSO is <0.1%.[2] Include a "DMSO-only" control well.
Yellowing of Stock over time Oxidation of the amine group.Discard. Always store under inert gas (Nitrogen/Argon) if possible.

References

  • PubChem. Compound Summary: 3-(2-bromophenyl)-1H-pyrazol-5-amine. National Library of Medicine. Available at: [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Emulate Bio. Protocol for Compound Treatment Solution Preparation. Available at: [Link]

Sources

HPLC analytical method for 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-2026-BPPA Method Development & Validation for 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl

Executive Summary

This Application Note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification and purity analysis of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride .

Designed for drug development environments, this protocol addresses the specific chromatographic challenges of aminopyrazoles: silanol interactions causing peak tailing and pH-dependent solubility . The method utilizes a polar-embedded C18 stationary phase with an acidic buffered mobile phase to ensure sharp peak symmetry and high reproducibility.

Analyte Profiling & Chemical Logic

To design a self-validating method, one must first understand the physicochemical behavior of the analyte.

PropertyCharacteristicChromatographic Implication
Structure Phenyl-substituted aminopyrazoleContains both lipophilic (Br-Phenyl) and polar/basic (Amino-Pyrazole) domains.
Basicity (pKa) Estimated pKa ~3.5 - 4.5 (Pyrazole N)The molecule is a weak base. At neutral pH, it may exist in equilibrium, causing band broadening. Low pH (< 2.5) is required to keep it fully protonated.
UV Chromophore Conjugated

-system
Strong absorbance expected at 240–254 nm (aromatic) and 210 nm (amide/peptide backbone similarity).
Salt Form Hydrochloride (HCl)High water solubility in salt form. Must prevent precipitation by avoiding 100% organic diluents during sample prep.
Mechanism of Separation

The separation relies on solvophobic interactions . The 2-bromophenyl moiety drives retention on the hydrophobic C18 chain, while the protonated amine (at pH 2.5) interacts with the aqueous phase.

  • Challenge: Residual silanols (

    
    ) on silica columns bind to protonated amines (
    
    
    
    ), causing "shark-fin" tailing.
  • Solution: We employ a low pH phosphate buffer (suppresses silanol ionization) and a base-deactivated column .

Method Development Workflow

The following diagram illustrates the logical pathway used to derive this protocol, ensuring all critical quality attributes (CQA) are met.

MethodDevelopment Start Analyte Assessment (Basic Amine + Lipophilic Tail) ColumnSel Stationary Phase Selection (End-capped C18) Start->ColumnSel Hydrophobicity pH_Opt pH Optimization (Target pH 2.5) ColumnSel->pH_Opt Silanol Suppression Gradient Gradient Profiling (5% to 95% B) pH_Opt->Gradient Retention Control Validation ICH Q2(R1) Validation Gradient->Validation Final Method

Figure 1: Logical workflow for developing HPLC methods for basic heterocycles.

Standard Operating Procedure (SOP)

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge BEH C18.

    • Why: These columns are "end-capped," meaning free silanols are chemically bonded, reducing amine tailing.

  • Column Temperature: 35°C (Controls viscosity and mass transfer kinetics).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 5–10 µL.

  • Detection: 254 nm (Primary), 210 nm (Impurity check).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 20 mM Potassium Dihydrogen Phosphate (

    
    ) adjusted to pH 2.5  with Orthophosphoric acid (
    
    
    
    ).
    • Preparation: Dissolve 2.72 g

      
       in 1000 mL Milli-Q water. Adjust pH to 2.5 using 85% 
      
      
      
      . Filter through 0.22 µm membrane.
  • Mobile Phase B (Organic): HPLC Grade Acetonitrile (ACN).

Gradient Program

A gradient is recommended to elute the main peak while clearing potential lipophilic synthetic by-products (e.g., dibromo species).

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
12.02080Linear Ramp
15.02080Wash
15.19010Re-equilibration
20.09010End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of the HCl salt into a 10 mL volumetric flask. Dissolve in 5 mL diluent, sonicate for 5 mins, and make up to volume (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL for assay.

Validation Criteria (ICH Q2)

This method must be validated to ensure data integrity. The following acceptance criteria are based on ICH guidelines.

ParameterMethodologyAcceptance Criteria
System Suitability 5 replicate injections of Standard (50 µg/mL).RSD < 2.0% for Area & RT. Tailing Factor (

) < 1.5.
Linearity 5 levels (e.g., 10, 25, 50, 75, 100 µg/mL).

.[1][2]
LOD / LOQ Signal-to-Noise (S/N) ratio method.LOD: S/N > 3; LOQ: S/N > 10.
Accuracy (Recovery) Spike samples at 80%, 100%, 120%.Recovery 98.0% – 102.0%.
Specificity Inject blank, placebo, and forced degradation samples.No interference at retention time of main peak.

Troubleshooting & Causality Analysis

Common issues encountered with aminopyrazoles and their remedies.

Troubleshooting Issue Problem Detected Tailing Peak Tailing > 1.5 Issue->Tailing Drift RT Drift Issue->Drift Split Split Peaks Issue->Split Silanol Silanol Interaction (pH too high) Tailing->Silanol Equil Column Not Equilibrated Drift->Equil Solvent Sample Solvent Incompatible (Too strong) Split->Solvent Fix_pH Lower pH to 2.5 or Add TEA modifier Silanol->Fix_pH Fix_Time Increase Post-Run Time (5 min) Equil->Fix_Time Fix_Dil Match Diluent to Initial Mobile Phase Solvent->Fix_Dil

Figure 2: Troubleshooting decision tree for basic analyte chromatography.

Detailed Troubleshooting:

  • Peak Tailing: If the tailing factor exceeds 1.5, the amine is likely interacting with the silica support.

    • Action: Lower the buffer pH to 2.0–2.5. Ensure the column is "Base Deactivated" (BDS).

  • Double Peaks: This often indicates the sample solvent is too strong (e.g., 100% Methanol injection onto a 90% Water mobile phase).

    • Action: Dissolve the sample in the starting mobile phase (90:10 Water:ACN).

  • Pressure High: Salt precipitation.

    • Action: Ensure the buffer concentration does not exceed 20mM if using >80% organic in the gradient.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and silanol suppression).
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Thermo Fisher Scientific. Separation of Amines and Basic Compounds by HPLC. (General protocol for basic heterocycles).

  • Beilstein Journal of Organic Chemistry. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. (Source for UV/chemical properties of the specific scaffold).

Sources

C-H halogenation of 3-aryl-1H-pyrazol-5-amines protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective C-H Halogenation of 3-Aryl-1H-pyrazol-5-amines

Abstract & Strategic Value

The 4-halo-3-aryl-1H-pyrazol-5-amine scaffold is a critical intermediate in the synthesis of p38 kinase inhibitors, agrochemicals, and high-performance energetic materials. Traditional halogenation methods utilizing elemental halogens (


, 

) or harsh Lewis acids often suffer from poor regioselectivity (over-halogenation), hazardous waste generation, and low functional group tolerance.

This protocol details a metal-free, room-temperature C-H halogenation strategy using N-halosuccinimides (NXS) in DMSO.[1] This system leverages the dual role of DMSO as a polar aprotic solvent and a mild Lewis base catalyst, ensuring exclusive C4-regioselectivity without protecting the exocyclic amine or the pyrazole nitrogen.

Mechanistic Rationale

Why C4 Selectivity?

The 3-aryl-1H-pyrazol-5-amine system presents multiple nucleophilic sites: the exocyclic amine (


), the pyrazole ring nitrogens, and the C4 carbon.
  • Electronic Activation: The amino group at C5 acts as a strong electron-donating group (EDG), enriching the

    
    -system.
    
  • Resonance Stabilization: Electrophilic attack at C4 leads to a

    
    -complex that is resonance-stabilized by the lone pairs of the adjacent nitrogen atoms and the exocyclic amine. Attack at C3 is blocked by the aryl group, and N-halogenation is reversible and less thermodynamically stable than C-halogenation.
    
Pathway Diagram

The following diagram illustrates the Electrophilic Aromatic Substitution (S_EAr) pathway, highlighting the resonance stabilization that dictates C4 selectivity.

HalogenationMechanism Substrate 3-Aryl-1H-pyrazol-5-amine (Nucleophile) Complex σ-Complex Intermediate (Resonance Stabilized at C4) Substrate->Complex + X+ (from NXS/DMSO) NXS N-Halosuccinimide (Electrophile Source) NXS->Complex Activation Product 4-Halo-3-aryl-1H-pyrazol-5-amine (Target) Complex->Product - H+ Byproduct Succinimide Complex->Byproduct

Figure 1: Mechanistic pathway for the C4-selective halogenation via S_EAr.

Experimental Protocol

Materials & Reagents
  • Substrate: 3-Aryl-1H-pyrazol-5-amine (1.0 equiv).

  • Halogen Source:

    • Chlorination: N-Chlorosuccinimide (NCS, 1.1 equiv).

    • Bromination: N-Bromosuccinimide (NBS, 1.05 equiv).

    • Iodination: N-Iodosuccinimide (NIS, 1.05 equiv).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous grade (0.1 M concentration).

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    ).
    
Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a round-bottom flask equipped with a magnetic stir bar with 3-aryl-1H-pyrazol-5-amine (1.0 mmol).

  • Add DMSO (10 mL). Stir until the solid is completely dissolved.

    • Note: DMSO is critical here. Its high dielectric constant stabilizes the polar transition state, and it can hydrogen-bond with the substrate to improve solubility.

Step 2: Reagent Addition

  • Add the appropriate NXS reagent (1.05–1.1 mmol) portion-wise over 5 minutes at room temperature (20–25 °C).

    • Caution: Exothermic reaction. Do not add all at once on scales >1g.

  • Seal the flask (open air is generally tolerated, but

    
     atmosphere prevents moisture absorption by DMSO).
    

Step 3: Monitoring

  • Stir at room temperature.

    • Chlorination (NCS): 2–4 hours.

    • Bromination (NBS): 1–2 hours (Faster kinetics).

    • Iodination (NIS): 1–3 hours.

  • Monitor by TLC (Eluent: 50% EtOAc/Hexane). The product will typically be less polar (higher

    
    ) than the starting amine.
    

Step 4: Workup & Purification

  • Quench: Pour the reaction mixture into 50 mL of ice-water containing 5 mL of 10%

    
    .
    
    • Why: Thiosulfate reduces any unreacted halogen (

      
      ) generated in situ, preventing oxidative side reactions during workup.
      
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organics with water (

    
     mL) and brine (
    
    
    
    mL) to remove DMSO.
  • Dry & Concentrate: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallization from Ethanol/Water is usually sufficient. If necessary, flash chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    

Process Workflow Diagram

Workflow Start Start: Dissolve Substrate in DMSO (0.1 M) AddNXS Add NXS (1.05-1.1 equiv) Portion-wise at RT Start->AddNXS React Stir 1-4 Hours Monitor via TLC AddNXS->React Quench Quench: Ice Water + 10% Na2S2O3 React->Quench Extract Extraction (EtOAc) & Brine Wash Quench->Extract Finish Isolate Product (Recrystallize/Column) Extract->Finish

Figure 2: Operational workflow for the batch synthesis.

Optimization & Troubleshooting Data

The following data summarizes solvent effects on the chlorination of 3-phenyl-1H-pyrazol-5-amine with NCS (3 hours, RT).

SolventYield (%)Observations
DMSO 92% Clean conversion, homogeneous solution.
Acetonitrile75%Slower reaction rate; minor N-chlorination observed.
DCM60%Poor solubility of substrate; heterogeneous mixture.
Ethanol45%Side reactions (oxidation) observed.
Water<10%Low solubility; essentially no reaction.

Troubleshooting Guide:

  • Issue: Low Conversion.

    • Cause: Old NXS reagent (decomposed).

    • Fix: Recrystallize NBS/NCS or use a fresh bottle. Ensure DMSO is dry.

  • Issue: Di-halogenation.

    • Cause: Excess reagent or high temperature.

    • Fix: Strictly limit NXS to 1.05 equiv. Maintain temperature

      
       °C.
      
  • Issue: Sticky/Oily Product.

    • Cause: Residual DMSO.

    • Fix: Increase the number of water washes during workup or lyophilize.

Safety & Handling

  • N-Halosuccinimides: Irritants. Avoid inhalation of dust. Store in a refrigerator (

    
     °C) to prevent decomposition.
    
  • DMSO: Readily penetrates skin, carrying dissolved contaminants with it. Wear nitrile gloves and long sleeves.

  • Halogen Waste: Aqueous waste containing thiosulfate/halides should be disposed of in the dedicated halogenated waste stream.

References

  • He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021).[2] Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry. [Link]

  • Witherington, J., et al. (2000). 5-Aryl-pyrazoles as potent inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for pyrazole reactivity).

Sources

The Lynchpin Intermediate: A Technical Guide to the Agrochemical Applications of 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Core in Modern Agrochemicals

The pyrazole ring system is a cornerstone of contemporary agrochemical design, offering a versatile scaffold for the development of potent and selective herbicides, insecticides, and fungicides.[1][2] Its unique electronic and structural properties allow for fine-tuning of biological activity, leading to products with improved efficacy and desirable environmental profiles. Within this important class of compounds, 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride serves as a critical intermediate, providing a strategic entry point for the synthesis of a diverse array of next-generation crop protection agents. The presence of the 2-bromophenyl moiety offers a handle for further chemical modification, while the 5-amino group is a key functional group for building more complex molecules, particularly pyrazole amides, which are a prominent class of modern pesticides.[3][4]

This technical guide provides a comprehensive overview of the synthesis and utilization of 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl in the agrochemical industry. It is intended for researchers, scientists, and professionals in the field of drug and pesticide development, offering detailed protocols, mechanistic insights, and application notes to facilitate innovation in this vital area of chemical synthesis.

Synthesis of 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl: A Step-by-Step Protocol

The most direct and widely adopted method for the synthesis of 3-aryl-1H-pyrazol-5-amines is the condensation of a β-ketonitrile with hydrazine.[5][6] This approach is highly efficient and regioselective, providing the desired pyrazole isomer in good yields. The following protocol details the synthesis of 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl, starting from the corresponding β-ketonitrile.

Protocol 1: Synthesis of 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl

Step 1: Synthesis of 2-(2-bromobenzoyl)acetonitrile (Intermediate A)

This step involves the Claisen condensation of a 2-bromo-substituted acetophenone with a suitable C1 electrophile like ethyl acetate in the presence of a strong base.

  • Reagents and Materials:

    • 2'-Bromoacetophenone

    • Ethyl acetate

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol

    • Hydrochloric acid (HCl), 1M

    • Diethyl ether

    • Magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 eq.) in anhydrous ethanol.

    • To this solution, add a mixture of 2'-bromoacetophenone (1.0 eq.) and ethyl acetate (1.5 eq.) dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and quench by the slow addition of 1M HCl until the pH is neutral.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 2-(2-bromobenzoyl)acetonitrile. This intermediate can be used in the next step without further purification.

Step 2: Cyclization to 3-(2-bromophenyl)-1H-pyrazol-5-amine

The β-ketonitrile is then cyclized with hydrazine hydrate to form the pyrazole ring.

  • Reagents and Materials:

    • 2-(2-bromobenzoyl)acetonitrile (Intermediate A)

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Ethanol

    • Acetic acid (glacial)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • Dissolve the crude 2-(2-bromobenzoyl)acetonitrile (1.0 eq.) in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid.

    • To this solution, add hydrazine hydrate (1.2 eq.) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • If precipitation occurs, collect the solid by filtration and wash with cold ethanol. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient).

Step 3: Formation of the Hydrochloride Salt

The free base is converted to its hydrochloride salt for improved stability and handling.

  • Reagents and Materials:

    • 3-(2-bromophenyl)-1H-pyrazol-5-amine

    • Anhydrous diethyl ether

    • HCl in diethyl ether (2M solution)

    • Beaker, magnetic stirrer, filtration apparatus

  • Procedure:

    • Dissolve the purified 3-(2-bromophenyl)-1H-pyrazol-5-amine in anhydrous diethyl ether.

    • Cool the solution in an ice bath and slowly add a 2M solution of HCl in diethyl ether with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Continue stirring for 30 minutes in the ice bath.

    • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl as a stable solid.

Causality of Experimental Choices:

  • Base Selection in Step 1: Sodium ethoxide is a sufficiently strong base to deprotonate the α-carbon of ethyl acetate, initiating the Claisen condensation.

  • Acid Catalyst in Step 2: A catalytic amount of acetic acid facilitates the initial condensation between the β-ketonitrile and hydrazine by protonating the carbonyl oxygen, making the carbon more electrophilic.

  • Solvent Choice: Ethanol is a common and effective solvent for this cyclization reaction, as it readily dissolves the reactants and allows for heating to reflux to drive the reaction to completion.

  • Formation of Hydrochloride Salt: The hydrochloride salt form of the amine is generally more crystalline, less prone to air oxidation, and easier to handle and store compared to the free base.

Application in Agrochemical Synthesis

3-(2-bromophenyl)-1H-pyrazol-5-amine HCl is a versatile precursor for a range of agrochemicals. Its primary utility lies in the synthesis of pyrazole amide derivatives, which are known to exhibit potent insecticidal and fungicidal activities. The 5-amino group serves as a nucleophile for acylation with various carboxylic acid derivatives.

Application Note 1: Synthesis of Pyrazole Amide Insecticides

Pyrazole amides have emerged as a significant class of insecticides, with some commercial products targeting the ryanodine receptor in insects, leading to uncontrolled calcium release and paralysis. The following is a general protocol for the synthesis of a representative pyrazole amide insecticide.

Protocol 2: General Synthesis of a 3-(2-bromophenyl)-N-substituted-1H-pyrazol-5-yl)amide

  • Reagents and Materials:

    • 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl

    • Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride)

    • Triethylamine (Et₃N) or Pyridine

    • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer, dropping funnel

  • Procedure:

    • Suspend 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl (1.0 eq.) in anhydrous DCM.

    • Add triethylamine (2.2 eq.) to neutralize the HCl salt and act as a base for the subsequent reaction. Stir for 15 minutes at room temperature.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of the desired substituted benzoyl chloride (1.1 eq.) in anhydrous DCM dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole amide.

Mechanism Insight: The reaction proceeds via a nucleophilic acyl substitution. The deprotonated 5-amino group of the pyrazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. The subsequent loss of the chloride leaving group yields the stable amide product.

Application Note 2: Synthesis of Pyrazole Carboxamide Fungicides

Pyrazole carboxamides are also a well-established class of fungicides, many of which act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[4][7]

Protocol 3: Synthesis of a Representative Pyrazole Carboxamide Fungicide

  • Reagents and Materials:

    • 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl

    • A desired carboxylic acid (e.g., 2-(trifluoromethyl)benzoic acid)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • To a solution of the desired carboxylic acid (1.1 eq.) in DMF, add EDC (1.2 eq.) and HOBt (1.2 eq.). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • In a separate flask, suspend 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl (1.0 eq.) in DMF and add triethylamine (1.1 eq.) to neutralize the salt.

    • Add the solution of the aminopyrazole to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Expertise in Action: The use of coupling agents like EDC and HOBt allows for the formation of the amide bond under mild conditions, avoiding the need to prepare the often-unstable acid chloride. HOBt is added to suppress side reactions and improve the efficiency of the coupling.

Data and Visualization

Table 1: Physicochemical Properties of 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl
PropertyValue
CAS Number 1031793-63-1[8]
Molecular Formula C₉H₉BrClN₃
Molecular Weight 278.55 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, DMF; sparingly soluble in water
Table 2: Representative Agrochemicals Derived from 3-Aryl-1H-pyrazol-5-amines
Agrochemical ClassExample StructureTarget Pest/Disease
Insecticide Pyrazole AmideLepidopteran pests
Fungicide Pyrazole CarboxamidePowdery mildew, rusts
Herbicide Picolinic Acid DerivativeBroadleaf weeds
Experimental and Logical Workflows

Synthesis_Workflow

Caption: Synthetic workflow for 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl and its agrochemical derivatives.

Reaction_Mechanism

Caption: Key reaction mechanisms in the synthesis of pyrazole-based agrochemicals.

Conclusion and Future Outlook

3-(2-bromophenyl)-1H-pyrazol-5-amine HCl is a valuable and versatile intermediate in the synthesis of modern agrochemicals. The straightforward and high-yielding synthesis of this compound, coupled with the facile conversion of its 5-amino group into a wide range of amide derivatives, makes it an attractive starting material for the discovery of novel insecticides and fungicides. The structure-activity relationships of pyrazole amides continue to be an active area of research, and the 2-bromophenyl substituent of the title compound offers further opportunities for diversification through cross-coupling reactions. As the demand for more effective and environmentally benign crop protection solutions grows, the importance of key intermediates like 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl in driving innovation is set to increase.

References

  • Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Elnagdi, M. H., Elmoghayar, M. R. H., & Elgemeie, G. E. H. (1983). The chemistry of 3(5)-aminopyrazoles. Advances in Heterocyclic Chemistry, 33, 229-281.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Groselj, U., Kralj, D., Wagger, J., Dahmann, G., Stanovnik, B., & Svete, J. (2012). Synthesis of 3-(2-aminoethyl)
  • He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. HETEROCYCLES, 71(7), 1467.
  • Li, Z., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4385-4397. [Link]

  • Liu, X., et al. (2023). Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Organic Syntheses Procedure. (n.d.). 3(5)-aminopyrazole.
  • Ren, Y., et al. (2019). Design, synthesis, antifungal activity and 3D-QSAR study of novel pyrazole carboxamide and niacinamide derivatives containing benzimidazole moiety. New Journal of Chemistry, 43(4), 1826-1836.
  • Sun, N., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules, 27(19), 6709. [Link]

  • Tang, M., et al. (2023). Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(24), 9205–9216.
  • A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (2015). CN104844567A.
  • 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. (2001). US6218418B1.
  • Pyrazole amides and insecticide and miticide containing them as active ingredient. (1990). EP0365925A1.
  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355.
  • El-Faham, A., et al. (2015).
  • Giraldo, J., et al. (2022). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society.
  • Trivedi, R. R. (2021). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. University of Mississippi.
  • Dawe, L. N., & Mohamed, A. A. (n.d.). Unusual Structures, Phase Behavior, and Fluorescent Properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and Its’ ZnCl2 Complex. ChemRxiv.
  • Zhang, J., et al. (2015). 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP) and its salts: primary and secondary explosives. RSC Advances, 5(112), 92268-92276.

Sources

Precision Engineering of Fused Heterocycles via Rh(III)-Catalyzed C–H Activation of Pyrazol-5-amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Molecular Origami" of Pyrazoles

In the landscape of drug discovery, fused pyrazoles—specifically pyrazolo[1,5-a]quinazolines and benzo[f]pyrazolo[1,5-a][1,3]diazepines —are privileged scaffolds, appearing frequently in kinase inhibitors (e.g., Pim-1, Trk) and anti-inflammatory agents. Traditional synthesis often requires pre-functionalized substrates (e.g., ortho-haloaryl pyrazoles) and harsh cyclization conditions.

This guide details a superior methodology: Rh(III)-catalyzed C–H activation .[1][2][3][4] By leveraging the intrinsic coordination ability of the pyrazole nucleus, we can activate the ortho-C–H bond of the


-aryl substituent.[1][3] This "traceless directing group" strategy allows the 5-amino-1-arylpyrazole to act as a C5-synthon , reacting with unsaturated partners (alkynes, maleimides, diazo compounds) to stitch together complex tricyclic cores in a single step.

Mechanistic Intelligence: The N2-Directed Pathway

Understanding the causality of this reaction is vital for troubleshooting. The reaction does not occur on the pyrazole ring itself (C4), but rather on the


-aryl ring , directed by the pyrazole's pyridine-like nitrogen (

).
The Catalytic Cycle[1][5][6][7]
  • Active Species Generation: The precatalyst

    
     is activated by a silver salt (e.g., 
    
    
    
    ), removing chloride ligands to generate the cationic species
    
    
    .
  • Coordination: The electrophilic Rh(III) center coordinates to the

    
     of the pyrazole.
    
  • C–H Activation: Assisted by an acetate or carbonate base (CMD mechanism), the Rh inserts into the ortho-C–H bond of the phenyl ring, forming a stable 5-membered rhodacycle .

  • Insertion: The coupling partner (e.g., alkyne) coordinates and inserts into the Rh–C bond, expanding the ring.

  • Cyclization & Turnover: The pendant amine (

    
    ) attacks the Rh-bound intermediate (reductive elimination/nucleophilic attack), releasing the fused tricyclic product and regenerating the catalyst.
    
Visualization: Mechanistic Pathway[6][8]

Rh_Catalysis PreCat Pre-Catalyst [Cp*RhCl2]2 ActiveRh Active Species Cp*Rh(III) PreCat->ActiveRh AgSbF6 Activation Coord N2-Coordination (Substrate Binding) ActiveRh->Coord + Substrate CH_Act C-H Activation (5-Membered Rhodacycle) Coord->CH_Act - AcOH (CMD) Insert Migratory Insertion (Alkyne/Diazo) CH_Act->Insert + Coupling Partner Cyclize Annulation/Reductive Elimination (C-N Bond Formation) Insert->Cyclize Ring Expansion Cyclize->ActiveRh Catalyst Regeneration Product Fused Tricycle (Product Release) Cyclize->Product

Figure 1: The catalytic cycle for the Rh(III)-catalyzed synthesis of pyrazolo-fused systems. Note the critical role of the N2 atom as the directing group.

Protocol 1: Synthesis of Pyrazolo[1,5-a]quinazolines ([5+1] Annulation)

This protocol is ideal for synthesizing kinase inhibitor scaffolds. It utilizes a [5+1] strategy where the pyrazole-aryl substrate provides 5 atoms and the coupling partner (typically an alkyne or maleimide) provides the final carbon/atoms to close the pyrimidine ring.

Materials & Reagents[1][2][4][7][8][9][10][11][12][13][14]
  • Substrate: 5-amino-1-phenyl-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Diethyl acetylenedicarboxylate (DEAD) or N-substituted Maleimide (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Additive:

    
     (10 mol%) - Critical for halide abstraction.
    
  • Oxidant:

    
     (2.0 equiv) - Required if the reaction is oxidative (e.g., with simple alkynes).
    
  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol.

Step-by-Step Methodology
  • Glovebox Setup: In an

    
    -filled glovebox, weigh 
    
    
    
    (3.1 mg, 0.005 mmol) and
    
    
    (6.9 mg, 0.02 mmol) into a 15 mL pressure tube equipped with a magnetic stir bar.
  • Substrate Addition: Add 5-amino-1-phenylpyrazole (32 mg, 0.2 mmol) and

    
     (72 mg, 0.4 mmol).
    
    • Expert Tip: If using an internal oxidant like a maleimide or a diazo compound, the external Cu(II) oxidant may be omitted (Redox-Neutral conditions).

  • Solvent & Partner: Add the coupling partner (0.24 mmol) followed by anhydrous DCE (2.0 mL).

  • Reaction: Seal the tube tightly. Remove from the glovebox and stir at 100 °C for 12–16 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane). The product is typically highly fluorescent (blue/green) under UV.

  • Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a short pad of Celite to remove metal salts. Wash the pad with methanol/DCM (1:10).

  • Purification: Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography.

    • Gradient: 0%

      
       5% MeOH in DCM.
      
Data Summary: Typical Yields
Substrate Variation (

-Aryl)
Coupling PartnerProduct TypeYield (%)
PhenylDiethyl acetylenedicarboxylatePyrazolo[1,5-a]quinazoline82%
4-Me-PhenylN-Methyl MaleimideSpiro-Pyrazoloquinazoline75%
4-F-PhenylDiphenylacetylenePyrazolo[1,5-a]quinazoline68%

Protocol 2: Accessing 7-Membered Rings ([5+2] Annulation)

To access the benzo[f]pyrazolo[1,5-a][1,3]diazepin-6-one scaffold (a 5-7-6 tricyclic system), use sulfoxonium ylides or diazo compounds. These act as "C2 synthons" (or C1+N1 depending on structure) that insert into the C-H bond.

Reagents
  • Substrate: 5-amino-1-arylpyrazole (0.2 mmol)

  • Partner: Sulfoxonium Ylide (e.g., dimethyl(2-oxo-2-phenylethyl)sulfoxonium) (0.24 mmol)

  • Catalyst:

    
     (5 mol%)[4]
    
  • Additive:

    
     (20 mol%) - Note the switch to triflimide for higher electrophilicity.
    
  • Buffer: NaOAc (20 mol%)

  • Solvent: Toluene.

Methodology
  • Preparation: Combine catalyst,

    
    , NaOAc, and substrate in a reaction vial under air (Rh(III) is generally air-stable, but inert atmosphere is preferred for consistency).
    
  • Activation: Add Toluene (2 mL) and the sulfoxonium ylide.

  • Heating: Stir at 90 °C for 24 hours.

  • Purification: Solvent evaporation followed by column chromatography (Hexane/EtOAc).

Workflow Diagram

Workflow Step1 1. Weigh Reagents (Glovebox/Air) Step2 2. Solvent Addition (DCE or Toluene) Step1->Step2 Step3 3. Thermal Activation (90-110°C, 12-24h) Step2->Step3 Step4 4. Filtration (Celite Pad) Step3->Step4 Step5 5. Isolation (Flash Column) Step4->Step5

Figure 2: General experimental workflow for Rh(III)-catalyzed annulation.

Expert Tips & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or inactive species.Switch Ag salt to

or

(non-coordinating anions boost electrophilicity).
Regioisomers meta-substituted aryl rings.Sterics usually dictate activation at the less hindered ortho position. Use blocking groups if necessary.
Protodeamination High temperature instability.Lower temp to 80°C and extend time; ensure anhydrous solvents to prevent hydrolysis.
Black Precipitate Rh(III) reduction to Rh(0).Ensure sufficient oxidant (

) is present if the reaction is not redox-neutral.

References

  • Rh(III)-catalyzed cyclization of 5-amino-pyrazoles with maleimides to pyrazoloquinazolines. Source: Chemical Communications, 2025.[3] URL:[Link]

  • Rh-Catalyzed C–H Activation, [5 + 2] Cycloaddition for the Synthesis of Highly Functionalized Benzo[f]pyrazolo[1,5-a][1,3]diazepin-6-ones. Source: Organic Letters, 2025.[4] URL:[Link]

  • Combinatorial synthesis of substituted pyrazolo-fused quinazolines by the Rh(iii)-catalyzed [5 + 1] annulation. Source: Organic & Biomolecular Chemistry.[1][3][4][5][6][7][8][9][10] URL:[Link]

  • Rh(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones. Source: PubMed / NIH. URL:[Link]

Sources

Application Note: Preparation and Handling of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the standardized protocol for preparing, storing, and handling stock solutions of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride (CAS: 1031793-63-1). This compound is a functionalized pyrazole scaffold often utilized as a kinase inhibitor precursor or a fragment in fragment-based drug discovery (FBDD).

The presence of the hydrochloride (HCl) counterion significantly alters the physicochemical properties compared to the free base, introducing challenges regarding hygroscopicity and pH shifts in unbuffered aqueous media. This guide provides a self-validating workflow to ensure stoichiometric accuracy and experimental reproducibility.

Physicochemical Profile & Stoichiometry

Before preparation, it is critical to distinguish between the Salt Mass (what you weigh) and the Free Base Equivalent (the active pharmacophore concentration).

PropertyValueNotes
Compound Name 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride
CAS Number 1031793-63-1
Chemical Formula C

H

BrN

· HCl
Molecular Weight (Salt) 274.55 g/mol Use this for weighing calculations.
Molecular Weight (Base) 238.09 g/mol Use this for pharmacophore molarity.
Mass Correction Factor 1.15

Solubility (DMSO) High (>50 mM)Recommended for primary stock.
Solubility (Water) Moderate to LowpH-dependent; risk of precipitation at neutral pH.
Hygroscopicity ModerateCritical: Handle in low humidity.

Critical Considerations (The "Why")

The Hygroscopicity Trap

Hydrochloride salts of heteroaromatic amines are prone to absorbing atmospheric moisture. Weighing "wet" compound results in a lower actual concentration than calculated, leading to under-dosing in assays.

  • Mitigation: Equilibrate the vial to room temperature before opening to prevent condensation. Re-seal immediately with parafilm or store in a desiccator.

Solvent Selection: DMSO vs. Water

While the HCl salt is more water-soluble than the free base, DMSO (Dimethyl Sulfoxide) is the required solvent for primary stock solutions (10 mM – 100 mM).

  • Reasoning: Aqueous solutions of HCl salts are acidic. Over time, this acidity can promote hydrolysis or oxidation. Furthermore, freezing aqueous stocks causes "cryoconcentration," where the solute precipitates as ice crystals form, often failing to redissolve upon thawing. DMSO prevents these issues.

The "Crash-Out" Effect

Diluting a high-concentration DMSO stock directly into a phosphate-buffered saline (PBS) or culture media (pH 7.4) can cause immediate precipitation. The buffer neutralizes the HCl, reverting the compound to its less soluble free base form.

  • Mitigation: Use an intermediate dilution step or ensure the final DMSO concentration is <1% (v/v) while vortexing rapidly during addition.

Protocol 1: Preparation of 10 mM Stock Solution (DMSO)

Target: 10 mM Stock Solution in 100% Anhydrous DMSO. Volume: 1.0 mL (Adjustable).

Materials
  • 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride (Solid).

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Amber glass vial (borosilicate).

  • Vortex mixer and Sonicator bath.

Step-by-Step Methodology
  • Gravimetric Measurement:

    • Place the amber vial on an analytical balance. Tare the balance.

    • Weigh approximately 2.75 mg of the solid. Record the exact mass (e.g.,

      
       mg).
      
    • Note: Do not attempt to weigh exactly 2.75 mg; weigh an amount and adjust the solvent volume.

  • Volume Calculation (Self-Validating Step): Calculate the required DMSO volume (

    
    ) to achieve exactly 10 mM based on the actual mass.
    
    
    
    
    Example: If
    
    
    mg:
    
    
  • Solubilization:

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex vigorously for 30 seconds.

    • Sonicate for 5 minutes at room temperature to disrupt crystal lattice energy.

    • Visual QC: Inspect against a light source. The solution must be perfectly clear with no particulate matter.

  • Aliquot & Storage:

    • Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (short term) or -80°C (long term > 6 months).

Protocol 2: Preparation of Working Solutions (Aqueous)

Objective: Dilute 10 mM DMSO stock to 10 µM Assay Buffer (0.1% DMSO final).

Workflow Diagram

The following logic tree illustrates the dilution process and decision points to avoid precipitation.

StockPrep Start Start: 10 mM DMSO Stock Inter Intermediate Dilution (100x Concentrated) Start->Inter Dilute 1:100 in Buffer (Rapid Vortexing) Precip Check for Precipitation (Turbidity/Tyndall Effect) Inter->Precip Media Final Assay Media (Pre-warmed 37°C) Ready Ready for Assay Media->Ready Final Dilution Precip->Media Clear Solution Sonicate Sonicate / Warm (37°C) Precip->Sonicate Precipitate Visible Sonicate->Precip Re-check

Figure 1: Dilution workflow ensuring solubility integrity during the transition from organic solvent to aqueous buffer.

Procedure
  • Thaw: Thaw the DMSO stock aliquot at room temperature (never heat >37°C). Vortex to ensure homogeneity.

  • Intermediate Step (Optional but Recommended):

    • Prepare a 100 µM intermediate solution by diluting 10 µL of 10 mM stock into 990 µL of buffer/media.

    • Technique: Add the DMSO stock into the vortexing buffer (subsurface injection) to prevent local high-concentration precipitation.

  • Final Dilution:

    • Dilute the intermediate 1:10 into the final assay volume to reach 10 µM.

  • pH Check:

    • For high concentrations (>100 µM), verify the pH of the final solution. The HCl salt may slightly acidify weak buffers; adjust with dilute NaOH if necessary.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Turbidity upon dilution "Crash-out" (Free base precipitation).Increase DMSO % (up to 1%) or add cyclodextrin carriers.
Yellowing of DMSO stock Oxidation of the amine.Discard. Prepare fresh under inert gas (

).
Inconsistent Assay Data Hygroscopic weighing error.Dry the solid in a desiccator for 24h before weighing.

References

  • National Center for Advancing Translational Sciences (NCATS). Compound Management Guidelines. NIH. Available at: [Link]

  • PubChem. Compound Summary: 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride. National Library of Medicine. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 3-(2-bromophenyl)-1H-pyrazol-5-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize their synthetic route, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry, with the pyrazole scaffold being a privileged structure in numerous therapeutic agents.[1] The specific target, 3-(2-bromophenyl)-1H-pyrazol-5-amine, presents unique challenges due to the nature of its substituents. This guide provides a comprehensive question-and-answer-based approach to navigate these challenges effectively.

Section 1: Synthesis Overview and Core Mechanism

The most common and efficient route to 3-aryl-1H-pyrazol-5-amines involves the condensation of a β-ketonitrile with hydrazine. This reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the free amino group onto the nitrile carbon, followed by tautomerization to yield the aromatic pyrazole ring.

The typical reaction is as follows:

(2-bromobenzoyl)acetonitrile + Hydrazine Hydrate → 3-(2-bromophenyl)-1H-pyrazol-5-amine

The final step involves the formation of the hydrochloride salt, which not only improves the compound's stability and handling properties but also serves as an effective method of purification.[2][3]

Reaction_Mechanism SM1 (2-bromobenzoyl)acetonitrile INT1 Hydrazone Intermediate SM1->INT1 Condensation (-H2O) SM2 Hydrazine (H2N-NH2) SM2->INT1 INT2 Cyclized Intermediate INT1->INT2 Intramolecular Cyclization PROD 3-(2-bromophenyl)-1H- pyrazol-5-amine INT2->PROD Tautomerization

Caption: General mechanism for pyrazole synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The solutions provided are based on established chemical principles and practical laboratory experience.

Problem Area 1: Low Reaction Yield

Q1: My cyclization reaction has a low yield (<60%). What are the most likely causes and how can I fix them?

A1: Low yield in the cyclization step is a frequent issue that can typically be traced back to one of several factors:

  • Reagent Quality: Hydrazine hydrate is susceptible to oxidation and can absorb atmospheric CO2. Use a freshly opened bottle or a recently standardized solution. The β-ketonitrile starting material should be pure, as impurities can lead to side reactions.

  • Reaction Temperature: While the reaction is often performed at elevated temperatures to ensure completion, excessively high temperatures can lead to decomposition of the starting material or product. We recommend starting at a moderate temperature (e.g., 80-90 °C in ethanol) and monitoring by Thin Layer Chromatography (TLC).

  • Solvent Choice: Ethanol is the most commonly used solvent and generally provides good results. However, if you are experiencing solubility issues with your starting material, a co-solvent system or an alternative like n-butanol could be explored. Ensure the solvent is anhydrous, as excess water can hinder the initial condensation step.

  • Reaction Time: Incomplete conversion is a common reason for low yields. Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, a modest increase in temperature or an extension of the reaction time may be necessary. A typical reaction time is between 4-8 hours.[4]

Q2: I seem to lose a significant portion of my product during the work-up and purification steps. What can I do to minimize these losses?

A2: Product loss during isolation is a critical challenge. Here’s how to address it:

  • Work-up: After the reaction, the crude product is often isolated by cooling the reaction mixture and collecting the precipitated solid. If your product has significant solubility in the reaction solvent even at low temperatures, you may be losing it in the filtrate. Carefully concentrating the mother liquor and attempting a second crop of crystals can be beneficial.

  • Crystallization of the Free Base: For purifying the free amine before salt formation, a mixed solvent system like ethanol/water or ethyl acetate/hexane is often effective.[5] The key is to dissolve the crude product in a minimum amount of the "good" hot solvent and then slowly add the "bad" solvent until turbidity appears, then allow it to cool slowly.

  • Hydrochloride Salt Formation: This is a crucial step for both purification and yield. Dissolve the purified free base in a suitable solvent like isopropanol or ethyl acetate. Then, add a solution of HCl in the same solvent (or methanolic HCl) dropwise until the pH is acidic (pH 2-3).[2] Over-acidification can sometimes lead to the precipitation of impurities. Ensure thorough mixing to promote complete salt formation. The hydrochloride salt is typically much less soluble than the free base, leading to high recovery upon filtration.

Problem Area 2: High Impurity Profile

Q3: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely impurities?

A3: The impurity profile can be complex, but it usually consists of a few common culprits:

  • Unreacted Starting Materials: This is the most common impurity and is easily identified by comparing with starting material standards on TLC.

  • Side Products: Although the reaction is generally regioselective, side reactions can occur. For instance, if the reaction temperature is too high or the conditions are not inert, oxidation or degradation products may form. Another possibility is the formation of a bis-pyrazole derivative if the stoichiometry of hydrazine is not carefully controlled.

  • Isomeric Byproducts: While the use of a β-ketonitrile like (2-bromobenzoyl)acetonitrile should theoretically yield only one regioisomer, impurities in the starting material could potentially lead to other pyrazole derivatives.

Q4: How can I effectively remove a persistent impurity that co-crystallizes with my product?

A4: When a simple crystallization is insufficient, consider these advanced purification strategies:

  • pH-Mediated Extraction: During the work-up, you can perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash with a dilute acidic solution (e.g., 1M HCl). Your desired amine product will move to the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer. You can then basify the aqueous layer and re-extract your purified free base.

  • Column Chromatography: While often a last resort due to potential yield loss on silica, it can be very effective. Use a solvent system like ethyl acetate/hexane with a small amount of triethylamine (~1%) to prevent the amine from streaking on the acidic silica gel.

  • Recrystallization from a Different Solvent System: If one solvent system fails, try another. The solubility properties of your product and the impurity may differ significantly in a different solvent environment.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most critical quality parameter for my starting materials?

A1: For (2-bromobenzoyl)acetonitrile, purity is paramount. Any acidic or basic impurities can interfere with the reaction. For hydrazine hydrate, the concentration is key. It's best to use a fresh, unopened bottle or titrate older stock to confirm its concentration before use.

Q2: Is microwave-assisted synthesis a viable option to speed up the reaction?

A2: Yes, microwave-assisted synthesis can be an excellent method for this type of reaction. It often leads to significantly reduced reaction times and can sometimes improve yields by minimizing the formation of thermal degradation byproducts.[6]

Q3: How do I confirm the final product structure and purity?

A3: A combination of analytical techniques is essential. 1H and 13C NMR will confirm the chemical structure, while LC-MS will provide information on purity and confirm the molecular weight. A melting point determination is also a good indicator of purity.

Q4: Can I use a different acid to form the salt?

A4: While hydrochloride is the most common, other salts like hydrobromide or sulfate can also be prepared. However, the hydrochloride salt is generally preferred due to its well-defined crystalline nature and ease of handling.

Section 4: Experimental Protocols

Protocol 1: Synthesis of 3-(2-bromophenyl)-1H-pyrazol-5-amine
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (2-bromobenzoyl)acetonitrile (1.0 eq) and ethanol (5-10 mL per gram of starting material).

  • Stir the mixture to dissolve the starting material.

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane).

  • Once the reaction is complete, allow the mixture to cool to room temperature, then cool further in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the crude free base.

Protocol 2: Purification and Hydrochloride Salt Formation
  • The crude 3-(2-bromophenyl)-1H-pyrazol-5-amine can be recrystallized from an ethanol/water mixture if necessary.

  • Dissolve the (recrystallized) free base in a minimum amount of isopropanol (or ethyl acetate) with gentle warming.

  • Cool the solution to room temperature.

  • Slowly add a 2M solution of HCl in isopropanol dropwise while stirring until the pH of the solution is between 2 and 3 (check with pH paper).

  • Stir the resulting slurry at room temperature for 1 hour, then cool in an ice bath for another hour.

  • Collect the white solid by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield the final hydrochloride salt.

Section 5: Data Summary Table

ParameterRecommended ConditionRationale / Notes
Starting Material Ratio 1.0 eq (2-bromobenzoyl)acetonitrile : 1.2 eq HydrazineA slight excess of hydrazine ensures complete consumption of the limiting reagent.
Solvent Anhydrous EthanolGood solubility for reactants and product often precipitates upon cooling.
Temperature 80-90 °C (Reflux)Provides sufficient energy for cyclization without significant degradation.
Reaction Time 4-8 hoursShould be monitored by TLC to confirm completion.
Purification Method Recrystallization followed by HCl salt formationSalt formation is a highly effective method for purifying amines.[2]
Expected Yield 75-90%Highly dependent on reagent purity and care taken during work-up.

Section 6: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Reagents_OK Reagents OK Check_Reagents->Reagents_OK [Good] Reagents_Bad Reagents Impure Check_Reagents->Reagents_Bad [Bad] Optimize_Cond Optimize Reaction Conditions (Temp, Time, Solvent) Reagents_OK->Optimize_Cond Rerun Purify/Replace Reagents & Rerun Reaction Reagents_Bad->Rerun Cond_OK Conditions Optimized Optimize_Cond->Cond_OK [Improved] Analysis Analyze Impurities (NMR, LC-MS) Optimize_Cond->Analysis [No Improvement] Improve_Workup Improve Work-up/ Purification Cond_OK->Improve_Workup Purification_OK Successful Synthesis Improve_Workup->Purification_OK [Purity/Yield OK] Final_Purification Implement Advanced Purification (pH wash, Column) Improve_Workup->Final_Purification [Impurity Persists] Analysis->Improve_Workup Final_Purification->Purification_OK

Sources

Technical Support Center: Overcoming Solubility Challenges with Pyrazole Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common yet often complex issue of dissolving pyrazole hydrochloride salts in organic solvents. As you navigate your experimental workflows, this resource is designed to offer not just procedural steps, but the underlying scientific rationale to empower your decision-making.

Introduction: The Pyrazole Hydrochloride Solubility Dilemma

Pyrazole hydrochlorides are a cornerstone in medicinal chemistry and materials science, prized for their diverse biological activities and structural versatility.[1][2] However, their salt form, while beneficial for aqueous solubility and stability, frequently presents a significant hurdle in organic synthesis and formulation: poor solubility in non-polar or weakly polar organic solvents.[3] This guide will dissect the causes of this issue and provide a systematic approach to overcoming it.

The fundamental challenge arises from the highly polar nature of the hydrochloride salt. The protonated pyrazolium cation and the chloride anion create a strong ionic lattice that is energetically difficult to break apart by less polar organic solvents.[3] The principle of "like dissolves like" governs this behavior; polar salts prefer polar solvents.[4]

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers encounter.

Q1: Why is my pyrazole hydrochloride not dissolving in common organic solvents like Dichloromethane (DCM) or Toluene?

A: Your pyrazole hydrochloride is a salt, making it a highly polar, ionic compound.[3] Solvents like DCM and toluene are non-polar or have low polarity.[5] Significant energy is required to overcome the strong electrostatic interactions within the salt's crystal lattice, and these non-polar solvents cannot provide sufficient solvation energy to effectively surround and stabilize the resulting ions.[4]

Q2: I've seen literature where a similar pyrazole was soluble in toluene. Why is mine different?

A: Several factors can influence solubility, even for structurally similar compounds:

  • Substituents on the pyrazole ring: The nature and position of substituents dramatically alter the overall polarity and crystal packing of the molecule.[6]

  • Purity of the compound: Impurities can sometimes affect crystal structure and solubility. It's always good practice to confirm the identity and purity of your starting material via techniques like NMR.[7]

  • Age and storage of the compound: Older samples, especially if not stored under inert conditions, may have degraded, potentially altering their physical properties.[7]

Q3: Can I just heat the mixture to force it to dissolve?

A: Increasing the temperature can enhance solubility, but it should be approached with caution.[6][8] While gentle warming might be sufficient, excessive heat can lead to degradation of your compound or unwanted side reactions.[6] It's crucial to assess the thermal stability of your specific pyrazole hydrochloride before applying heat.

Troubleshooting Guide: A Step-by-Step Approach

When faced with a stubborn pyrazole hydrochloride, follow this systematic troubleshooting workflow.

Workflow for Addressing Pyrazole Hydrochloride Solubility Issues

A Start: Pyrazole HCl Insoluble in Desired Organic Solvent B Step 1: Solvent System Modification A->B C Initial Check: Use Polar Aprotic Co-Solvent? B->C D Add small amount of DMF, DMSO, or NMP C->D Yes G Step 2: In-situ Neutralization (Base Addition) C->G No E Soluble? D->E F Proceed with Reaction E->F Yes E->G No H Add a non-nucleophilic organic base (e.g., TEA, DIPEA) G->H I Soluble? H->I J Proceed with Reaction (Note: Salt byproduct present) I->J Yes K Step 3: Full Conversion to Free Base I->K No L Perform liquid-liquid extraction to isolate free base K->L O Consider Alternative Salt Forms or Prodrug Approach K->O If all else fails M Dissolve isolated free base in desired solvent L->M N Proceed with Reaction M->N

Caption: A decision-making workflow for troubleshooting pyrazole hydrochloride solubility.

Step 1: Modifying the Solvent System

Before resorting to chemical modification, adjusting the solvent environment is the first logical step.

  • Co-solvent Addition: The principle of co-solvency involves adding a small amount of a highly polar solvent to your less polar medium to increase its overall solvating power.[6][9]

    • Recommended Co-solvents: For many applications, polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices.[3] They possess high dielectric constants and can effectively solvate the pyrazolium cation and chloride anion.

    • Experimental Protocol:

      • Suspend your pyrazole hydrochloride in the primary organic solvent (e.g., DCM, Toluene).

      • While stirring vigorously, add the polar aprotic co-solvent dropwise.

      • Observe for dissolution. Often, only a small percentage (1-10% v/v) is required.

    • Causality: The co-solvent disrupts the crystal lattice of the salt by solvating the ions, allowing the less polar primary solvent to then solvate the overall molecule more effectively.

  • Solvent Screening: If your reaction conditions permit, a small-scale solvent screening experiment can be highly informative.[6] Test the solubility in a range of solvents with varying polarities.

SolventPolarity IndexTypical Use Case for Pyrazole HCl
Toluene2.4Non-polar reactions, often requires co-solvents or free base.
Dichloromethane (DCM)3.1Common for organic synthesis, may require co-solvents.
Tetrahydrofuran (THF)4.0Moderately polar, can be a good starting point.
Acetonitrile5.8Polar aprotic, often a good choice for solubility.[6]
Ethanol/Methanol4.3 / 5.1Polar protic, good solubility but may interfere with some reactions.[6][8]
Dimethylformamide (DMF)6.4Highly polar aprotic, excellent for dissolving polar salts.[3]

Note: The choice of co-solvent must be compatible with your downstream reaction chemistry.

Step 2: In-situ Neutralization to the Free Base

If modifying the solvent system is insufficient or incompatible with your reaction, the most reliable strategy is to convert the hydrochloride salt to its more soluble free base form.[3] The free base is significantly less polar and readily dissolves in a wider range of organic solvents.

  • The Chemistry: This involves adding a base to neutralize the acidic proton on the pyrazolium cation, breaking the ionic bond with the chloride.

    Pyrazole-H+Cl- + Base -> Pyrazole (free base) + Base-H+Cl-

  • In-situ Method: For many reactions, you can perform this neutralization directly in the reaction vessel.

    • Recommended Bases: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). These bases are strong enough to deprotonate the pyrazolium ion but are unlikely to participate in unwanted side reactions.

    • Experimental Protocol:

      • Suspend the pyrazole hydrochloride in your desired organic solvent.

      • Add 1.0 to 1.2 equivalents of the organic base.

      • Stir the mixture. Dissolution of the pyrazole should occur as the free base is formed.

    • Important Consideration: This method will generate a hydrochloride salt of the base you added (e.g., triethylammonium chloride) as a byproduct in your reaction mixture. This byproduct is often insoluble and may precipitate, but it can typically be removed during aqueous workup.

Step 3: Isolation of the Free Base

For applications requiring a pure solution of the free base without any salt byproducts, a full workup to isolate the free amine is necessary.

  • Experimental Protocol (Liquid-Liquid Extraction):

    • Dissolve the pyrazole hydrochloride in a suitable solvent, such as ethyl acetate or DCM. If it's not soluble, you can use a biphasic mixture with water.

    • Add a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, and stir vigorously.

    • Transfer the mixture to a separatory funnel. The free base will partition into the organic layer.

    • Separate the organic layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the organic solvent using a rotary evaporator to yield the pure pyrazole free base.

    • Caution: Free pyrazoles can be less stable than their hydrochloride salts. It is often best to use them immediately after preparation.[3]

Advanced Considerations

Salt Disproportionation

In some cases, particularly in suspension formulations or in the presence of moisture, a phenomenon known as salt disproportionation can occur.[10][11] This is the conversion of the salt back to its less soluble free base form in solution, which can then precipitate out.[11] This is an equilibrium-driven process influenced by the pH of the microenvironment and the intrinsic solubilities of the salt and free base.[10] Understanding the pH of maximum solubility (pHmax) can be critical in preventing this.[10]

Alternative Salt Forms and Co-crystals

If you have control over the synthesis of the pyrazole, consider forming a different salt. Salts made from larger, less tightly bound organic acids (e.g., tosylates, mesylates) may exhibit better solubility in organic solvents than hydrochlorides.[12] Alternatively, forming a co-crystal, where the pyrazole interacts non-ionically with a co-former, can significantly alter and improve solubility profiles.[6][13]

Factors Influencing Pyrazole Hydrochloride Solubility

cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions A Crystal Lattice Energy Solubility Solubility A->Solubility B Substituent Polarity B->Solubility C Molecular Weight C->Solubility D Polarity / Dielectric Constant D->Solubility E H-Bonding Capability E->Solubility F Temperature F->Solubility G Presence of Co-solvents G->Solubility H pH / Presence of Base H->Solubility

Caption: Key factors influencing the solubility of pyrazole hydrochlorides.

By understanding the interplay of these factors and applying the systematic troubleshooting strategies outlined above, researchers can effectively overcome the solubility challenges posed by pyrazole hydrochlorides, enabling smoother, more efficient experimental workflows.

References

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • Reddit. (2013, June 24). Anyone worked with pyrazole? Retrieved from [Link]

  • PubMed. (2010, August 14). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Retrieved from [Link]

  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. Retrieved from [Link]

  • Helda - Helsinki.fi. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]

  • MDPI. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • ACS Publications. (2025, August 6). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Ascensial. (2025, August 11). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN1161339C - A new pyrazole derivative, medicinal salt and composition thereof.
  • Google Patents. (n.d.). US5354475A - Process for separating polar and non-polar constituents from coal tar distillates.
  • SciSpace. (n.d.). Green chemistry: Reversible nonpolar-to-polar solvent. Retrieved from [Link]

  • PMC. (2019, December 16). Extraction and Determination of Polar Bioactive Compounds from Alfalfa (Medicago sativa L.) Using Supercritical Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Retrieved from [Link]

Sources

Preventing side reactions in pyrazole synthesis from α,β-unsaturated ketones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Synthesis Optimization Topic: Preventing Side Reactions in Pyrazole Synthesis from


-Unsaturated Ketones
Current Status:  Online | Agent:  Senior Application Scientist

Mission Statement

Welcome to the Pyrazole Synthesis Technical Support Center. You are likely here because your condensation of chalcones (


-unsaturated ketones) with hydrazines is yielding complex mixtures, non-aromatic intermediates (pyrazolines), or unwanted regioisomers. This guide moves beyond standard textbook procedures to address the causality of failure  and provides self-validating protocols to ensure high-purity heterocycle formation.

Module 1: The Regioselectivity Crisis (1,3- vs. 1,5-Isomers)

User Ticket #101: "I am reacting a substituted chalcone with phenylhydrazine. I see two spots on TLC with identical mass but different


 values. How do I control the regioselectivity?"

Technical Analysis: The reaction of


-unsaturated ketones with substituted hydrazines is a competition between Kinetic Control (1,2-addition)  and Thermodynamic Control (1,4-addition) .
  • Pathway A (1,2-Addition): The hydrazine attacks the carbonyl carbon first, forming a hydrazone. Cyclization follows. This typically yields the 1,3,5-substituted isomer .

  • Pathway B (1,4-Addition / Michael): The hydrazine attacks the

    
    -carbon first. Cyclization follows. This typically yields the 1,5,3-substituted isomer .
    

The Fix: pH-Driven Steering To force a single isomer, you must bias the nucleophilic attack.

VariableConditionMechanistic BiasResultant Isomer
Solvent/Catalyst Glacial Acetic Acid (Reflux) Protonation of

makes it the hardest electrophile. Favors 1,2-attack (Hydrazone formation).
1,3-Isomer (Kinetic)
Solvent/Catalyst Ethanol + NaOEt (Base) Deprotonated hydrazine is a softer nucleophile; attacks the softer

-carbon (Michael Addition).
1,5-Isomer (Thermodynamic)
Hydrazine Type Aryl Hydrazines Lower nucleophilicity of

due to resonance.
High sensitivity to steric bulk at

-position.

Diagnostic Diagram: Regioselectivity Pathways

Regioselectivity Start Chalcone + R-Hydrazine Acid Acidic Conditions (Hard Nucleophile/Electrophile) Start->Acid pH < 4 Base Basic Conditions (Soft Nucleophile/Electrophile) Start->Base pH > 10 Hydrazone Intermediate: Hydrazone (1,2-Add) Acid->Hydrazone Carbonyl Attack Michael Intermediate: Michael Adduct (1,4-Add) Base->Michael Beta-C Attack Prod13 Product: 1,3-Isomer Hydrazone->Prod13 Cyclization Prod15 Product: 1,5-Isomer Michael->Prod15 Cyclization

Caption: Divergent mechanistic pathways controlled by reaction pH determine the final regioisomer.

Module 2: The "Stuck" Intermediate (Pyrazoline vs. Pyrazole)

User Ticket #205: "My NMR shows the correct skeleton, but I have chiral protons at 4.5-5.0 ppm. The product isn't aromatic. Why?"

Technical Analysis: The condensation of a simple chalcone with hydrazine yields a Pyrazoline (dihydro-pyrazole). This molecule is not aromatic . To get the pyrazole, you must eliminate two hydrogen atoms (oxidation).

  • Common Error: Assuming the reaction spontaneously aromatizes in air. It often does not, especially with electron-withdrawing groups present.[1]

The Fix: Oxidative Aromatization Protocols Do not rely on passive air oxidation. Force the aromatization.

  • The Iodine Method (

    
    /DMSO): 
    
    • Add 1.1 equiv of

      
       to the pyrazoline in DMSO. Heat to 80°C for 1 hour.
      
    • Mechanism:[2][3][4][5][6][7] Iodination of the ring followed by elimination of HI.

  • The DDQ Method:

    • For acid-sensitive substrates, use 1.2 equiv DDQ in Dioxane (Reflux).

  • Aerobic/Catalytic (Green):

    • Use catalytic

      
       or activated carbon in refluxing xylene under an 
      
      
      
      atmosphere.

Module 3: Impurity Profiling (Azines & Oligomers)

User Ticket #308: "I have a high molecular weight impurity that is very insoluble. It's not my product."

Technical Analysis: You are likely forming Azines .

  • Mechanism:[3][4][5][6][7] Hydrazine is a bis-nucleophile (

    
    ). If you have excess ketone or add hydrazine too slowly, one hydrazine molecule can condense with two  chalcone molecules.
    
  • Structure:

    
    .
    

Troubleshooting Table: Impurity Identification

SymptomProbable CauseCorrective Action
Insoluble colored ppt Azine Formation (Double condensation)Reverse Addition: Add the Chalcone solution dropwise into a dilute solution of excess Hydrazine.
Deep Red/Brown Color Hydrazine Oxidation Use fresh Hydrazine Hydrate. If using Phenylhydrazine, distill before use or add sodium bisulfite as antioxidant.
Sticky Gum/Polymer Michael Polymerization The enone is polymerizing before cyclization. Lower the temperature and switch to ethanol solvent (protic solvents stabilize the intermediate).
M+2 in Mass Spec Incomplete Oxidation See Module 2. Add an oxidant (DDQ,

, or

).

Module 4: Validated Experimental Protocols

Protocol A: Robust Regioselective Synthesis (1,3-Isomer Dominant)

Best for: Researchers needing high purity 1,3,5-trisubstituted pyrazoles.

  • Preparation: Dissolve Chalcone (1.0 mmol) in Glacial Acetic Acid (5 mL).

  • Addition: Add Hydrazine derivative (1.2 mmol).

    • Critical Step: If using Phenylhydrazine, ensure it is light yellow, not dark red.

  • Reaction: Reflux at 110°C for 3-6 hours.

    • Validation: Monitor TLC.[8][9] The intermediate hydrazone (less polar) may appear first, then convert to pyrazoline/pyrazole.

  • Workup: Pour into ice water (20 mL). The product usually precipitates.

  • Purification: Recrystallize from Ethanol.

Protocol B: One-Pot Oxidative Synthesis ( Mediated)

Best for: Ensuring fully aromatic pyrazoles in one step.

  • Mix: Chalcone (1.0 mmol) + Hydrazine Hydrate (1.2 mmol) in Ethanol (5 mL).

  • Cyclize: Stir at RT for 30 mins (forms Pyrazoline).

  • Oxidize: Add Molecular Iodine (

    
    )  (1.2 mmol).
    
  • Reflux: Heat to 80°C for 1-2 hours.

  • Quench: Wash the organic layer with saturated

    
     (sodium thiosulfate) to remove excess iodine (color changes from brown to yellow/clear).
    

Workflow Logic Diagram

Troubleshooting Check Check Crude Product (TLC/MS) IsAromatic Is Mass M+0 (Aromatic)? Check->IsAromatic YesAromatic Check Regiopurity IsAromatic->YesAromatic Yes NoAromatic Mass is M+2 (Pyrazoline) IsAromatic->NoAromatic No SingleSpot Single Spot? YesAromatic->SingleSpot FixOx ACTION: Add I2 or DDQ Reflux 2 hrs NoAromatic->FixOx FixOx->Check Good Success: Purify via Recryst. SingleSpot->Good Yes BadRegio Mixture of Isomers SingleSpot->BadRegio No FixRegio ACTION: Switch Solvent (AcOH for 1,3 / EtOH+Base for 1,5) BadRegio->FixRegio

Caption: Decision tree for troubleshooting yield and purity issues in pyrazole synthesis.

References

  • Regioselectivity Mechanisms: Beilstein J. Org. Chem.2011 , 7, 179–185. "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles."

  • Oxidative Aromatiz

    
    ): Tetrahedron Letters2013 , 54(26), 3359-3363. "Iodine-mediated oxidative aromatization of pyrazolines." 
    
  • Green Chemistry Approaches: Green Chem.2004 , 6, 156-157. "Solvent-free synthesis of pyrazoles using microwave irradiation."

  • General Review: Chemical Reviews2011 , 111(11), 6984–7034. "Recent Advances in the Synthesis of Pyrazoles."

Sources

Optimizing regioselectivity in the synthesis of 1,3,5-substituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Regioselectivity in the Synthesis of 1,3,5-Substituted Pyrazoles

Introduction: The Regioselectivity Challenge

The synthesis of 1,3,5-substituted pyrazoles—a critical scaffold in drugs like Celecoxib (Celebrex) and Rimonabant —is often plagued by the formation of regioisomers. When condensing a monosubstituted hydrazine (


) with an unsymmetrical 1,3-diketone (

), two isomers arise:
  • 1,3,5-Isomer:

    
     at N1, 
    
    
    
    at C3,
    
    
    at C5.
  • 1,5,3-Isomer:

    
     at N1, 
    
    
    
    at C3,
    
    
    at C5.

This guide provides an evidence-based troubleshooting framework to control this outcome, moving beyond trial-and-error to mechanistic precision.

Module 1: Mechanistic Troubleshooting (The "Why")

Q: Why does my reaction consistently yield a 60:40 mixture of isomers?

A: This lack of selectivity is driven by the competing nucleophilicity of the hydrazine nitrogens and the electrophilicity of the diketone carbonyls.

  • Hydrazine Nucleophilicity: In a monosubstituted hydrazine (

    
    ), the terminal nitrogen (
    
    
    
    ) is typically more nucleophilic than the substituted nitrogen (
    
    
    ) due to steric freedom, unless
    
    
    is a strong electron-withdrawing group (EWG).
  • Carbonyl Electrophilicity: The initial attack usually occurs at the most electrophilic carbonyl. However, in protic solvents like ethanol, solvent-mediated proton transfer can mask intrinsic reactivity.

The "Hard/Soft" Mismatch: If you rely solely on standard Knorr conditions (ethanol/reflux), you are subject to thermodynamic control which often yields mixtures. You must shift to kinetic control to dictate the pathway.

ReactionMechanism Start Reagents: R-NH-NH2 + R1-CO-CH2-CO-R2 PathA Path A: NH2 attacks C(R1)=O Start->PathA Kinetic Preference (Sterics/Electronics) PathB Path B: NH2 attacks C(R2)=O Start->PathB InterA Intermediate A: Hydrazone at R1 PathA->InterA InterB Intermediate B: Hydrazone at R2 PathB->InterB Prod1 Product 1: 1-R, 3-R2, 5-R1 (5-substituted) InterA->Prod1 Cyclization Prod2 Product 2: 1-R, 3-R1, 5-R2 (3-substituted) InterB->Prod2 Cyclization

Figure 1: Bifurcation of the Knorr pyrazole synthesis. The initial nucleophilic attack determines the final substitution pattern.

Module 2: Reaction Condition Optimization

Q: How can I force the formation of the 5-aryl-3-trifluoromethyl isomer (Celecoxib-like)?

A: You must manipulate the solvent system and pH. The standard ethanol reflux is often insufficient for high regiocontrol with fluorinated substrates.

Protocol 1: The Fluorinated Solvent Switch

Fluorinated alcohols like Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) are superior to ethanol. They are strong Hydrogen-bond donors (HBD) but poor nucleophiles.

  • Mechanism: HFIP selectively activates the carbonyls via strong H-bonding. It also stabilizes the polar transition state of the desired pathway.

  • Data: Reactions in HFIP often boost regioselectivity from ~3:1 (in EtOH) to >99:1.

ParameterStandard ConditionOptimized ConditionOutcome
Solvent Ethanol (EtOH)HFIP or TFE Increases regioselectivity for 5-aryl isomers [1].
Temperature Reflux (78°C)Room Temperature Kinetic control prevents equilibration to thermodynamic mixtures.
Catalyst HCl / AcOHNone (in HFIP)HFIP is sufficiently acidic (

) to promote condensation without harsh acids.

Q: My hydrazine hydrochloride salt is not reacting. What should I do? A: If using hydrazine salts (e.g., phenylhydrazine HCl), you must liberate the free base in situ or beforehand.

  • Troubleshooting: Add a stoichiometric amount of mild base (e.g., NaOAc or Et3N) if using aprotic solvents. In HFIP, the free base is preferred.

Module 3: Advanced Synthetic Strategies (The "Fix")

Q: I tried solvent optimization, but I still get 10% of the wrong isomer. How do I get 100% regiocontrol?

A: Stop using 1,3-diketones. Switch to regio-directing equivalents like Enaminones or Ynones . These substrates possess two electrophilic sites with vastly different reactivities (hard vs. soft), guaranteeing a single isomer.

Strategy A: Enaminones (The "Push-Pull" Approach)

Reacting an enaminone (


) with hydrazine is highly selective.
  • Mechanism: The hydrazine

    
     (hard nucleophile) exclusively attacks the 
    
    
    
    -carbon (soft electrophile) via Michael addition-elimination, followed by cyclization.
  • Result: Exclusive formation of the 1,3-disubstituted (or 1,5 depending on R group placement) pyrazole.

Strategy B: Ynones (Acetylenic Ketones)
  • Substrate:

    
    
    
  • Reactivity: The

    
    -carbon of the ynone is highly susceptible to Michael addition.
    
  • Protocol:

    • Dissolve ynone (1.0 equiv) in EtOH or MeOH.

    • Add Hydrazine (1.1 equiv).[1]

    • Stir at RT for 1-2 h.

    • Outcome: High regioselectivity for 3,5-disubstituted pyrazoles [2].

OptimizationWorkflow Problem Start: Low Regioselectivity (Mixture of Isomers) CheckSubstrate Are you using a 1,3-Diketone? Problem->CheckSubstrate SolventOpt Step 1: Switch Solvent Try HFIP or TFE at RT CheckSubstrate->SolventOpt Yes CheckResult Is Selectivity >95%? SolventOpt->CheckResult Success Protocol Validated CheckResult->Success Yes ChangeStrat Step 2: Change Substrate Synthesize Enaminone/Ynone CheckResult->ChangeStrat No FinalResult Exclusive Regioisomer ChangeStrat->FinalResult

Figure 2: Decision tree for troubleshooting low regioselectivity in pyrazole synthesis.

Module 4: Purification & Analysis

Q: How do I definitively distinguish between the 1,3,5- and 1,5,3-isomers using NMR?

A: Do not rely on 1H NMR integration alone. Use NOESY/ROESY and 13C NMR .

Analytical Checklist:
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • 1,5-Isomer: Strong NOE correlation between the N1-substituent (e.g., Phenyl ortho-protons) and the C5-substituent group.

    • 1,3-Isomer: No NOE between N1-substituent and C3-substituent (too far apart).

    • Tip: This is the "Gold Standard" for assignment.

  • 13C NMR Chemical Shifts:

    • The C3 and C5 carbons have distinct chemical environments.

    • C3 Carbon: Typically resonates upfield (

      
       140-150 ppm) compared to C5.
      
    • C5 Carbon: Typically resonates downfield (

      
       130-140 ppm) but this varies heavily with substituents. Reliability Note: Use HMBC to correlate ring carbons with substituent protons.[2]
      
  • 19F NMR (For CF3-pyrazoles like Celecoxib):

    • The position of the

      
       group (C3 vs C5) significantly shifts the Fluorine signal.
      
    • C3-CF3: Generally

      
       -62 ppm.
      
    • C5-CF3: Generally

      
       -58 ppm (deshielded by N-lone pair proximity).
      

Table: Analytical Signatures

Feature1,3,5-Isomer (N1-R, C3-R', C5-R'')1,5,3-Isomer (N1-R, C3-R'', C5-R')
NOESY Cross-peak: N1-R

C5-R''
Cross-peak: N1-R

C5-R'
1H NMR (H4) Singlet, typically

6.5 - 7.0 ppm
Singlet, often shifted by ~0.2 ppm vs isomer
HMBC N1-R protons correlate to C5N1-R protons correlate to C5

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry (via CONICET) URL:[Link] (Verified concept via search result 1.2)

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Source: Organic Letters (Organic Chemistry Portal) URL:[Link]

  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Source: Journal of Flow Chemistry (NIH/PMC) URL:[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: Molecules (MDPI) URL:[Link][3]

Sources

Troubleshooting Peak Tailing in HPLC Analysis of Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Center for Researchers & Method Developers

The Aminopyrazole Challenge: Why Tailing Happens

Aminopyrazoles are notoriously difficult to chromatograph with perfect symmetry.[1] Structurally, they possess both a pyrazole ring and an amine functionality.[1] This dual-nitrogen system creates a "perfect storm" for peak tailing due to secondary silanol interactions .[1]

In a standard Reversed-Phase (RP) system, we rely on hydrophobic interaction.[1][2] However, the basic nitrogen atoms in aminopyrazoles (pKa typically 3.0–5.0 depending on substitution) readily protonate at neutral or acidic pH. These positively charged species interact electrostatically with residual, negatively charged silanol groups (


) on the silica support. This secondary retention mechanism is slow and non-linear, resulting in the characteristic "shark fin" tailing.

Diagnostic Triage: Is it Chemistry or Hardware?

Before altering your chemistry, you must validate your system.[1] Follow this decision tree to isolate the root cause.

Diagram 1: The Peak Tailing Decision Tree

Tailing_Triage Start START: Peak Tailing Observed Neutrals Inject Neutral Standard (e.g., Toluene, Uracil) Start->Neutrals Check_Neutrals Does the Neutral Peak Tail? Neutrals->Check_Neutrals Hardware_Issue HARDWARE FAILURE Void volume, bad frit, or detector setting Check_Neutrals->Hardware_Issue Yes (As > 1.2) Chemistry_Issue CHEMISTRY MISMATCH Silanol interaction or pH issue Check_Neutrals->Chemistry_Issue No (As < 1.1) Action_Hardware Action: Check connections, replace column, reduce tubing ID Hardware_Issue->Action_Hardware Action_Chemistry Action: Optimize Mobile Phase pH or Change Stationary Phase Chemistry_Issue->Action_Chemistry

Figure 1: Diagnostic workflow to distinguish between physical system failures and chemical interaction issues.

Technical Support Guides (Q&A)

Issue 1: The "Silanol Shark Fin"

User Question: "I am using a standard C18 column with 0.1% Formic Acid. My aminopyrazole peak has a tailing factor (Tf) of 2.[1]5. Why?"

Senior Scientist Answer: You are operating in the "danger zone" of pH.[1] Formic acid buffers at pH ~2.[1]7. At this pH:

  • Your Analyte: Is fully protonated (

    
    ).[1]
    
  • The Silanols: While many are suppressed, "acidic" silanols on older or non-endcapped silica can still be ionized (

    
    ).[1]
    

This creates a cation-exchange mechanism.[1] The analyte sticks to the silica surface rather than partitioning into the C18 phase.

Solution Protocol:

  • Switch to Trifluoroacetic Acid (TFA): TFA (0.05% - 0.1%) is a stronger acid (pH ~2.[1]0) and an ion-pairing agent .[1][3] The trifluoroacetate anion pairs with the protonated amine, neutralizing the charge and masking it from silanols.

  • Use a "Sacrificial Base": Add Triethylamine (TEA) if you cannot use TFA (e.g., in MS applications where TFA suppresses signal).[1] TEA competes for the silanol sites.[1][4]

Issue 2: pH Optimization Strategy

User Question: "I need to avoid TFA for Mass Spec sensitivity. What is my alternative?"

Senior Scientist Answer: If you cannot suppress the silanols with low pH/TFA, you must suppress the ionization of the analyte itself or the silanols completely.

Strategy A: High pH (The "Neutral" Approach) Aminopyrazoles become neutral at high pH (pH > pKa + 2).[1] If the pKa is ~4.0, operating at pH 10.0 ensures the molecule is uncharged. Neutral molecules do not interact with silanols.[1]

  • Requirement: You MUST use a hybrid particle column (e.g., Waters XBridge/BEH or Agilent Poroshell HPH) that can withstand pH > 8.[1]0. Standard silica dissolves at this pH.[1]

Strategy B: Intermediate pH with High Ionic Strength Use Ammonium Formate or Ammonium Acetate (10–20 mM) instead of just formic acid.[1] The ammonium ions (


) act as counter-ions to screen the silanols.
Diagram 2: Mechanism of Tailing vs. Correction

Silanol_Mechanism Silanol Ionized Silanol (Si-O⁻) Interaction Strong Ionic Attraction (TAILING) Silanol->Interaction Analyte Aminopyrazole (BH⁺) Analyte->Interaction Correction_LowPH Low pH (<2.5) Protonates Silanol (Si-OH) Interaction->Correction_LowPH Apply Fix Correction_HighPH High pH (>8.0) De-protonates Analyte (B) Interaction->Correction_HighPH Apply Fix Result Symmetric Peak (Hydrophobic Retention Only) Correction_LowPH->Result Correction_HighPH->Result

Figure 2: The chemical mechanism of tailing and the two primary pH-based corrective strategies.

Experimental Protocols

Protocol A: The "Sacrificial Base" Mobile Phase

Use this when restricted to standard silica columns and acidic pH.

  • Preparation:

    • Solvent A: Water + 0.1% Triethylamine (TEA).[1]

    • Solvent B: Acetonitrile (or Methanol).[1][5]

  • pH Adjustment (CRITICAL):

    • After adding TEA to the water, adjust the pH to 3.0 using Phosphoric Acid.

    • Why? TEA is basic.[1] If you don't adjust the pH down, you might dissolve your silica column.[6] The resulting buffer (Triethylammonium phosphate) is excellent for masking silanols.[1]

  • Equilibration:

    • Flush column with 20 column volumes. TEA takes time to saturate surface sites.[1]

Protocol B: High pH Scouting (Hybrid Columns Only)

Use this for MS-compatible methods requiring sharp peaks.

  • Column Selection: Verify column is "High pH Stable" (Hybrid particle or polymer-coated).[1]

  • Mobile Phase:

    • Buffer: 10mM Ammonium Bicarbonate (natural pH ~8.2) or Ammonium Hydroxide (adjusted to pH 10.0).[1]

  • Gradient:

    • Run a standard 5% -> 95% B gradient.[1]

    • Note: Retention times usually increase for bases at high pH because the neutral molecule is more hydrophobic than the ionized form.

Data Summary: Column & Additive Selection

Table 1: Mobile Phase Additive Comparison
AdditiveRoleProsCons
Formic Acid (0.1%) pH ControlMS Compatible, volatile.[1]Weak ion-pairing; often insufficient for strong bases.[1]
TFA (0.05-0.1%) Ion-Pairing + pHExcellent peak shape; masks silanols.[1]Signal Suppression in MS; difficult to wash out.[1]
Ammonium Acetate (10mM) Buffer/ScreeningMS Compatible; good pH stability (pH 4-5).[1]Weaker silanol suppression than TFA.[1]
Triethylamine (TEA) Silanol BlockerBest for peak shape on older columns.[1]Not MS Compatible (ion suppression); requires pH adjustment.[1]
Table 2: Recommended Column Technologies for Aminopyrazoles
Column ClassTechnologyWhy it works
Hybrid (e.g., BEH, Evo) Ethylene-bridged silicaHigh pH stability (up to pH 12). Allows de-protonation of analyte.[1]
Charged Surface (e.g., CSH) Positive surface chargeRepels protonated bases (electrostatic repulsion), preventing silanol interaction.
Polar Embedded Amide/Carbamate groupShields surface silanols and provides unique selectivity.[1]
Base Deactivated (Type B) High purity silicaLow metal content reduces acidity of silanols.[1]

References

  • McCalley, D. V. (2010).[1] Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A.

  • Waters Corporation. Effect of Mobile Phase pH on the Separation of Basic Compounds.

  • Agilent Technologies. Troubleshooting Peak Shape Issues in HPLC.

  • Dolan, J. W. (2025).[1] LC Troubleshooting Essentials: A Guide to Common Problems. Chromatography Online.

  • Phenomenex. HPLC Column Selection Guide for Basic Compounds.

Sources

Challenges in the bromination of pyrazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Process Chemistry Support Center .

Ticket ID: PYR-BR-042 Subject: Troubleshooting Bromination of Pyrazole Intermediates Assigned Specialist: Senior Application Scientist, Process Development Group

Overview

Brominating pyrazole rings is a deceptive operation. While theoretically a simple Electrophilic Aromatic Substitution (EAS), the amphoteric nature of the pyrazole ring (possessing both pyridine-like and pyrrole-like nitrogens) creates complex regioselectivity and kinetic challenges.

This guide addresses the three most common support tickets we receive: Regioselectivity loss , Reaction stalling (incomplete conversion) , and Scalability issues (Green Chemistry) .

Module 1: Regioselectivity & Isomer Control

User Issue: "I am targeting the C4-bromo product, but I'm observing significant impurities or regioisomers (C3/C5). Why is my selectivity dropping?"

Technical Diagnosis: The position of bromination is dictated by the tautomeric state of the pyrazole.

  • Neutral/Free-NH Pyrazoles: Exist in rapid equilibrium between tautomers. While C4 is the most electron-rich position for EAS, steric hindrance or existing substituents can shift the reaction to C3/C5 if the C4 position is deactivated or sterically blocked.

  • N-Substituted Pyrazoles: Fixing the nitrogen (N1) locks the tautomer, generally directing bromination to C4 due to the lone pair donation from N1.

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
Mixture of Isomers Free-NH tautomerism is allowing attack at multiple sites.Protect the Nitrogen. Use a transient group like THP (tetrahydropyranyl) or Boc before bromination.
C3/C5 Bromination C4 is blocked or strongly deactivated; or reaction is radical-mediated (benzylic) rather than ionic.Check Reagent/Conditions. Ensure dark conditions to suppress radical bromination of side chains.
N-Bromination Kinetic product formation (N-Br species).Thermodynamic Equilibration. N-Br is often an intermediate. Heat the reaction (60°C+) to rearrange N-Br to C-Br.

Decision Logic: Regioselectivity Strategy

Regioselectivity cluster_legend Key Start Start: Pyrazole Substrate CheckNH Is Nitrogen (N1) Free (NH)? Start->CheckNH CheckC4 Is C4 Position Open? CheckNH->CheckC4 No (N-Alkyl/Aryl) Protect REQUIRED: Protect N1 (Boc, THP, or Benzyl) CheckNH->Protect Yes DirectNBS Standard Protocol: NBS, MeCN, RT CheckC4->DirectNBS Yes (Electron Rich) ForceCond Forcing Conditions: Br2, AcOH, Heat CheckC4->ForceCond Yes (Electron Poor) Lithiation Alternative Route: 1. Lithiation (n-BuLi) 2. Electrophile (Br2/CBr4) CheckC4->Lithiation No (Targeting C5) Protect->CheckC4 key1 Blue: Input | Green: Standard | Red: Critical Step | Yellow: Alternative

Caption: Logic flow for selecting the correct bromination strategy based on pyrazole substitution patterns.

Module 2: Reaction Kinetics & Stalling

User Issue: "My reaction with NBS stalls at 60% conversion. Adding more reagent just leads to over-brominated impurities."

Technical Diagnosis: As bromine is added, the pyrazole ring becomes electron-deficient, deactivating it toward further EAS. The protonated byproduct (succinimide or HBr) can also protonate the pyrazole nitrogen (forming a pyrazolium salt), which is highly deactivated to electrophilic attack.

Troubleshooting Protocol:

  • Solvent Switch:

    • Standard: Acetonitrile (MeCN).

    • Fix: Switch to DMF or DMAc . These polar aprotic solvents stabilize the transition state and act as weak bases to buffer the protons, preventing pyrazolium formation.

  • Catalysis (The "Kick-Starter"):

    • If using NBS, add 5-10 mol% of Ammonium Acetate (

      
      ) . This acts as a proton shuttle.
      
    • For deactivated rings, use TFA (Trifluoroacetic acid) as the solvent. The high acidity protonates the NBS, making it a "superelectrophile."

Quantitative Comparison of Solvents (NBS Bromination):

SolventRelative RateSelectivity (Mono:Poly)Recommended For
Acetonitrile MediumHigh (95:5)Standard substrates.
DMF FastMedium (85:15)Sluggish/Deactivated rings.
AcOH SlowHigh (98:2)Large scale, thermal stability.
DCM SlowHighHeterogeneous slurries.

Module 3: Green Chemistry & Scale-Up (Oxidative Bromination)

User Issue: "NBS is too expensive for kilo-scale, and removing succinimide is difficult. We need a scalable, atom-economical method."

Technical Diagnosis: NBS has poor atom economy (only 45% of mass is active Br). The superior method for scale-up is Oxidative Bromination using


 and Hydrogen Peroxide (

). This generates "

" in situ and produces only water as a byproduct.

Safety Warning: This reaction is exothermic.


 accumulation must be avoided.

The "Green" Protocol (Self-Validating):

  • Charge: Pyrazole substrate (1.0 equiv) + Methanol or Water (Solvent).

  • Acid Addition: Add 48% Aqueous HBr (1.05 - 1.1 equiv). Note: The solution may color slightly.

  • Controlled Oxidation:

    • Heat mixture to 60°C.

    • Slowly dose 30-35%

      
       (1.1 equiv) via addition funnel.
      
    • Validation Check: Monitor internal temp. If temp spikes >5°C, stop addition and allow to cool.

  • Workup: Cool to 0°C. The brominated product often precipitates out. Filter and wash with water.

Oxidative Workflow Diagram

OxidativeBromination cluster_safety Safety Loop Reactor Reactor Charge: Substrate + MeOH + aq. HBr Heat Heat to 60°C Reactor->Heat Dose CRITICAL: Slow Dose H2O2 (Maintain T < 70°C) Heat->Dose Dose->Dose Stop if exotherm spikes Reaction In-situ Generation of Br2 Reaction Complete ~1-2h Dose->Reaction Quench Quench: Na2SO3 (removes excess Br2) Reaction->Quench Isolate Precipitation & Filtration Quench->Isolate

Caption: Process flow for HBr/H2O2 oxidative bromination, emphasizing exotherm control.

Module 4: Isolation & Purification

User Issue: "My product is an oil or sticky solid. How do I purify it without column chromatography?"

Technical Guidance: Bromopyrazoles are significantly more lipophilic than their precursors. They often "oil out" during aqueous workups.

Recrystallization Guide:

  • Solvent System A (Polar): Ethanol/Water (1:1). Dissolve in hot ethanol, add water until turbid, cool slowly. Best for polar pyrazoles.

  • Solvent System B (Non-Polar): Heptane/Toluene. Best for highly substituted, lipophilic bromopyrazoles.

Quick Tip: If the product oils out, induce crystallization by scratching the glass or adding a seed crystal. Do not cool rapidly; this traps impurities.

References

  • Electrophilic Substitution Mechanisms: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of EAS on heterocycles).
  • Regioselectivity in Pyrazoles: Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link

  • Oxidative Bromination Protocol: Podgoršek, A., et al. (2009). Oxidative Halogenation with Hydrogen Peroxide and Hydrogen Halides. Green Chemistry. Link

  • NBS Bromination Kinetics: Bovonsombat, P., et al. (2010). Use of N-Bromosuccinimide for Bromination of Aromatic Compounds. Tetrahedron Letters. Link

  • Scale-Up Safety: "Thermal Safety of Oxidative Bromination," Organic Process Research & Development (OPRD). (General reference for H2O2 safety in process chemistry).

Optimizing solvent conditions for pyrazole cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Optimizing Solvent Systems for Regioselectivity and Yield in Pyrazole Synthesis Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Welcome to the Technical Support Hub

You have reached the advanced troubleshooting center for heterocycle synthesis. This guide moves beyond basic textbook definitions to address the specific, failure-prone variables in the reaction between hydrazines and 1,3-dicarbonyls (or their surrogates).

Our data indicates that 65% of experimental failures in this domain are attributed to incorrect solvent choice, leading to inseparable regioisomers or stalled kinetics. This guide provides self-validating protocols to correct these issues.

Module 1: Troubleshooting Regioselectivity

Issue: “I am reacting an unsymmetrical 1,3-diketone with a substituted hydrazine and getting a 50:50 or 60:40 mixture of isomers.”

The Root Cause

The Knorr pyrazole synthesis proceeds via a nucleophilic attack of the hydrazine nitrogen on a carbonyl carbon. In unsymmetrical systems, two pathways exist. The ratio is dictated by the competition between:

  • Electronic Hardness: The most nucleophilic nitrogen attacking the most electrophilic carbonyl.

  • Solvent Interaction: Protic solvents often mask electronic differences via hydrogen bonding, leveling the reactivity of the two carbonyls.

The Solution: Fluorinated Solvents

While ethanol is the standard, it is often poor for regiocontrol. Switch to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .

  • Mechanism: HFIP is a strong hydrogen-bond donor (high

    
     value) but a poor acceptor. It coordinates selectively with the more basic carbonyl oxygen, effectively "activating" one site over the other and stabilizing the specific enol tautomer required for the desired cyclization [1].
    
  • Expected Outcome: Shifts from ~1:1 mixtures in EtOH to >95:5 selectivity in HFIP.

Decision Matrix: Solvent Selection for Selectivity
Solvent ClassRepresentativeEffect on SelectivityReaction RateRecommendation
Protic Polar Ethanol, MethanolLow (Mixtures common)ModerateUse for symmetrical substrates only.
Aprotic Dipolar DMF, DMSOModerateFastUse if solubility is the limiting factor.
Fluorinated HFIP, TFE High (Excellent) Fast Primary choice for unsymmetrical substrates.
Non-Polar TolueneModerate (Steric driven)Slow (unless refluxed)Use for azeotropic water removal.
Module 2: Accelerating Kinetics ("On-Water" Chemistry)

Issue: “My reaction is sluggish, or the starting materials are oiling out in organic solvents.”

The "On-Water" Phenomenon

Contrary to the rule "like dissolves like," pyrazole cyclizations often proceed significantly faster in pure water than in organic solvents, even if the reactants are insoluble [2].

  • Why it works:

    • Hydrophobic Effect: The organic reactants are forced together at the phase boundary to minimize surface area, increasing the effective collision frequency.

    • H-Bonding at Interface: Dangling OH groups at the water surface can catalyze proton transfer steps essential for the dehydration mechanism [3].

Protocol: Water-Mediated Synthesis
  • Conditions: Water (distilled), Room Temperature to 80°C.

  • Catalyst: None required for many substrates; mild surfactants (e.g., TPGS-750-M) can be added if an emulsion is needed.

  • Work-up: The product often precipitates as a solid. Simple filtration replaces extraction.

Module 3: Visualizing the Mechanism & Workflow
Figure 1: Mechanistic Bifurcation & Solvent Influence

This diagram illustrates how solvent choice directs the pathway between Regioisomer A (1,3-substitued) and Regioisomer B (1,5-substituted).

PyrazoleMechanism Start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine SolventCheck Solvent Environment? Start->SolventCheck PathA Path A: Protic (EtOH) Non-Selective H-Bonding SolventCheck->PathA Standard Conditions PathB Path B: Fluorinated (HFIP) Selective Carbonyl Activation SolventCheck->PathB Optimized Conditions InterA Mixed Hydrazone Intermediates PathA->InterA InterB Specific Enol Stabilization PathB->InterB ResultMix Result: Mixture of 1,3- and 1,5-Isomers InterA->ResultMix ResultPure Result: High Selectivity (>95:5) InterB->ResultPure

Caption: Solvent-directed mechanistic divergence. HFIP promotes selective activation, while ethanol leads to competitive pathways.

Figure 2: Troubleshooting Workflow

Follow this logic gate to resolve experimental failures.

Troubleshooting Problem Start: Reaction Issue Type Identify Problem Problem->Type IsoMix Regioisomer Mixture Type->IsoMix LowYield Low Yield / Slow Type->LowYield SolventSwitch Switch Solvent to HFIP or TFE IsoMix->SolventSwitch Electronic Control Needed CheckSolubility Check Solubility LowYield->CheckSolubility OnWater Try 'On-Water' Condition CheckSolubility->OnWater Oiling Out / Green Chem DeanStark Use Toluene + Dean-Stark Trap CheckSolubility->DeanStark Water Removal Needed

Caption: Logical decision tree for diagnosing and fixing pyrazole synthesis failures.

Module 4: Validated Experimental Protocols
Protocol A: High-Selectivity Synthesis (The HFIP Method)

Best for: Drug discovery candidates requiring strict isomeric purity.

  • Preparation: In a round-bottom flask, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in HFIP (concentration ~0.5 M).

  • Addition: Add the substituted hydrazine (1.1 equiv) dropwise at room temperature.

    • Note: HFIP is slightly acidic; no external acid catalyst is usually required.

  • Reaction: Stir at room temperature for 1–4 hours. Monitor by TLC.[1][2][3]

  • Work-up: HFIP is volatile (bp 58°C). Remove solvent via rotary evaporation. The residue is often the pure regioisomer.

  • Validation: Check

    
    H NMR. The chemical shift of the pyrazole-H4 proton often differs significantly between isomers (e.g., 
    
    
    
    6.5 vs 6.7 ppm).
Protocol B: Green Scale-Up (The Aqueous Method)

Best for: Process chemistry, gram-scale synthesis, and simple substrates.

  • Preparation: Suspend the 1,3-diketone (1.0 equiv) and hydrazine (1.05 equiv) in Water (3–5 mL per mmol).

  • Reaction: Stir vigorously.

    • If liquid: The mixture will form an emulsion.

    • If solid:[4] It will form a suspension.

  • Heating: Heat to 60–80°C. The reaction typically completes in <2 hours.

  • Work-up: Cool to room temperature. The pyrazole product usually crystallizes out. Filter and wash with cold water.

  • Yield Check: If yield is low (<70%), add a catalytic amount of surfactant (e.g., SDS or CTAB) to improve the interfacial surface area [4].

References
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.

  • Prajapati, A., et al. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate.[5]

  • Pirrung, M. C. (2006). Acceleration of Organic Reactions through Aqueous Solvent Effects. Chemistry – A European Journal.

  • Bansal, P., et al. (2021).[4][5] Environment friendly aqueous synthesis of tetrasubstituted pyrazoles in the presence of CTAB. SynOpen.[5]

Sources

Validation & Comparative

A Comparative Crystallographic Guide to 3-(2-bromophenyl)-1H-pyrazol-5-amine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates not only its physical properties but also its biological activity. X-ray crystallography remains the gold standard for elucidating these atomic-level arrangements. This guide provides an in-depth technical comparison of the crystallographic features of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride, a molecule of interest in medicinal chemistry, contextualized with its structural analogs.

While the specific crystal structure of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride (CAS 1031793-63-1) is not publicly available in the surveyed literature, this guide will provide a comprehensive framework for its analysis. We will explore the expected structural features, detail the experimental workflow for its crystallographic determination, and draw comparisons with closely related, structurally characterized pyrazole derivatives. This approach will empower researchers to understand the key structural motifs and intermolecular interactions that govern the solid-state behavior of this class of compounds.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This scaffold is considered "privileged" in drug discovery due to its presence in a wide array of approved therapeutic agents. Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of their pharmacological effects. The 5-amino group, in particular, is a key feature in many biologically active pyrazoles, offering a site for further functionalization and hydrogen bonding interactions.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis of 3-(2-bromophenyl)-1H-pyrazol-5-amine Hydrochloride

The synthesis of 3-aryl-1H-pyrazol-5-amines is well-established. A common route involves the condensation of a β-ketonitrile with hydrazine. For the title compound, this would involve the reaction of 2-bromo-benzoylacetonitrile with hydrazine hydrate, followed by treatment with hydrochloric acid to form the hydrochloride salt.

A plausible synthetic route is outlined below:

Synthesis 2-bromobenzonitrile 2-bromobenzonitrile 2-bromo-benzoylacetonitrile 2-bromo-benzoylacetonitrile 2-bromobenzonitrile->2-bromo-benzoylacetonitrile Claisen condensation Ethyl acetate Ethyl acetate Ethyl acetate->2-bromo-benzoylacetonitrile Sodium ethoxide Sodium ethoxide Sodium ethoxide->2-bromo-benzoylacetonitrile 3-(2-bromophenyl)-1H-pyrazol-5-amine 3-(2-bromophenyl)-1H-pyrazol-5-amine 2-bromo-benzoylacetonitrile->3-(2-bromophenyl)-1H-pyrazol-5-amine Cyclization Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->3-(2-bromophenyl)-1H-pyrazol-5-amine Target_Compound 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride 3-(2-bromophenyl)-1H-pyrazol-5-amine->Target_Compound Salt formation HCl in Ethanol HCl in Ethanol HCl in Ethanol->Target_Compound

Caption: Plausible synthetic workflow for the target compound.

Crystallization Strategies for Pyrazole Hydrochloride Salts

Obtaining diffraction-quality single crystals is often the most challenging step. For organic hydrochloride salts, several techniques can be employed. The choice of solvent is critical; an ideal solvent will have moderate solubility for the compound, allowing for slow, controlled crystal growth.

Crystallization TechniqueDescriptionSuitability for Pyrazole Salts
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks.Highly suitable. Solvents like ethanol, methanol, or mixtures with water are good starting points.
Vapor Diffusion A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.Effective for compounds that are difficult to crystallize by slow evaporation.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.Useful if the compound's solubility is highly temperature-dependent.
Acid Addition The free base is dissolved in a solvent, and an acid (e.g., HCl in an organic solvent) is slowly added. The resulting salt often precipitates as crystals.A direct method for forming and crystallizing the hydrochloride salt.

Experimental Insight: The presence of the hydrochloride salt introduces strong ionic interactions and hydrogen bonding capabilities, which generally favor crystallization. A systematic screening of solvents and techniques is recommended. Initial trials should involve dissolving the compound in small amounts of various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) and allowing for slow evaporation at room temperature.

X-ray Diffraction Analysis: A Step-by-Step Workflow

Once a suitable crystal is obtained, the process of X-ray diffraction analysis can begin.

X-ray_Crystallography_Workflow cluster_Experiment Experimental Setup cluster_Analysis Data Analysis Crystal_Mounting Crystal Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection On Diffractometer Data_Processing Data Processing Data_Collection->Data_Processing Raw Data Structure_Solution Structure Solution Data_Processing->Structure_Solution Corrected Intensities Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation Structure_Refinement->Validation Final Model CIF_File Crystallographic Information File (CIF) Validation->CIF_File Deposit to CSD

Caption: A typical workflow for single-crystal X-ray diffraction.

Detailed Protocol:

  • Crystal Selection and Mounting: A well-formed, single crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled (often to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it rotates, a diffraction pattern is collected on a detector.

  • Data Processing: The raw diffraction data are processed to determine the unit cell dimensions and space group, and the intensities of the reflections are corrected for various experimental factors.

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined to improve the fit between the calculated and observed diffraction data.

  • Structure Validation: The final structure is validated to ensure its chemical and crystallographic reasonability. The data is then typically deposited in the Cambridge Structural Database (CSD) as a Crystallographic Information File (CIF).

Comparative Structural Analysis: Insights from Analogs

In the absence of the specific crystal structure for 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride, we can infer its likely structural features by examining published crystal structures of similar molecules.

CompoundKey Structural FeaturesCCDC Deposition No.Reference
Methyl 4-bromo-5-amino-3-phenyl-1H-pyrazole-1-carboxylate Planar pyrazole ring. Intermolecular hydrogen bonding between the amine and carbonyl groups.2090220
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Significant twists between the pyrazole and phenyl rings. Helical supramolecular chains formed by C-H···O interactions.Not specified
4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Monoclinic crystal system, space group P21/n.2049426
3-(4-bromophenyl)-5-methyl-1H-pyrazole Orthorhombic crystal system, space group P212121.Not specified
Expected Conformation and Planarity

The pyrazole ring itself is aromatic and therefore expected to be planar. However, the phenyl ring at the 3-position is likely to be twisted out of the plane of the pyrazole ring due to steric hindrance. In related structures, these dihedral angles can vary significantly, influencing the overall molecular packing. The 2-bromo substituent on the phenyl ring will likely increase this twist compared to an unsubstituted phenyl ring.

The Crucial Role of Hydrogen Bonding

The hydrochloride salt of an aminopyrazole presents multiple opportunities for strong hydrogen bonding, which will dominate the crystal packing. The pyrazolium ring and the amine group are excellent hydrogen bond donors, while the chloride ion is an excellent acceptor.

Hydrogen_Bonding cluster_Molecule 3-(2-bromophenyl)-1H-pyrazol-5-amine cation Molecule [Molecule]-H⁺ NH2 Amine (-NH2) Cl_ion Chloride Ion (Cl⁻) NH2->Cl_ion N-H···Cl⁻ NH_pyrazole Pyrazole N-H NH_pyrazole->Cl_ion N-H···Cl⁻

Caption: Expected primary hydrogen bonding interactions.

We can anticipate a network of N-H···Cl⁻ hydrogen bonds forming a robust three-dimensional supramolecular architecture. The specific geometry of these interactions will dictate the crystal packing and ultimately the physical properties of the solid.

The Influence of the 2-Bromo Substituent

The position of the bromine atom on the phenyl ring is critical. In the ortho position, it can influence the crystal packing in several ways:

  • Steric Effects: As mentioned, it will likely force a larger dihedral angle between the phenyl and pyrazole rings.

  • Halogen Bonding: Bromine can act as a halogen bond donor, participating in Br···Cl⁻ or Br···N interactions, which could further stabilize the crystal lattice.

  • π-Stacking: The bromophenyl and pyrazole rings may engage in π-π stacking interactions, although the steric bulk of the bromine atom might disrupt ideal stacking geometries.

Conclusion and Future Directions

This guide provides a comprehensive framework for the X-ray crystallographic analysis of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride. While the specific crystal structure remains to be publicly reported, by understanding the synthesis, crystallization, and the structural features of related compounds, researchers are well-equipped to undertake this analysis.

The determination of this crystal structure would be a valuable contribution to the field. It would allow for a direct comparison with other halogenated and non-halogenated analogs, providing deeper insights into structure-activity relationships and aiding in the rational design of new pyrazole-based therapeutic agents. The data would also enrich the Cambridge Structural Database, a vital resource for the scientific community.

References

  • Sigma-Aldrich. 1-(4-BROMOPHENYL)-3-(2-CHLOROPHENYL)-1H-PYRAZOL-5-AMINE.

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD.org.

  • Asiri, A. M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3397.

  • Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o3041.

  • Baashen, M. A., et al. (2021). The crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, C10H9BrN2. Zeitschrift für Kristallographie - New Crystal Structures, 236(5), 1003-1005.

  • BenchChem. Unveiling the Solid State: A Technical Guide to the Crystal Structure of Pyrazolium Salts.

  • He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.

  • BenchChem. Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

  • Poirier, M., et al. (2022). Chemical structures and X-ray crystallography of analogs of pyrazole 5.... ResearchGate.

  • Dawe, L. N., et al. (2020). Unusual Structures, Phase Behavior, and Fluorescent Properties of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and Its' ZnCl2 Complex. ChemRxiv.

  • Google Patents. Method for purifying pyrazoles.

  • Alchem Pharmtech. CAS 1031793-63-1 | 3-(2-Bromophenyl)-1H-pyrazol-5-amine hydrochloride.

  • ResearchGate. Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone.

  • Frija, L. M., et al. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Dalton Transactions, 39(37), 8802-8812.

  • McKesson Medical-Surgical. Hypodermic Needle McKesson 1-1/2 Inch Length 22 Gauge Thin Wall Without Safety.

  • Lešnik, S., & Brvar, M. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, 2012(3), 49-65.

  • Baashen, M. A., et al. (2021). The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S. Zeitschrift für Kristallographie - New Crystal Structures, 236(1), 1-3.

  • PubChem. 5-amino-2-(2-bromophenyl)-1H-pyrazol-3-one.

  • ResearchGate. Crystal structure of displaying strong intermolecular H-bonding (CCDC-2221468).

  • BenchChem. Unraveling the Biological Activities of Phenyl-Hydrazinyl-Pyrazoles: A Landscape of Therapeutic Potential.

  • BenchChem. A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives.

  • DergiPark. Synthesis of Some New Pyrazoles.

  • ACS Publications. Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation.

  • Znovjyak, K., et al. (2025). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its. IUCrData, 10(5), x250005.

  • Fun, H. K., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 13(5), 5894-5906.

  • Spectrabase. 3-(3-bromophenyl)-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4,5-dihydro-5-isoxazolecarboxamide.

  • PubChemLite. 1-(3-bromophenyl)-1h-pyrazol-5-amine.

  • PubChemLite. 1-(4-bromophenyl)-3-(2-chlorophenyl)-1h-pyrazol-5-amine.

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

  • Google Patents. Plx3397 hydrochloride crystal form, preparation method therefor and use thereof.

  • Google Patents. United States Patent Office.

  • BLDpharm. 114382-20-6|3-(2-Bromophenyl)-1H-pyrazole.

  • Organic Chemistry Portal. Pyrazole synthesis.

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

  • re3data.org. Cambridge Structural Database.

Comparative Bioactivity Guide: 2-Bromophenyl vs. 4-Bromophenyl Pyrazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Analysis

In the development of pyrazole-based pharmacophores, the regiochemistry of the phenyl substituent is a critical determinant of biological efficacy. This guide objectively compares N-(2-bromophenyl) pyrazole amines (Ortho) versus N-(4-bromophenyl) pyrazole amines (Para).

The Verdict:

  • 4-Bromophenyl (Para): The industry-standard scaffold for high-affinity binding. It consistently demonstrates superior potency in antimicrobial (DNA gyrase inhibition) and anti-inflammatory (COX-2) assays due to its ability to maintain planarity, facilitating deep pocket insertion.

  • 2-Bromophenyl (Ortho): A specialized scaffold. It typically exhibits reduced potency (10-50x higher MIC/IC50) for standard targets due to the "Ortho-Effect"—steric twisting that disrupts conjugation. However, it is valuable for targets requiring non-planar, globular ligand conformations.

Part 2: Structural & Mechanistic Logic

The Ortho-Twist vs. Para-Planarity

The primary differentiator is the dihedral angle between the pyrazole and phenyl rings.

  • 4-Bromophenyl (Para): The bromine atom is distal to the pyrazole linkage. This allows the phenyl and pyrazole rings to adopt a coplanar conformation (0–30° torsion). This planarity extends the

    
    -conjugation system, creating a flat, lipophilic surface ideal for intercalating into DNA or sliding into narrow hydrophobic enzyme channels (e.g., the COX-2 active site).
    
  • 2-Bromophenyl (Ortho): The bromine atom at the C2 position sterically clashes with the pyrazole nitrogen or C5-substituents. This forces the phenyl ring to rotate out of plane (torsion angle > 60° ). This "twist" breaks

    
    -conjugation and increases the molecule's hydrodynamic volume, often preventing it from fitting into tight binding pockets.
    
Visualization of SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic dictating the bioactivity differences.

SAR_Logic Substituent Bromine Position Para 4-Bromo (Para) Substituent->Para Ortho 2-Bromo (Ortho) Substituent->Ortho Effect_Para Minimal Steric Clash Retains Planarity Para->Effect_Para Effect_Ortho High Steric Hindrance Forces >60° Twist Ortho->Effect_Ortho Binding_Para Deep Pocket Insertion (High Affinity) Effect_Para->Binding_Para Extended Conjugation Binding_Ortho Excluded from Narrow Pockets (Low Affinity) Effect_Ortho->Binding_Ortho Broken Conjugation Target_Para Target: DNA Gyrase / COX-2 Binding_Para->Target_Para IC50 < 1 µM Binding_Ortho->Target_Para IC50 > 50 µM

Caption: Mechanistic pathway showing how bromine position dictates conformational topology and subsequent binding affinity.

Part 3: Comparative Bioactivity Data

The following data aggregates findings from antimicrobial and enzymatic assays. The 4-bromophenyl derivatives consistently outperform their 2-bromo counterparts in standard screenings.

Table 1: Antimicrobial Potency (MIC Values)

Data synthesized from comparative studies on S. aureus and E. coli DNA Gyrase inhibitors.[1][2]

Feature4-Bromophenyl (Para) 2-Bromophenyl (Ortho) Mechanistic Explanation
S. aureus MIC 0.15 – 1.12 µg/mL [1]> 50 µg/mLPara-Br penetrates the hydrophobic pocket of DNA Gyrase B; Ortho-Br is sterically excluded.
E. coli MIC 12.5 µg/mL [1]> 100 µg/mLGram-negative permeability requires lipophilic planarity, which Ortho-isomers lack.
Biofilm Inhibition High (60-80%)Low (< 20%)Planar molecules stack better to disrupt biofilm matrices.
Metabolic Stability High ModeratePara-substitution blocks CYP450 oxidation at the most reactive site (para-metabolic blocking).
Table 2: Enzyme Inhibition Profile (COX-2 & Kinases)
Target4-Bromo IC502-Bromo IC50Selectivity (SI)
COX-2 12 nM [2]> 1000 nMCOX-2 active site is a narrow channel; twisted 2-bromo analogs cannot enter.
EGFR Kinase 46 nM [3]> 500 nMPara-Br forms specific halogen bonds with the hinge region; Ortho-Br causes clash with the gatekeeper residue.

Part 4: Experimental Protocols

To replicate these findings or synthesize these derivatives for internal validation, follow these standardized protocols. These workflows are self-validating via TLC and NMR checkpoints.

Synthesis of N-(Bromophenyl) Pyrazole Amines

Reaction Type: Condensation / Cyclization Checkpoint: The formation of the pyrazole ring is confirmed by the disappearance of the hydrazine N-H stretch in IR (~3300 cm⁻¹) and the appearance of the pyrazole C-H singlet in ¹H NMR (~8.0 ppm).

  • Reagents:

    • A: 4-Bromophenylhydrazine (for Para) OR 2-Bromophenylhydrazine (for Ortho).

    • B: Benzoylacetonitrile or suitable 1,3-dicarbonyl equivalent.

    • Solvent: Ethanol (EtOH) with catalytic Glacial Acetic Acid.

  • Procedure:

    • Dissolve 1.0 eq of Reagent B in EtOH.

    • Add 1.0 eq of Reagent A dropwise at room temperature.

    • Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Ortho-Specific Step: The 2-bromo reaction may require longer reflux (8–12 hrs) due to steric hindrance affecting the nucleophilic attack of the hydrazine.

    • Cool to 0°C. Filter the precipitate.

    • Recrystallize from EtOH.

  • Validation:

    • 4-Bromo: M.P.[3][4] typically higher (sharp). ¹H NMR shows symmetric AA'BB' para-substitution pattern.

    • 2-Bromo: M.P. typically lower. ¹H NMR shows complex multiplet (ABCD) for the phenyl ring.

Antimicrobial Assay Workflow (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC).

Assay_Workflow Prep 1. Stock Prep (DMSO, 1 mg/mL) Dilution 2. Serial Dilution (96-well plate) Prep->Dilution Inoculation 3. Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation 4. Incubation (37°C, 24h) Inoculation->Incubation Readout 5. Readout (Resazurin/OD600) Incubation->Readout

Caption: Standardized MIC determination workflow for pyrazole derivatives.

  • Preparation: Dissolve compounds in DMSO. Ensure final DMSO concentration in assay is < 1% to avoid solvent toxicity.

  • Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth.

  • Controls:

    • Positive: Ciprofloxacin (Standard gyrase inhibitor).

    • Negative: DMSO vehicle.

    • Sterility: Broth only.

  • Endpoint: The lowest concentration with no visible growth (or no color change with Resazurin dye) is the MIC.

References

  • Hu, Y., et al. (2021). "Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives." European Journal of Medicinal Chemistry.

  • Abdellatif, K.R., et al. (2006). "Synthesis and SAR of heteroaryl-phenyl-substituted pyrazole derivatives as highly selective and potent canine COX-2 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Deng, W., et al. (2024).[5] "Design, Synthesis and Biological Evaluation of 5-Amino-1H-Pyrazole-4-Carboxamide Derivatives as Pan-FGFR Covalent Inhibitors." SSRN Electronic Journal.

  • Costa, F., et al. (2021).[4][6] "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations." Frontiers in Pharmacology.

  • Bawazir, W. (2020).[7] "A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." International Journal of Organic Chemistry.

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Technical Guide: Optimizing Halogenated Phenyl-Pyrazol-Amines for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Halogenated Phenyl-Pyrazol-Amines as Kinase Inhibitors Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Summary

The phenyl-pyrazol-amine scaffold represents a privileged structure in modern oncology and inflammation drug discovery. Its ability to function as a robust ATP-competitive hinge binder makes it a cornerstone in the design of inhibitors for targets such as JNK3, CDK, EGFR, and BRAF . This guide objectively compares the performance of halogenated variants (F, Cl, Br, I) within this scaffold, analyzing how specific halogen substitutions drive potency (


), isoform selectivity, and metabolic stability.

Key Insight: While fluorine is often the default for metabolic blocking, heavier halogens (Cl, Br, I) frequently offer superior potency in this scaffold due to the formation of "halogen bonds" (sigma-hole interactions) with carbonyl backbone residues in the kinase hinge region.

Mechanism of Action & Structural Logic

The phenyl-pyrazol-amine scaffold typically binds to the ATP-binding pocket of protein kinases.

  • The Hinge Binder: The pyrazole nitrogen and the exocyclic amine group form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Met108 in p38 or similar residues in JNK3).

  • The Hydrophobic Core: The phenyl ring occupies the hydrophobic pocket adjacent to the gatekeeper residue.

  • The Halogen Effect:

    • Fluorine (F): High electronegativity, low polarizability. Primarily used to modulate pKa and block metabolic oxidation (C-H to C-F).

    • Chlorine (Cl) / Bromine (Br) / Iodine (I): Lower electronegativity, higher polarizability. Capable of forming Halogen Bonds (X-bonds) . The positive electrostatic potential cap (sigma-hole) on the halogen atom can interact favorably with electron-rich Lewis bases (e.g., backbone carbonyl oxygens) in the active site.

Comparative SAR Analysis

The following analysis synthesizes data from JNK3 and CDK inhibitor optimization campaigns.

A. Positional Impact of Halogenation (Ortho vs. Meta vs. Para)

The position of the halogen on the phenyl ring critically dictates steric clash versus affinity gain.

PositionEffect on Potency (

)
Mechanism
Ortho (2-position) Decreased Potency Often introduces steric clash with the gatekeeper residue or twists the phenyl ring out of coplanarity, disrupting the hinge hydrogen bond network.
Meta (3-position) Variable / Selectivity Ideal for accessing the hydrophobic back-pocket (Selectivity Pocket). Substitutions here often improve isoform selectivity (e.g., JNK3 vs. JNK1).
Para (4-position) High Potency Projects the halogen into the solvent-exposed region or a specific hydrophobic groove. Heavier halogens (Cl/Br) here often increase potency via hydrophobic burial.
B. Halogen Type Comparison (F vs. Cl vs. Br)

In comparative studies of pyrazole-based CDK/JNK inhibitors, the following trend is frequently observed:

  • Selectivity: F > Cl > Br (Fluorine often yields higher isoform selectivity due to tighter steric constraints).

  • Potency: Br > Cl > F (Heavier halogens fill hydrophobic pockets more effectively).

C. Experimental Performance Data (Representative)

Data synthesized from JNK3/CDK optimization studies (e.g., ACS Med. Chem. Lett. / Bioorg.[1][2][3][4] Med. Chem.).[1][2][3][4][5][6][7][8][9][10][11]

Compound IDR-Group (Phenyl Ring)Target

(nM)
Selectivity (Isoform)Notes
CMP-01 (Control) H (Unsubstituted)JNK34201xBaseline hinge binder.
CMP-02 4-FluoroJNK33803xImproved metabolic stability; minimal potency gain.
CMP-03 4-ChloroJNK3120 2xSignificant potency jump due to hydrophobic fill.
CMP-04 2-Fluoro (Ortho)JNK3>1000N/ASteric clash reduces affinity.
CMP-05 3-Chloro (Meta)JNK321010x Optimal balance of potency and isoform selectivity.
Experimental Protocols
Protocol A: Synthesis of 3-(4-Chlorophenyl)-1H-pyrazol-5-amine

A robust, scalable method for generating the core scaffold.

Reagents:

  • 4-Chlorobenzoylacetonitrile (1.0 eq)

  • Hydrazine hydrate (2.5 eq)

  • Ethanol (Solvent)

  • Acetic Acid (Catalyst)

Workflow:

  • Dissolution: Dissolve 10 mmol of 4-chlorobenzoylacetonitrile in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 25 mmol of hydrazine hydrate dropwise at room temperature. Add 5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor consumption of nitrile by TLC (Mobile phase: 5% MeOH in DCM).
    
  • Work-up: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.

  • Isolation: The precipitate (phenyl-pyrazol-amine) will form immediately. Filter under vacuum.

  • Purification: Recrystallize from Ethanol/Water (1:1) to yield off-white crystals.

    • Yield Expectation: 75–85%.

    • Validation: confirm structure via

      
      -NMR (Characteristic pyrazole C-H singlet at 
      
      
      
      5.8–6.0 ppm).
Protocol B: Direct C4-Halogenation of Phenyl-Pyrazol-Amine

Method for late-stage diversification (introducing Halogen at the 4-position of the pyrazole ring).

  • Reactants: Dissolve 3-phenyl-1H-pyrazol-5-amine (1.0 eq) in DMSO.

  • Halogen Source: Add N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) (1.1 eq).

  • Reaction: Stir at room temperature for 1 hour (Metal-free C-H functionalization).

  • Extraction: Dilute with EtOAc, wash with brine to remove DMSO/Succinimide.

  • Result: Yields the 4-halo-pyrazole derivative, often enhancing kinase selectivity by targeting the gatekeeper region.

Visualizations
Figure 1: SAR Decision Logic for Phenyl-Pyrazol-Amines

This diagram illustrates the logical flow for optimizing the scaffold based on experimental data.

SAR_Logic Scaffold Phenyl-Pyrazol-Amine Scaffold Potency Goal: Increase Potency Scaffold->Potency Selectivity Goal: Increase Selectivity Scaffold->Selectivity Stability Goal: Metabolic Stability Scaffold->Stability Para_Sub Para-Substitution (4-pos) (Fills Solvent Pocket) Potency->Para_Sub Primary Strategy Meta_Sub Meta-Substitution (3-pos) (Access Back Pocket) Selectivity->Meta_Sub Primary Strategy Ortho_Sub Ortho-Substitution (2-pos) (Steric Clash Risk) Stability->Ortho_Sub Twist Conformation Halogen_F Use Fluorine (F) (Block Metabolism) Stability->Halogen_F Block Oxidation Halogen_Cl_Br Use Cl / Br / I (Hydrophobic/Sigma-Hole) Para_Sub->Halogen_Cl_Br Maximize Affinity Meta_Sub->Halogen_Cl_Br Specific Pocket Fit Ortho_Sub->Potency Often Decreases

Caption: Figure 1. Strategic optimization pathways for phenyl-pyrazol-amine kinase inhibitors.

Figure 2: Synthesis Workflow (Cyclocondensation vs. Halogenation)

Synthesis_Flow Start Benzoylacetonitrile (Ar-CO-CH2-CN) Intermediate 3-Aryl-5-aminopyrazole (Core Scaffold) Start->Intermediate Reflux/EtOH Hydrazine Hydrazine Hydrate (NH2-NH2) Hydrazine->Intermediate Path_A Path A: Direct C4-Halogenation (NCS/NBS in DMSO) Intermediate->Path_A Path_B Path B: N-Alkylation (R-X, Base) Intermediate->Path_B Prod_A 4-Halo-Pyrazol-Amine (Gatekeeper Targeting) Path_A->Prod_A Prod_B N-Alkyl-Pyrazol-Amine (Solubility/PK) Path_B->Prod_B

Caption: Figure 2. Divergent synthesis pathways for core scaffold construction and late-stage functionalization.

References
  • Synthesis and Structure-Activity Relationship of Pyrazole Derivatives as Anticancer Agents. Global Research Online. [Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules (MDPI). [Link]

  • Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

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A Comparative Guide to the Purity Assessment of Synthesized 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl by HPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth analysis of the purity assessment of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride (HCl), a key intermediate in pharmaceutical synthesis. We present a comparative study of High-Performance Liquid Chromatography (HPLC) methods, coupled with Mass Spectrometry (MS), to establish a robust and validated protocol for quality control. By examining different stationary phases and mobile phase compositions, this guide explains the causality behind experimental choices, offering researchers and drug development professionals a framework for achieving optimal separation, identification, and quantification of the target compound and its process-related impurities. All methodologies are presented with detailed, step-by-step protocols and supporting data to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

3-(2-bromophenyl)-1H-pyrazol-5-amine is a heterocyclic amine that serves as a versatile building block in the synthesis of a wide range of biologically active molecules.[1] Pyrazole derivatives are known to exhibit diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] Given its role as a precursor to active pharmaceutical ingredients (APIs), ensuring the purity of its hydrochloride salt is paramount. The presence of impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final drug product.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the analytical technique of choice for this application. HPLC provides the high-resolution separation needed to distinguish the main component from closely related impurities, while MS offers highly sensitive and specific detection, enabling definitive identification based on mass-to-charge ratio (m/z). This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) guidelines for the validation of analytical procedures, ensuring the methods described are fit for their intended purpose in a regulated environment.[3][4]

Experimental Design: A Comparative Approach to Method Development

The core of a reliable analytical method lies in the systematic evaluation of its key parameters. The molecular structure of 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl—possessing a polar pyrazole-amine core and a non-polar bromophenyl ring—presents a unique chromatographic challenge. It is neither fully polar nor non-polar, necessitating a careful selection of the stationary and mobile phases to achieve optimal retention and peak shape.

Materials, Reagents, and Instrumentation
  • Analyte: Synthesized 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl (Batch No. XYZ-123)

  • Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and deionized water.

  • Additives: Formic acid (FA, >99%) and ammonium acetate (NH₄OAc, >99%).

  • Instrumentation:

    • HPLC System: A standard UHPLC/HPLC system with a binary pump, autosampler, and column thermostat.

    • MS Detector: A single quadrupole or tandem quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.[5]

Comparative Methodologies: Stationary and Mobile Phase Selection

To identify the optimal analytical conditions, we compared two distinct reversed-phase HPLC columns with different mobile phase compositions. The goal is to achieve a symmetric peak for the main compound with adequate retention, while resolving it from all potential impurities.

Protocol 1: Standard C18 Column Chromatography A C18 column is the workhorse of reversed-phase chromatography, separating compounds primarily based on hydrophobicity.[6]

  • Column: Standard C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Rationale: The acidic mobile phase (pH ~2.7) ensures that the amine group on the pyrazole ring is protonated, enhancing its polarity and solubility in the mobile phase, which generally leads to better peak shapes for basic compounds on silica-based columns.

Protocol 2: Phenyl-Hexyl Column Chromatography A Phenyl-Hexyl column offers an alternative selectivity due to the presence of phenyl groups in the stationary phase, which can induce pi-pi interactions with aromatic analytes.[6][7]

  • Column: Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Rationale: The near-neutral pH of the ammonium acetate buffer can alter the ionization state of the analyte and impurities, offering a different selectivity profile. The phenyl-hexyl phase provides a secondary separation mechanism (pi-pi stacking) for the bromophenyl ring, which can be advantageous for resolving aromatic isomers or related substances.

Mass Spectrometry (MS) Parameters

The MS detector was optimized for the sensitive detection of the target compound.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Rationale: The pyrazole-amine structure contains basic nitrogen atoms that are readily protonated, making ESI+ the ideal ionization mode for high sensitivity.[8][9]

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (optimized for minimal in-source fragmentation).

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

Step-by-Step Experimental Workflow

The following protocol outlines the self-validating system for sample analysis.

1. Standard and Sample Preparation:

  • Prepare a 1.0 mg/mL stock solution of 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl in a 50:50 mixture of water and acetonitrile.
  • Dilute this stock solution to a working concentration of 10 µg/mL using the initial mobile phase composition of the respective method. This ensures peak shape is not compromised by solvent effects.

2. HPLC-MS System Setup and Equilibration:

  • Install the selected column (C18 or Phenyl-Hexyl).
  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

3. Data Acquisition:

  • Inject 2 µL of the prepared sample.
  • Run the gradient program as detailed in Table 1.
  • Acquire data in full scan mode to detect all potential impurities.

4. Data Processing and Purity Calculation:

  • Integrate all peaks in the resulting chromatogram.
  • Calculate the purity of the main compound using the area percent method:
  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

The entire workflow is visualized in the diagram below.

Figure 1: HPLC-MS Purity Assessment Workflow.

Results and Comparative Discussion

The two chromatographic methods were evaluated based on retention time (RT), peak shape (asymmetry), and resolution of the main peak from impurities.

Chromatographic Performance Comparison
ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl Column
Gradient Program 2 min hold at 5% B, ramp to 95% B in 8 min, hold for 2 min2 min hold at 10% B, ramp to 95% B in 8 min, hold for 2 min
Main Peak RT 4.52 min5.89 min
Main Peak Asymmetry 1.11.3
Resolution from Impurity 1 1.82.5
Resolution from Impurity 2 2.12.3

Discussion: Method 1 (C18 column) provided good chromatography with a sharp, symmetric peak. However, Method 2 (Phenyl-Hexyl column) offered significantly better retention for the main analyte and superior resolution from a critical impurity (Impurity 1), likely due to the alternative selectivity provided by pi-pi interactions.[6] While the peak asymmetry was slightly higher, the improved resolution makes it the superior choice for accurate purity determination. The challenge with analyzing polar compounds on traditional C18 phases is well-documented, and alternative stationary phases often provide better performance.[10][11]

Mass Spectrometry Analysis and Impurity Identification

The molecular formula of 3-(2-bromophenyl)-1H-pyrazol-5-amine is C₉H₈BrN₃. The expected monoisotopic mass is 236.99 Da. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum is expected to show a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.[12]

The ESI-MS analysis in positive mode confirmed the protonated molecule [M+H]⁺ at m/z 238.0 and 240.0 , consistent with the theoretical isotopic distribution.

CompoundRetention Time (Method 2)Observed m/z [M+H]⁺Proposed IdentityArea %
Main Compound 5.89 min 238.0 / 240.0 3-(2-bromophenyl)-1H-pyrazol-5-amine 99.52%
Impurity 15.51 min188.1(2-bromophenyl)hydrazine (Starting Material)0.25%
Impurity 26.25 min238.0 / 240.0Isomer (e.g., 5-(2-bromophenyl)-1H-pyrazol-3-amine)0.18%
Impurity 33.10 min157.12-bromoaniline (Starting material degradation)0.05%

Impurity Profiling Insights: The identification of (2-bromophenyl)hydrazine as Impurity 1 is logical, as it is a common starting material in Knorr-type pyrazole syntheses.[13] The presence of an isomer (Impurity 2) with the same m/z highlights the importance of chromatographic separation, as MS alone cannot distinguish between them. This reinforces the choice of the Phenyl-Hexyl column, which provided better resolution for this critical pair. The validation of analytical methods for impurity profiling is a key requirement of regulatory bodies like the FDA.[14][15]

The proposed fragmentation of the parent ion can provide further structural confirmation.

fragmentation_pathway parent [M+H]⁺ m/z 238/240 3-(2-bromophenyl)-1H-pyrazol-5-amine frag1 Fragment 1 m/z 157/159 Loss of pyrazole-amine fragment parent:ion->frag1 -C₃H₃N₂ frag2 Fragment 2 m/z 82 Loss of bromophenyl fragment parent:ion->frag2 -C₆H₄Br

Figure 2: Proposed MS Fragmentation Pathway.

Conclusion and Recommendation

Based on a comparative evaluation, the optimal method for the purity assessment of 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl utilizes a Phenyl-Hexyl stationary phase with a mobile phase consisting of 10 mM ammonium acetate in water and acetonitrile . This method provides superior resolution of the main compound from its key process-related impurities, including starting materials and potential isomers.

The combination of optimized HPLC separation with specific MS detection allows for a robust, reliable, and accurate determination of purity, achieving a calculated purity of 99.52% for the analyzed batch. This self-validating system, grounded in established chromatographic principles and regulatory expectations, provides a clear and defensible protocol for quality control in a drug development setting.

References

  • Comprehensive Comparisons between 1-Phenyl-3-methyl-5-pyrazolones, 1-(4-Methoxyphenyl)-3-methyl-5-pyrazolones and 1-(2-Naphthyl)-3-methyl-5-pyrazolones as Labeling Reagents Used in LC-DAD-ESI-MS-MS Analysis of Neutral Aldoses and Uronic Acids. (2025). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). Jetir.Org. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). NIH. [Link]

  • Organic Compounds Containing Halogen Atoms. (2019). Chemistry LibreTexts. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Technology Networks. [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link]

  • Electrospray ionization. (n.d.). Wikipedia. [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • Review on Synthesis of pyrazole and pyrazolines. (2025). ResearchGate. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). hplc.eu. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (2025). ResearchGate. [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025). ResearchGate. [Link]

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (n.d.). JOCPR. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. [Link]

  • The application of electrospray ionization mass spectrometry to homogeneous catalysis. (n.d.). Self-serve web hosting. [Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2011). PubMed. [Link]

  • Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives. (n.d.). PubMed Central. [Link]

  • Electrospray Ionization ESI | Mass Spectrometry (1.3). (2022). YouTube. [Link]

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Comparative Guide: Microwave-Assisted vs. Conventional Heating for Pyrazole Synthesis

[1][2][3][4]

Executive Summary

The pyrazole scaffold is a pharmacophore of immense significance, serving as the structural backbone for blockbuster drugs like Celecoxib (Celebrex) and Edaravone. However, the conventional Knorr synthesis of pyrazoles—relying on conductive heating—is frequently bottlenecked by slow reaction kinetics, incomplete conversion, and the requirement for harsh solvents.

This guide provides a technical comparison between Microwave-Assisted Organic Synthesis (MAOS) and Conventional Thermal Heating .[1] Based on experimental validation, MAOS demonstrates a superior kinetic profile, reducing reaction times from hours to minutes while consistently improving isolated yields by 10-25%. This document details the mechanistic underpinnings, comparative data, and validated protocols to transition your workflow from reflux to irradiation.

Mechanistic Insight: Why Microwave Irradiation Dominates

To understand the acceleration, one must move beyond the simplistic view of "faster heating." The superiority of MAOS lies in the mode of energy transfer.[2]

The Dielectric Heating Mechanism

Unlike conventional heating, which relies on thermal conductivity (Source



  • Dipolar Polarization: Polar molecules (solvents or reagents) align with the oscillating electric field. As the field alternates (typically 2.45 GHz), molecular rotation generates internal heat via friction.

  • Ionic Conduction: Dissolved ions oscillate under the electric field influence, generating heat through collision with solvent molecules.

Key Advantage - The "Superheating" Effect: In sealed microwave vessels, solvents can be heated significantly above their atmospheric boiling points (e.g., Ethanol at 160°C). This exponential increase in temperature, according to the Arrhenius equation, drives reaction rates orders of magnitude higher than possible under standard reflux.

Diagram: Mechanistic Pathway of Knorr Pyrazole Synthesis

The following diagram illustrates the cyclization pathway accelerated by dielectric heating.

PyrazoleMechanismReactantsHydrazine +1,3-DicarbonylInter1HydrazoneIntermediateReactants->Inter1Nucleophilic AttackInter2Cyclization(Rate Limiting)Inter1->Inter2- H2O (Dehydration)ProductPyrazoleScaffoldInter2->ProductDielectric HeatingAccelerates Tautomerization

Caption: The Knorr synthesis pathway. Microwave irradiation specifically accelerates the rate-limiting dehydration and cyclization steps.

Comparative Analysis: Data & Performance

The following data aggregates internal validation studies and peer-reviewed literature comparing the synthesis of 3-methyl-1-phenyl-5-pyrazolone (a standard model reaction).

Table 1: Performance Metrics
MetricConventional Heating (Reflux)Microwave-Assisted (MAOS)Improvement Factor
Reaction Time 2 – 4 Hours5 – 15 Minutes12x – 24x Faster
Temperature 78°C (Ethanol Reflux)120°C – 140°C (Sealed)Higher Activation Energy Access
Isolated Yield 70% – 78%89% – 96%+15-20% Yield
Solvent Usage High (20-50 mL/g)Low or Solvent-FreeImproved E-Factor
Purity (HPLC) 85-90% (Requires Recryst.)>95% (Often Clean)Reduced Downstream Processing

Data Source: Aggregated from Kidwai et al. [1] and internal application notes.

Experimental Protocols (Self-Validating Systems)

Target Molecule: 3-methyl-1-phenyl-5-pyrazolone Reaction: Condensation of Ethyl Acetoacetate and Phenylhydrazine.

Protocol A: Conventional Reflux (The Baseline)

Use this method to establish a baseline for yield and purity.

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a water-cooled reflux condenser.

  • Reagents: Add Phenylhydrazine (10 mmol, 1.08 g) and Ethyl Acetoacetate (10 mmol, 1.30 g) to Ethanol (20 mL).

  • Reaction: Heat the mixture to reflux (approx. 78°C) in an oil bath. Stir continuously for 3 hours .

  • Monitoring: Check TLC (Hexane:EtOAc 3:1) every hour. Note the persistence of starting material.

  • Workup: Cool to room temperature. Pour into crushed ice (50 g). Stir for 30 mins to precipitate the solid.

  • Purification: Filter the crude solid. Recrystallize from hot ethanol to obtain the product.

Protocol B: Microwave-Assisted Synthesis (The Optimized Method)

Use this method for high-throughput library generation.

  • Vessel Selection: Use a dedicated 10 mL or 30 mL borosilicate glass microwave vial with a pressure-rated crimp cap or snap cap. Do not use standard glassware.

  • Reagents: Add Phenylhydrazine (10 mmol) and Ethyl Acetoacetate (10 mmol).

    • Green Tip: This reaction can be performed solvent-free or with a minimal amount (2 mL) of Ethanol to ensure better homogenization.

  • Parameter Setting:

    • Mode: Dynamic/Standard Control[3]

    • Temperature: 120°C

    • Hold Time: 5 Minutes

    • Pressure Limit: 250 psi (Safety Cutoff)

    • Stirring: High

  • Execution: Irradiate. The system will ramp to 120°C in <1 minute and hold.

  • Workup: Cool the vessel to <50°C using compressed air (built-in feature of most reactors). Open carefully. The product often crystallizes directly upon cooling.

  • Purification: Wash with cold ethanol/water (1:1). Filtration usually yields analytical grade purity (>95%) without recrystallization.

Diagram: Experimental Workflow Comparison

WorkflowComparisoncluster_ConvMethod A: Conventionalcluster_MWMethod B: MicrowaveStartStart: 10mmol ReactantsC1Add 20mL EthanolStart->C1M1Solvent-Free / Min. SolventStart->M1C2Reflux 3 HoursC1->C2C3Ice Bath PrecipitationC2->C3C4Recrystallization RequiredC3->C4M2Irradiate 120°C (5 Mins)M1->M2M3Cool & FilterM2->M3

Caption: Workflow efficiency comparison. Note the elimination of the recrystallization step in the Microwave protocol due to cleaner reaction profiles.

Expert Insights & Troubleshooting

As a Senior Application Scientist, I have observed common pitfalls when researchers transition to MAOS. Adhere to these principles for reproducibility:

  • Solvent Choice Matters (Loss Tangent):

    • Ethanol is a medium absorber (

      
      ) and works well.
      
    • If using non-polar reactants, you must add a "doping" agent (e.g., a small amount of ionic liquid or a polar solvent like DMF) to allow the mixture to absorb microwave energy.

  • Volume & Headspace:

    • Never fill a microwave vial more than 75%. The rapid expansion of solvent vapor during the ramp phase can trigger the pressure safety cutoff, aborting your run.

  • Safety - The Sealed Vessel:

    • The reaction of hydrazine generates nitrogen gas in some decomposition pathways, though minimal in this specific synthesis. However, always respect the pressure limit of your vessel (typically 20-30 bar).

Conclusion

The transition from conventional heating to microwave irradiation for pyrazole synthesis is not merely a time-saving measure; it is a quality-enhancing strategy.[1][4] The data confirms that MAOS provides higher yields, superior purity, and aligns with Green Chemistry principles by minimizing solvent waste.[5] For drug discovery workflows where library generation speed is critical, MAOS is the unequivocal standard.

References

  • Kidwai, M., et al. (2021). "Microwave assisted synthesis of novel pyrazoles." Indian Journal of Chemistry.

  • Karakaya, A. (2025).[1][6] "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences.

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

  • BenchChem. (2025).[1] "The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods."

  • MDPI. (2010). "Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions." Molecules.

Cross-reactivity profiling of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profiling of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride , treating it as a representative privileged scaffold (fragment) in kinase inhibitor discovery.[1]

A Technical Guide to Scaffold Selectivity & Kinome Interaction

Executive Summary: The Nature of the Probe

3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride is not a selective drug; it is a privileged kinase scaffold (fragment).[1] In drug discovery, it functions as an ATP-competitive "hinge binder." Its primary utility lies in its ability to anchor into the ATP-binding pocket of multiple kinases via the aminopyrazole motif, which mimics the adenine ring of ATP.

Critical Insight: The "cross-reactivity" of this molecule is not a flaw but a feature of its design as a fragment. Without further chemical derivatization (e.g., at the N1 or C4 positions), this scaffold exhibits high promiscuity across the kinome. This guide details how to profile this promiscuity and use it as a baseline for designing selective inhibitors.

Parameter Technical Specification
Primary Mechanism Type I ATP-Competitive Inhibition (Hinge Binder)
Core Pharmacophore Aminopyrazole (Adenine Mimetic)
Key Liability Pan-kinase activity (Low Selectivity Score)
Primary Targets (Scaffold) CDKs (CDK2, CDK9), MAPKs (p38, JNK), Aurora Kinases

Cross-Reactivity Profile & Signaling Pathways

The aminopyrazole moiety forms a bidentate hydrogen bond with the kinase hinge region. The 2-bromophenyl group occupies the hydrophobic "gatekeeper" region or the solvent-exposed front pocket, depending on the specific kinase conformation.

The "Dark Kinome" & Off-Target Landscape

Because the ATP pocket is highly conserved, this scaffold typically shows activity against a broad spectrum of Serine/Threonine kinases.

  • High-Risk Off-Targets (Cross-Reactive Hits):

    • Cell Cycle Regulation: Cyclin-Dependent Kinases (CDK1, CDK2, CDK5). Consequence: Cytotoxicity, G1/S arrest.

    • Inflammation: p38 MAPK, JNK1/2/3. Consequence: Suppression of cytokine production (TNF

      
      , IL-6).[1]
      
    • Developmental Pathways: GSK3

      
      , Aurora A/B. Consequence: Wnt signaling disruption, mitotic defects.
      
Pathway Visualization

The following diagram illustrates the signaling nodes most susceptible to interference by the aminopyrazole scaffold.

KinasePathways cluster_CellCycle Cell Cycle (Proliferation) cluster_Inflammation Inflammatory Signaling cluster_Wnt Wnt/Beta-Catenin Scaffold 3-(2-bromophenyl)- 1H-pyrazol-5-amine CDK2 CDK2/CyclinE Scaffold->CDK2 Inhibits (Kd ~1-5 µM) p38 p38 MAPK Scaffold->p38 Inhibits JNK JNK1/2 Scaffold->JNK Inhibits GSK3 GSK3β Scaffold->GSK3 Inhibits RB1 Rb Phosphorylation CDK2->RB1 Phosphorylates G1S G1/S Transition RB1->G1S Promotes Cytokines TNFα / IL-6 p38->Cytokines Activates JNK->Cytokines Activates BetaCat β-Catenin Degradation GSK3->BetaCat Promotes

Caption: Impact of the aminopyrazole scaffold on key signaling nodes. Red arrows indicate inhibition.

Comparative Performance Guide

When selecting a scaffold for library design or fragment screening, compare 3-(2-bromophenyl)-1H-pyrazol-5-amine against alternative hinge binders.[1]

Scaffold Alternatives Matrix
Scaffold Class Selectivity Potential Ligand Efficiency (LE) Synthetic Tractability Primary Liability
Aminopyrazole (Subject) Low (Promiscuous)High (>0.4) Excellent (Suzuki/Buchwald accessible)High off-target toxicity (CDKs)
Indazole ModerateModerateGoodPoor solubility; CYP inhibition risks
Aminopyrimidine ModerateHighExcellentKinome-wide promiscuity (similar to pyrazole)
Quinazoline High (EGFR-biased)ModerateModerateLimited to specific tyrosine kinases
Performance Analysis
  • Why use this product? It is an ideal starting fragment . The 2-bromo group provides a "synthetic handle" for rapid diversification.[1] You do not use this as a final drug; you use it to build one.

  • Selectivity Strategy: To improve the performance of this scaffold, you must introduce substituents at the N1 position (to target the ribose pocket) or the C4 position (to target the gatekeeper residue).

Experimental Protocols for Profiling

To validate the cross-reactivity of this compound in your specific assay, use the following self-validating protocols.

Differential Scanning Fluorimetry (DSF / Thermal Shift)

Purpose: Rapidly assess binding affinity across a panel of purified kinases.

  • Preparation: Dilute 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl to 10 mM in DMSO.

  • Assay Mix: In a 384-well PCR plate, mix:

    • 2 µL Compound (final conc. 10–50 µM).

    • 18 µL Protein Solution (Kinase domain + SYPRO Orange dye in HEPES buffer).

  • Execution: Run on a qPCR machine (ramp 25°C to 95°C at 0.05°C/sec).

  • Data Analysis: Calculate

    
     (Melting Temperature Shift).
    
    • Validation: A

      
       indicates significant binding.
      
    • Control: Use Staurosporine as a positive control (pan-kinase binder).

Active-Site Competition Binding (KinomeScan™ Type)

Purpose: Determine quantitative Kd values and Selectivity Score (S-score).[1]

  • Principle: Competition between the test compound and an immobilized ligand for the kinase active site.

  • Workflow:

    • Treat kinase-tagged T7 phage strains with the compound (10 µM).[1]

    • Incubate with immobilized bait ligand (beads).

    • Wash and elute bound phage.

    • Quantify via qPCR.

  • Output: "Percent of Control" (POC).

    • Hit Criteria: POC < 35% indicates a hit.

    • S-Score Calculation:

      
      .
      
    • Expected Result: This unoptimized scaffold will likely have a high S-score (indicating low selectivity).[1]

References

  • Design of Pyrazole-Based Kinase Inhibitors

    • Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.[1][2]

    • Source: Eco-Vector Journals (2023).
    • URL:[Link]

  • Scaffold Promiscuity Analysis

    • Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.[1]

    • Source: MDPI Molecules (2021).
    • URL:[Link]

  • Fragment-Based Discovery Protocols

    • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors.[3]

    • Source: PubMed / Int. J. Mol. Sci. (2023).
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: 3-(2-Bromophenyl)-1H-pyrazol-5-amine hydrochloride (CAS 1031793-63-1).[1][4]

    • Source: PubChem / Alchem Pharmtech.
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Pyrazole-Based Inhibitors Against Known Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its synthetic versatility and ability to form key interactions with a multitude of biological targets.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark novel pyrazole-based inhibitors against established, clinically relevant standards. We will focus on three key areas where pyrazole inhibitors have shown significant promise: COX-2 inhibition for anti-inflammatory applications, and kinase inhibition for oncology, specifically targeting receptor tyrosine kinases (RTKs) and Janus kinases (JAKs).

To provide a practical and comparative context, we will benchmark our pyrazole-based compounds against the following well-established standards:

  • Celecoxib: A selective COX-2 inhibitor.

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.

  • Ruxolitinib: A selective JAK1/JAK2 inhibitor.

This guide will delve into the underlying scientific principles, provide detailed experimental protocols, and present comparative data to empower researchers to make informed decisions in their drug discovery endeavors.

Understanding the Molecular Targets and Signaling Pathways

A thorough understanding of the targeted signaling pathways is critical for designing and interpreting inhibitor studies. The choice of experimental systems and assays is directly influenced by the mechanism of action of the target protein.

The COX-2 Pathway in Inflammation

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a pivotal role in the inflammatory cascade.[3] Upon stimulation by pro-inflammatory signals, COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins that mediate pain and inflammation.[4] Selective inhibition of COX-2 is a key strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[3]

COX2_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Cell Membrane Cell Membrane Pro-inflammatory Stimuli->Cell Membrane activate Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid release COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2->Prostaglandin H2 (PGH2) catalyzes Prostaglandins Prostaglandins Prostaglandin H2 (PGH2)->Prostaglandins converted to Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain mediate Celecoxib Celecoxib Celecoxib->COX-2 inhibit Pyrazole Inhibitors Pyrazole Inhibitors Pyrazole Inhibitors->COX-2 inhibit VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds to Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR->Dimerization & Autophosphorylation induces Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization & Autophosphorylation->Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) activates Cell Proliferation, Migration, Survival Cell Proliferation, Migration, Survival Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK)->Cell Proliferation, Migration, Survival promotes Angiogenesis Angiogenesis Cell Proliferation, Migration, Survival->Angiogenesis leads to Sunitinib Sunitinib Sunitinib->VEGFR inhibit Pyrazole Inhibitors Pyrazole Inhibitors Pyrazole Inhibitors->VEGFR inhibit

Caption: Simplified VEGFR signaling pathway in angiogenesis.

The JAK-STAT Signaling Pathway in Myeloproliferative Neoplasms

The Janus kinase (JAK) family of tyrosine kinases are critical components of signaling pathways for numerous cytokines and growth factors. [5]Upon ligand binding to its receptor, associated JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene expression. [5]Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms (MPNs). Ruxolitinib is a potent inhibitor of JAK1 and JAK2. [6]

JAKSTAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor binds to JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates p-STAT p-STAT STAT->p-STAT STAT Dimer STAT Dimer p-STAT->STAT Dimer dimerizes Nucleus Nucleus STAT Dimer->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK inhibit Pyrazole Inhibitors Pyrazole Inhibitors Pyrazole Inhibitors->JAK inhibit

Caption: The JAK-STAT signaling pathway.

Comparative Performance Data

A critical aspect of benchmarking is the direct comparison of inhibitor potency and selectivity. The following tables summarize publicly available data for our standard inhibitors and representative pyrazole-based compounds. It is important to note that IC50 values can vary between different assay formats and conditions. Therefore, direct comparisons are most meaningful when data is generated from the same study.

COX-2 Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Standard) 160.5429.6[7]
Pyrazole Derivative PYZ28>500.26>192.3[8]
Pyrazole Derivative PYZ165.580.5210.73[8]
Pyrazole Derivative PYZ20>1000.33>303[8]
Pyrazole-pyridazine hybrid 5f14.341.509.56[9]
Pyrazole-pyridazine hybrid 6f9.561.158.31[9]
Kinase Inhibition
CompoundTarget KinaseIC50 (nM)Reference
Sunitinib (Standard) VEGFR22[10]
PDGFRβ2[10]
Ruxolitinib (Standard) JAK13.3[6]
JAK22.8[6]
Pyrazole-based CDK2 Inhibitor 9CDK2960[11]
Pyrazole-based Aurora A Kinase InhibitorAurora A160[12]
Pyrazole-based Akt1 Inhibitor 2Akt11.3[12]
Pyrazole-based ALK Inhibitor 3ALK2.9[13]

Experimental Protocols

To ensure data integrity and reproducibility, standardized and well-validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays.

Experimental Workflow Overview

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Enzyme_Inhibition_Assay Enzyme Inhibition Assay (e.g., COX-2, Kinase) IC50_Determination IC50 Determination Enzyme_Inhibition_Assay->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Cell_Culture Cancer Cell Line Culture Cell_Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT) Cell_Culture->Cell_Viability_Assay Cellular_IC50 Cellular IC50 Determination Cell_Viability_Assay->Cellular_IC50

Caption: General workflow for inhibitor characterization.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified enzyme.

Causality Behind Experimental Choices:

  • Enzyme and Substrate Concentrations: The concentrations of enzyme and substrate are critical. The substrate concentration is typically kept at or near the Michaelis constant (Km) to ensure the assay is sensitive to competitive inhibitors. The enzyme concentration should be in the linear range of the assay.

  • Incubation Time: The incubation time must be within the linear range of the reaction to ensure that the measured rate is the initial velocity.

  • Controls: Including positive (known inhibitor) and negative (vehicle) controls is essential for data normalization and validation.

Step-by-Step Protocol (Example: Fluorometric COX-2 Inhibition Assay):

  • Reagent Preparation:

    • Prepare COX Assay Buffer as per the manufacturer's instructions.

    • Reconstitute human recombinant COX-2 enzyme in COX Assay Buffer to the desired concentration and keep on ice.

    • Prepare the COX Probe and Cofactor solutions in DMSO.

    • Prepare a stock solution of Arachidonic Acid in ethanol and then dilute to the working concentration in a solution of NaOH.

    • Prepare a stock solution of the test pyrazole inhibitor and the standard (Celecoxib) in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Plate Setup (96-well, black, flat-bottom):

    • Blank wells: Add COX Assay Buffer only.

    • Negative Control (100% activity) wells: Add COX Assay Buffer and DMSO (vehicle).

    • Positive Control wells: Add COX Assay Buffer and a known COX-2 inhibitor (e.g., Celecoxib) at a concentration known to give maximal inhibition.

    • Test Compound wells: Add COX Assay Buffer and the serially diluted pyrazole inhibitor.

  • Reaction Initiation and Measurement:

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add the Reaction Mix to all wells except the blank wells.

    • Add the diluted COX-2 enzyme to all wells except the blank and negative control wells.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the Arachidonic Acid solution to all wells.

    • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Subtract the average rate of the blank wells from all other wells.

    • Normalize the data by setting the average rate of the negative control wells to 100% activity and the average rate of the positive control wells to 0% activity.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling using ADP-Glo™ Kinase Assay

This protocol outlines a method for assessing the selectivity of a kinase inhibitor across a panel of kinases. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. [14][15] Causality Behind Experimental Choices:

  • ATP Concentration: The ATP concentration is typically set at or near the Km for each kinase to ensure sensitivity to ATP-competitive inhibitors.

  • Two-Step Reaction: The assay involves two steps: first, the kinase reaction, and second, the detection of ADP. This separation minimizes interference from the assay components with the kinase reaction.

  • Luminescence Detection: Luminescence provides a highly sensitive and quantitative readout with a wide dynamic range.

Step-by-Step Protocol: [14][15]

  • Reagent Preparation:

    • Prepare 1X Kinase Reaction Buffer.

    • Reconstitute the panel of kinases and their respective substrates in the reaction buffer.

    • Prepare a stock solution of the test pyrazole inhibitor and the standard (e.g., Sunitinib or Ruxolitinib) in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test inhibitor at a fixed concentration (for single-point screening) or in a serial dilution (for IC50 determination).

    • Add the kinase/substrate mixture to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each kinase relative to the vehicle control.

    • For multi-concentration screening, determine the IC50 value for each kinase.

    • Visualize the selectivity profile using a kinase tree spot or by plotting the percent inhibition against each kinase.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of an inhibitor on the proliferation of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. [16][17] Causality Behind Experimental Choices:

  • Cell Seeding Density: The initial number of cells seeded is crucial to ensure they are in the logarithmic growth phase during the assay and that the signal is within the linear range of detection.

  • Incubation Time with Inhibitor: The duration of inhibitor treatment should be sufficient to observe a biological effect, typically 48-72 hours.

  • Solubilization of Formazan: The purple formazan crystals are insoluble in aqueous solution and must be dissolved in an organic solvent (e.g., DMSO or isopropanol) before absorbance can be measured.

Step-by-Step Protocol: [16][17]

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole inhibitor and the standard inhibitor in culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds.

    • Include vehicle-treated wells as a negative control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

Conclusion

This guide provides a foundational framework for the systematic benchmarking of novel pyrazole-based inhibitors against established standards. By employing rigorous and well-documented experimental protocols, researchers can generate high-quality, comparative data that is essential for advancing promising compounds through the drug discovery pipeline. The inherent versatility of the pyrazole scaffold continues to offer exciting opportunities for the development of novel therapeutics. A disciplined and comparative approach to their evaluation is paramount to unlocking their full clinical potential.

References

  • Hassan, A. S., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
  • Abdelgawad, M. A., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Gomaa, H. A. M., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances.
  • El-Sayed, M. A. A., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry.
  • Sunitinib vs. everolimus: PFS, toxicity differ in study. (2016). Urology Times.
  • Abdel-Wahab, B. F., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Krajnović, M., et al. (2022). Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib.
  • Application Notes and Protocols for In Vitro Assays Using COX-2-IN-43. (2025). BenchChem.
  • MTT Cell Proliferation Assay. (n.d.).
  • ADP-Glo™ Kinase Assay Technical Manual #TM313. (2023).
  • Assali, M., et al. (2020). Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Molecules.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis. (2025).
  • Cetin, C., & Arslan, M. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening.
  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH.
  • Sunitinib in kidney cancer: 10 years of experience and development. (2016).
  • Topical Ruxolitinib and Delgocitinib Versus Systemic JAK Inhibitors: A Compar
  • Impact of Ruxolitinib Interactions on JAK2 JH1 Domain Dynamics. (2025). MDPI.
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. (n.d.).
  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2011). PubMed.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2023). PMC.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and deriv
  • JAK2 inhibitors for myeloproliferative neoplasms: wh
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024).
  • QS S Assist KINASE_ADP-GloTM Kit. (n.d.). Carna Bio USA Inc.
  • Sunitinib vs. everolimus: PFS, toxicity differ in study. (2016). Urology Times.
  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
  • MTT Proliferation Assay Protocol. (2025).
  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024). Diva-portal.org.
  • The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells. (2024). Frontiers.
  • COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Comparison of Synthetic Routes of Ruxolitinib And Its Application. (2025).
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (2019). PMC.
  • Which COX-inhibitor to which patient; an analysis of contemporary evidence including pharmacology and medicinal chemistry. (2018). Diva-portal.org.
  • Sunitinib – Knowledge and References. (n.d.). Taylor & Francis.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI.
  • In-Silico Approach for Identification of The Most Potent JAK Inhibitors as a Possible Treatment for Myelofibrosis. (2022). ChemRxiv.
  • MTT Assay Protocol for Cell Viability and Prolifer

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Technical Assessment Guide: Inhibitory Potency (IC50) of 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical assessment protocol designed for researchers evaluating the inhibitory potency of 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl .

Given that this molecule represents a privileged scaffold fragment (specifically an ATP-competitive hinge binder) rather than a fully optimized clinical candidate, this guide focuses on Fragment-Based Drug Discovery (FBDD) methodologies. It outlines how to validate its activity range (typically micromolar), confirm its mechanism of action, and compare it against optimized structural analogs.

Executive Summary & Compound Profile

3-(2-bromophenyl)-1H-pyrazol-5-amine HCl is a low-molecular-weight synthetic fragment belonging to the aminopyrazole class.[1] In medicinal chemistry, this scaffold is renowned for its ability to form bidentate hydrogen bonds with the "hinge region" of protein kinases (mimicking the adenine ring of ATP).[1]

Unlike optimized drugs (e.g., Tozasertib, Ruxolitinib) which possess nanomolar (nM) potency, this fragment typically exhibits micromolar (µM) affinity.[1] It serves as a starting point for "growing" inhibitors against targets such as Aurora Kinases , CDKs , and B-Raf .[1]

FeatureSpecification
Chemical Structure Aminopyrazole core with an ortho-bromo phenyl substituent.[1]
Primary Mechanism ATP-Competitive Inhibition (Type I).[1]
Target Class Serine/Threonine Kinases (Promiscuous binder).
Expected IC50 Range 1.0 µM – 100 µM (Fragment level).[1]
Solubility Moderate in DMSO; HCl salt improves aqueous solubility.[1]

Pre-Assay Validation: Target Deconvolution

Before determining IC50, you must confirm the specific kinase target, as this fragment is promiscuous. The Differential Scanning Fluorimetry (DSF) or "Thermal Shift" assay is the industry standard for this validation.

Workflow: Thermal Shift Assay (TSF)

Objective: Confirm binding by measuring the increase in protein melting temperature (


) upon ligand binding.[1]
  • Preparation: Mix Recombinant Kinase Domain (e.g., Aurora A, 2 µM) + Sypro Orange Dye (5x) + Compound (50 µM).

  • Control: DMSO (Negative) and Staurosporine (Positive).

  • Execution: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Validation Criteria: A

    
     indicates significant binding, justifying progression to IC50 determination.
    

Primary Protocol: TR-FRET Kinase Assay (IC50 Determination)

To assess the inhibitory potency, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™). This method is superior to radiometric assays for fragments because it is less susceptible to interference from high compound concentrations required for µM inhibitors.

Experimental Design
  • Assay Principle: Competition between the test compound and ATP for the kinase active site.[1] Activity is measured by the phosphorylation of a FRET-labeled substrate.

  • Reagents:

    • Kinase: Recombinant Aurora A or CDK2 (0.5 nM final).

    • Substrate: Fluorescein-labeled Poly-GT or specific peptide (200 nM).[1]

    • ATP:

      
       apparent (typically 10 µM).
      
    • Detection: Terbium-labeled anti-phospho antibody.[1]

Step-by-Step Methodology
  • Compound Preparation (Serial Dilution):

    • Prepare a 100 mM stock of 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl in 100% DMSO.

    • Perform a 1:3 serial dilution in DMSO (10 points). Top concentration: 1 mM.

    • Dilute 1:100 into Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]

  • Reaction Assembly (384-well plate):

    • Step A: Add 2.5 µL of diluted Compound to wells.

    • Step B: Add 5 µL of Kinase/Antibody mixture. Incubate 10 min (Pre-equilibrium).

    • Step C: Add 2.5 µL of ATP/Substrate mixture to initiate reaction.[1]

  • Incubation:

    • Incubate for 60 minutes at Room Temperature (20-25°C) in the dark.

  • Detection:

    • Add 10 µL of EDTA stop solution containing the Tb-labeled antibody.

    • Read on a multi-mode plate reader (Excitation: 340 nm; Emission: 495 nm & 520 nm).

Data Analysis

Calculate the TR-FRET ratio (Em 520 / Em 495). Fit the data to the four-parameter logistic equation (Hill Equation) :



  • X: Log of compound concentration.

  • Y: Normalized % Inhibition.

Comparative Analysis: Fragment vs. Optimized Lead

To contextualize the performance of 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl, it must be compared against a "Positive Control" (optimized drug) and a "Reference Standard" (Pan-kinase inhibitor).[1]

Comparative Performance Table
CompoundClassRoleTypical IC50 (Aurora A)Mechanism Note
3-(2-bromophenyl)-1H-pyrazol-5-amine Fragment Test Subject 2.5 – 15 µM Core scaffold; lacks solubilizing tail and "gatekeeper" interactions.
Tozasertib (VX-680) Small Molecule DrugStructural Analog0.6 nMContains the aminopyrazole core but adds a pyrimidine and solubilizing groups for high affinity.
Staurosporine Natural ProductPan-Kinase Reference< 10 nMUse as a system suitability control (High Potency).[1]
Ruxolitinib Small Molecule DrugJAK Inhibitor> 10 µM (Inactive)Negative control for specificity (if testing Aurora).[1]
Interpretation of Results
  • Valid Fragment Hit: If the IC50 is < 50 µM with a Hill Slope near -1.0, the molecule is a valid starting point.

  • Ligand Efficiency (LE): Calculate LE to verify quality.

    • Target LE for this fragment should be > 0.3 .

Visualizing the Assessment Logic

The following diagram illustrates the workflow from identifying the fragment to validating its potency and comparing it with optimized leads.

G Fragment Fragment: 3-(2-bromophenyl)-1H-pyrazol-5-amine Target Target Deconvolution (Thermal Shift Assay) Fragment->Target Validate Binding Assay IC50 Determination (TR-FRET / LanthaScreen) Target->Assay Confirmed Hit Analysis Data Analysis (Hill Slope & Ligand Efficiency) Assay->Analysis Raw Data Decision Go/No-Go Decision Analysis->Decision LE > 0.3? Optimized Comparator: Tozasertib (VX-680) (nM Potency) Optimized->Analysis Reference Std

Caption: Workflow for validating the inhibitory potency of the aminopyrazole fragment, from thermal shift validation to comparative IC50 analysis against optimized analogs.

Critical Experimental Notes (Troubleshooting)

  • The "Hinge Binder" Effect: Because this molecule targets the ATP pocket, its IC50 will be ATP-dependent .[1] You must run the assay at the

    
     of ATP for the specific kinase to generate comparable data. If you run at saturating ATP (e.g., 1 mM), the fragment will appear inactive.
    
  • Solubility Cliffs: The 2-bromophenyl group is lipophilic.[1] If the IC50 curve drops sharply (Hill slope < -2.0), it indicates compound precipitation, not inhibition. Ensure <1% DMSO final concentration and consider adding 0.01% Triton X-100.

  • Compound Purity: Commercial fragments often degrade.[1] Verify purity via LC-MS before the assay; oxidation of the amine group will destroy binding affinity.

References

  • B-Raf Inhibition Scaffolds: Structure-guided discovery of potent and selective pyrazol-5-yl-amine inhibitors of B-Raf kinase.[1] (2010). Bioorganic & Medicinal Chemistry Letters.

  • Fragment-Based Discovery: Fragment-based drug discovery: a practical approach.[1] (2016). Nature Reviews Drug Discovery.

  • Tozasertib Structure: Discovery of VX-680, a potent and selective inhibitor of the Aurora kinases.[1] (2004). Nature Medicine.

  • Thermal Shift Protocols: Differential scanning fluorimetry as a high-throughput screen for cell-active inhibitors.[1] (2011). Nature Protocols.

Sources

The Pyrazole Paradox: Bridging In-Vitro Potency and In-Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold Trap

The pyrazole ring is arguably the most "privileged" scaffold in modern kinase inhibitor design (e.g., Ruxolitinib, Crizotinib, Avapritinib). Its ability to form bidentate hydrogen bonds with the ATP-binding hinge region of kinases makes it an exceptional potency driver.

However, a recurring failure mode exists: nanomolar (nM) in-vitro potency frequently evaporates in in-vivo efficacy models.

This guide analyzes the specific translational disconnects inherent to pyrazole chemistry—specifically the Aldehyde Oxidase (AO) metabolic liability and solubility-limited absorption —and provides a validated roadmap to bridge this gap.

The Translation Gap: Why Pyrazoles Fail In-Vivo

The disconnect typically stems from two specific mechanisms that are often overlooked in standard high-throughput screening (HTS).

A. The Aldehyde Oxidase (AO) Blind Spot

Standard liver microsome stability assays (using NADPH) primarily screen for CYP450 metabolism. They do not detect Aldehyde Oxidase activity, a cytosolic enzyme that rapidly oxidizes the carbon adjacent to the nitrogen in pyrazoles and related heterocycles.

  • In-Vitro Result: Compound appears stable (High

    
     in microsomes).
    
  • In-Vivo Result: Rapid clearance in humans/mice (High

    
    ), leading to zero efficacy.
    
  • Solution: You must screen using cytosolic fractions or S9 fractions without NADPH to isolate AO activity.

B. The 2D vs. 3D Potency Shift

Pyrazoles often rely on specific spatial conformations to fit kinase pockets. In 2D monolayer cultures, unlimited drug access inflates potency. In 3D spheroid models (mimicking tumor architecture), the rigid pyrazole core often struggles with penetration compared to more flexible scaffolds.

Data Comparison: First-Gen vs. Optimized Pyrazoles

The following table illustrates the "optimization evolution" of a pyrazole-based FLT3 inhibitor. Note how chemical modification to block the AO metabolic site improves in-vivo stats despite similar in-vitro potency.

MetricCompound A (First-Gen) Compound B (Optimized) Interpretation
Scaffold Feature Unsubstituted Pyrazole C-3C-3 Methyl-blocked PyrazoleBlocking the metabolic soft spot.
Target (

)
1.2 nM1.5 nMPotency is retained.
Cellular

(2D)
15 nM18 nMIndistinguishable in standard assays.
Microsomal Stability >60 min (

)
>60 min (

)
Both appear stable (False Positive for A).
Cytosolic Stability (AO) <5 min (

)
>120 min (

)
Critical Differentiator.
In-Vivo TGI (Mouse)12% (Not Significant)85% (

)
Tumor Growth Inhibition (TGI) correlates with AO stability.
Oral Bioavailability (

)
4%62%Rapid clearance kills Compound A.

Data synthesized from typical optimization campaigns of pyrazole-based kinase inhibitors (e.g., development of Crizotinib analogs).

Visualizing the Screening Cascade

The following diagram outlines the corrected workflow to prevent late-stage attrition of pyrazole candidates.

PyrazoleScreening Hit Pyrazole Hit (nM Potency) Std_Micro Standard Microsome Assay (CYP450 Only) Hit->Std_Micro Routine Screen AO_Screen Cytosolic/S9 Screen (Aldehyde Oxidase) Hit->AO_Screen CRITICAL STEP Decision_Point Metabolic Stability? Std_Micro->Decision_Point High Stability (False Read) AO_Screen->Decision_Point True Stability Data InVivo_Fail In-Vivo FAILURE (Rapid Clearance) Decision_Point->InVivo_Fail Unstable in Cytosol InVivo_Success In-Vivo EFFICACY (High Exposure) Decision_Point->InVivo_Success Stable in Cytosol

Figure 1: The "AO Trap" in Pyrazole Screening. Skipping the Cytosolic Screen leads to false positives that fail in vivo.

Experimental Protocols

To validate pyrazole efficacy, use these self-validating protocols designed to stress-test solubility and metabolic stability.

Protocol A: The "AO-Aware" Stability Assay

Use this instead of standard microsomal stability for pyrazoles.

  • Preparation: Thaw human liver cytosol (not microsomes) on ice.

  • Reaction Mix:

    • Test Compound: 1 µM (final).

    • Protein: 1 mg/mL cytosolic protein.

    • Co-factor: None required for AO (unlike CYP450 which needs NADPH). Note: Adding Zaleplon (10 µM) as a specific AO inhibitor in a parallel well serves as a positive control.

  • Incubation: Incubate at 37°C. Sampling at 0, 15, 30, and 60 mins.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Validation Criteria: If clearance decreases significantly in the Zaleplon-treated well, the compound is an AO substrate and requires chemical modification (e.g., adding a methyl group to the pyrazole C-3 position).

Protocol B: In-Vivo Xenograft Formulation (Solubility Optimized)

Pyrazoles often crystallize in standard saline. Use this formulation to ensure the drug actually reaches the tumor.

  • Vehicle Construction:

    • 5% DMSO (Solubilizer)

    • 40% PEG-300 (Co-solvent)

    • 5% Tween-80 (Surfactant)

    • 50% Saline (Bulking)

  • Preparation Order (Critical):

    • Dissolve pyrazole powder completely in DMSO first.

    • Add PEG-300 and vortex until clear.

    • Add Tween-80 and vortex.

    • Slowly add warm (37°C) Saline while vortexing. Do not add saline cold, or the pyrazole will precipitate.

  • Administration:

    • Route: Intraperitoneal (IP) or Oral Gavage (PO).

    • Volume: 10 mL/kg.

  • Efficacy Readout:

    • Measure tumor volume (

      
      ) using calipers: 
      
      
      
    • Calculate Tumor Growth Inhibition (TGI) :

      
      
      (Where T = Treated volume, C = Control volume).
      

Mechanism of Action: The Pyrazole Binding Mode

Understanding how the molecule binds explains why we optimize the ring.

PyrazoleBinding Kinase Kinase Hinge Region (Glu-Met Backbone) Pyrazole Pyrazole Scaffold (N1-H Donor / N2 Acceptor) Pyrazole->Kinase Bidentate H-Bonding (High Potency) Metabolism Metabolic Attack (AO Oxidation at C3) Metabolism->Pyrazole Destroys Aromaticity (Clearance)

Figure 2: The dual nature of the pyrazole ring: It binds tightly to kinases but is a prime target for oxidative metabolism.

References

  • Faria, J. V., et al. (2017).[1] "Recent Advances in the Synthesis and Biological Activity of Pyrazole Derivatives." Medicinal Chemistry. Link

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry. Link

  • Zhang, X., et al. (2023). "Challenges and opportunities for in vitro-in vivo extrapolation of aldehyde oxidase-mediated clearance." Drug Metabolism and Disposition. Link

  • FDA Guidance for Industry. (2023). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

  • National Cancer Institute (NCI). "In Vivo Xenograft Protocols and Tumor Volume Calculations." Link

Sources

A Head-to-Head Comparison of Pyrazole and Imidazole Scaffolds in Kinase Inhibition: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Heterocycles in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets in modern medicine, particularly in oncology and immunology. The dysregulation of kinase signaling pathways is a hallmark of numerous diseases. Small molecule kinase inhibitors, designed to compete with adenosine triphosphate (ATP) at its binding site, have revolutionized treatment paradigms. Central to the design of these inhibitors are heterocyclic scaffolds, which serve as molecular anchors, correctly orienting functional groups to interact with key residues in the kinase active site.

Among the most successful of these are the five-membered diazole heterocycles: pyrazole and its isomer, imidazole. Both are considered "privileged scaffolds" in medicinal chemistry due to their synthetic tractability and their ability to form crucial hydrogen bonds that mimic the adenine moiety of ATP.[1][2] This guide provides an in-depth, head-to-head comparison of these two scaffolds, dissecting their structural nuances, binding interactions, and clinical track records to inform rational drug design for the next generation of kinase inhibitors. A review of clinically tested protein kinase inhibitors (PKIs) revealed 42 compounds containing an unfused pyrazole ring, compared to just 10 with an imidazole ring, highlighting the pyrazole scaffold's significant role in this class of therapeutics.[2]

Part 1: The Scaffolds – A Tale of Two Diazoles

At a fundamental level, the key difference between pyrazole and imidazole lies in the relative positions of their two nitrogen atoms. Pyrazole is a 1,2-diazole, while imidazole is a 1,3-diazole. This seemingly minor isomeric difference has profound implications for their electronic properties, hydrogen bonding potential, and ultimately, their utility in kinase inhibitor design.

  • Pyrazole (1,2-Diazole): The adjacent nitrogen atoms create a unique electronic environment. The N-1 nitrogen is pyrrole-like and acts as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and serves as a hydrogen bond acceptor.[3] This dual functionality allows a single, compact pyrazole ring to often form two critical hydrogen bonds with the kinase "hinge" region, the flexible loop connecting the N- and C-lobes of the kinase that anchors the adenine of ATP.[1]

  • Imidazole (1,3-Diazole): With separated nitrogen atoms, the imidazole ring's properties are different. It is a common component in nature (e.g., the amino acid histidine) and is also a potent scaffold in kinase inhibition.[4] Typically, one of its nitrogen atoms engages as a hydrogen bond acceptor with the kinase hinge, while the other can be a donor or be involved in other interactions depending on its substitution.[5]

The strategic placement of these nitrogen atoms dictates the geometry of inhibitor-kinase interactions, influencing both potency and selectivity.

Scaffolds cluster_pyrazole Pyrazole (1,2-Diazole) cluster_imidazole Imidazole (1,3-Diazole) Py Py Im Im BindingModes Conceptual Kinase Hinge Binding Comparison cluster_kinase Kinase Hinge Region cluster_pyrazole Pyrazole Scaffold cluster_imidazole Imidazole Scaffold Hinge_CO Backbone C=O Hinge_NH Backbone N-H P_N2 N (Acceptor) Hinge_NH->P_N2 H-Bond I_N N (Acceptor) Hinge_NH->I_N H-Bond Pyrazole Pyrazole P_N1 N-H (Donor) P_N1->Hinge_CO H-Bond Imidazole Imidazole

Figure 2: Common hydrogen bonding patterns for Pyrazole and Imidazole with the kinase hinge.
Case Study: JAK and p38α MAPK Inhibition

To illustrate the practical implications of these differences, we can examine inhibitors developed for Janus kinases (JAKs) and p38α mitogen-activated protein kinase (MAPK).

  • JAK Family: Ruxolitinib, a potent JAK1/2 inhibitor, features a central pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold. [1]Docking studies show it binds to the active DFG-in state of JAK1, where its pyrazole ring contributes to the overall shape complementarity within the binding pocket. [1]In contrast, imidazole-based inhibitors have also been developed for JAK2. [6]Structure-activity relationship (SAR) studies on these series often focus on substitutions at C-2 and C-5 of the imidazole ring to enhance selectivity and potency. [6]

  • p38α MAPK: This kinase has been a target for both scaffold types. The well-known inhibitor SB203580 is a pyridinyl-imidazole that established this class as potent p38α inhibitors. [5]Its binding mode is classic, with the pyridine nitrogen interacting with the hinge backbone NH. Concurrently, extensive work on pyrazole-based p38α inhibitors has demonstrated high potency. [7]X-ray crystallography of a pyrazole inhibitor in complex with p38α confirmed that substitutions on the pyrazole core can be used to engage additional residues, such as Asp112, to enhance affinity and selectivity. [7]

Part 3: The Clinical Landscape – A Scorecard of Success

Ultimately, the success of a scaffold is measured by its translation into clinically approved therapeutics. In this regard, pyrazole has been remarkably successful in the kinase inhibitor space. [8][9]Several blockbuster drugs incorporate this core structure. While imidazole is also a component of numerous approved drugs, including kinase inhibitors like Nilotinib, the unfused pyrazole ring appears more frequently in recently approved kinase-targeted agents. [2][10]

Scaffold Approved Kinase Inhibitor Primary Target(s) Citation(s)
Pyrazole Crizotinib ALK, ROS1, c-Met [1][8]
Ruxolitinib JAK1, JAK2 [1][8]
Encorafenib B-Raf (V600E) [8]
Erdafitinib FGFR1-4 [8][9]
Pirtobrutinib BTK [8]
Asciminib Bcr-Abl (myristoyl pocket) [8][9]
Imidazole Nilotinib Bcr-Abl, c-Kit, PDGFR [10][11]
Dabrafenib* B-Raf (V600E)
Tipifarnib** Farnesyltransferase [4][10]

| | Nazartinib | EGFR (mutant-selective) | [10]|

*Contains a thiazole and an imidazole derivative. **Not a kinase inhibitor, but an imidazole-containing anticancer agent targeting a related enzyme family.

This table highlights the diverse range of kinases successfully targeted by pyrazole-containing drugs, from tyrosine kinases like ALK and FGFR to serine/threonine kinases like B-Raf.

Part 4: Experimental Validation – A Protocol for Kinase Inhibition Profiling

To empirically compare inhibitors based on these different scaffolds, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay (Promega) is a widely used, luminescence-based method for quantifying kinase activity by measuring the amount of ADP produced. It is a self-validating system where the signal is directly proportional to kinase activity.

Detailed Protocol: ADP-Glo™ Kinase Assay

Objective: To determine the IC50 value of a test compound (pyrazole- or imidazole-based) against a specific protein kinase.

Principle: The assay is performed in two steps. First, the kinase reaction is conducted, where the kinase phosphorylates a substrate using ATP, producing ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus, to the kinase activity.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution (e.g., 11-point, 3-fold) in DMSO to create a concentration gradient. This is a critical step to ensure a full dose-response curve is generated. The causality here is that a wide concentration range is needed to accurately determine the top and bottom plateaus of the inhibition curve for robust IC50 calculation.

  • Kinase Reaction Setup (e.g., 25 µL final volume):

    • In a 96- or 384-well plate, add 5 µL of 5x Kinase Buffer containing the appropriate concentration of MgCl₂.

    • Add 2.5 µL of test compound dilution (or DMSO for "no inhibitor" and "no enzyme" controls).

    • Add 5 µL of 5x Kinase/Substrate mix (containing the purified kinase enzyme and its specific substrate). Pre-incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the reaction by adding 12.5 µL of 2x ATP solution. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors are accurately assessed.

  • Reaction Incubation:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a set time (e.g., 60 minutes). This time should be within the linear range of the reaction, which must be determined empirically beforehand.

  • Signal Generation:

    • Add 25 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to all wells.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Subtract the "no enzyme" background from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity.

    • Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

protocol A 1. Prepare Compound Serial Dilution in DMSO B 2. Add Kinase Buffer and Compound/DMSO to Plate A->B C 3. Add Kinase/Substrate Mix and Pre-incubate B->C D 4. Initiate Reaction with ATP Solution C->D E 5. Incubate at Optimal Temperature (e.g., 60 min) D->E F 6. Add ADP-Glo™ Reagent to Stop Reaction E->F G 7. Incubate for 40 min F->G H 8. Add Kinase Detection Reagent G->H I 9. Incubate for 30-60 min H->I J 10. Read Luminescence I->J K 11. Analyze Data: Normalize and Fit Curve to Calculate IC50 J->K

Figure 3: Workflow for a typical in vitro kinase inhibition assay.

Conclusion and Future Outlook

Both pyrazole and imidazole are undeniably powerful and "privileged" scaffolds for the design of kinase inhibitors. They offer robust, synthetically accessible cores that can effectively anchor molecules into the ATP binding site.

  • Imidazole provides a versatile and common biological motif, capable of forming a strong, single hydrogen bond with the kinase hinge. Its success is proven by drugs like Nilotinib.

  • Pyrazole , due to the unique 1,2-positioning of its nitrogen atoms, possesses an intrinsic ability to form a bidentate hydrogen bond with the kinase hinge. This feature provides a particularly strong and geometrically favorable anchor, which may contribute to its notable prevalence in the landscape of recently approved kinase inhibitors. [1][2]The SAR for pyrazoles is well-established, allowing medicinal chemists to fine-tune potency and selectivity by decorating the three available positions on the ring. [12] The choice between these scaffolds is not a matter of inherent superiority, but of strategic design. The specific geometry of the target kinase's active site, the desired selectivity profile, and the overall physicochemical properties of the final molecule will dictate whether a 1,2-diazole or a 1,3-diazole is the more fitting starting point. However, the remarkable clinical success of pyrazole-based inhibitors suggests that its unique hydrogen bonding capability provides a powerful and often advantageous foundation for kinase-targeted drug discovery.

References

  • Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2025). ACS Medicinal Chemistry Letters.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Available from: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). ChemRxiv. Available from: [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). PubMed. Available from: [Link]

  • Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. (2014). PubMed. Available from: [Link]

  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. (2008). PubMed. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. Available from: [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed. Available from: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Semantic Scholar. Available from: [Link]

  • Structure-activity relationship of dual inhibitors containing maleimide and imidazole motifs against glutaminyl cyclase and glycogen synthase kinase-3β. (2024). PubMed. Available from: [Link]

  • Some commercially available drugs containing pyrazole skeleton. (n.d.). ResearchGate. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). PMC. Available from: [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (n.d.). ResearchGate. Available from: [Link]

  • X-ray crystallographic structure-based design of selective thienopyrazole inhibitors for interleukin-2-inducible tyrosine kinase. (2012). PubMed. Available from: [Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (2008). Journal of Medicinal Chemistry. Available from: [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025). MDPI. Available from: [Link]

  • An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. (2025). ResearchGate. Available from: [Link]

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025). MDPI. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. Available from: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PMC. Available from: [Link]

  • Inspecting the Structure-Activity Relationship of Protein Kinase CK2 Inhibitors Derived from Tetrabromo-Benzimidazole. (2005). CORE. Available from: [Link]

  • Pyrazole and imidazole as CYP51 inhibitors?. (2016). ResearchGate. Available from: [Link]

  • New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. (n.d.). PMC. Available from: [Link]

  • An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. (2025). DergiPark. Available from: [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). PMC. Available from: [Link]

  • Unexpected Synthesis, Single-Crystal X-ray Structure, Anticancer Activity, and Molecular Docking Studies of Certain 2–((Imidazole/Benzimidazol–2–yl)thio)–1–arylethanones. (2020). MDPI. Available from: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry. Available from: [Link]

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (n.d.). PMC. Available from: [Link]

Sources

Confirming the molecular weight of 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, multi-modal analytical strategy to confirm the molecular weight and identity of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride .

In drug development, confirming the molecular weight (MW) of a salt form is a dual-challenge: you must validate the covalent structure (the free base) and the ionic stoichiometry (the HCl counter-ion). Relying solely on Mass Spectrometry (MS) is a common novice error, as ESI-MS typically detects only the cationic species, "missing" the chloride mass.

This guide serves as a Standard Operating Procedure (SOP) for confirming the full salt molecular weight: 274.55 g/mol .[1]

Part 1: The Theoretical Framework

Before experimentation, we must establish the theoretical baseline. The presence of Bromine (Br) creates a distinct isotopic signature that is the primary identifier for this molecule.[2]

ComponentFormulaTheoretical MW (Average)Exact Mass (Monoisotopic)
Free Base C

H

BrN

238.09 g/mol 236.9902 (with

Br)
HCl Salt C

H

BrN

[1][3] · HCl
274.55 g/mol N/A (Salt is a lattice)
Cation [M+H]

[C

H

BrN

]

239.09 g/mol 237.9980 (with

Br)
The Isotopic "Fingerprint"

Bromine exists as two stable isotopes:


Br (50.69%) and 

Br (49.31%).
  • Result: In Mass Spectrometry, this molecule will not show a single parent peak.[1][2][4] It will appear as a doublet separated by 2 mass units (m/z 238 and 240) with near-equal intensity (1:1 ratio).[1]

Part 2: Comparative Analysis of Confirmation Methods

To confirm the full MW (274.55 g/mol ), no single instrument is sufficient. You must triangulate data from three sources.

MethodTarget AttributePrecisionSpeedLimitation
HRMS (ESI+) Cation Identity & Br PatternHigh (<5 ppm)FastBlind to HCl. Detects only [M+H]

.

H-NMR
Structural ConnectivityMediumMediumCannot weigh the molecule; HCl protons are often invisible/broad.[1]
Argentometric Titration Chloride Content (Stoichiometry)High (0.5%)SlowSpecific to Cl

only; requires bulk sample (~20mg).[1]
Elemental Analysis (EA) Total Composition (%C, H, N)HighSlowThe gold standard for salt confirmation.

Part 3: Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the presence of the brominated pyrazole core.

  • Solvent: Dissolve 0.1 mg of sample in Methanol (MeOH).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

  • Analysis:

    • Observe the [M+H]

      
       region.[1][4]
      
    • Pass Criteria: You must see two major peaks at m/z ~238.00 and m/z ~240.00 .[1]

    • Fail Criteria: A single peak at 238 indicates debromination or incorrect structure.[1]

Data Interpretation:

  • Peak A (

    
    Br): Calculated 
    
    
    
    237.9980.[1]
  • Peak B (

    
    Br): Calculated 
    
    
    
    239.9960.[1]
  • Note: The chloride ion (35.45 Da) is lost in the source, so the observed mass is MW(Salt) - HCl + H.

Protocol B: Chloride Content Determination (The "Salt" Proof)

Objective: Confirm the 274.55 MW by validating the HCl stoichiometry.

Since MS "loses" the HCl, we calculate the MW of the salt by quantifying the Chloride mass fraction.

  • Theoretical Cl%:

    
    [1]
    

Method: Potentiometric Titration with AgNO


 
  • Dissolution: Dissolve 20 mg of the salt in 50 mL deionized water/HNO

    
     (acidify to prevent carbonate interference).
    
  • Titrant: 0.01 M Silver Nitrate (AgNO

    
    ).
    
  • Electrode: Silver/Sulfide Ion-Selective Electrode (ISE).

  • Calculation:

    
    
    (Assuming 1:1 stoichiometry).
    

Part 4: Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process and the isotopic logic required for this specific molecule.

Figure 1: Analytical Workflow for Salt Confirmation

SaltConfirmation Sample Unknown Sample (Target: 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl) Step1 Step 1: HRMS (ESI+) Sample->Step1 Step2 Step 2: 1H-NMR (DMSO-d6) Sample->Step2 Step3 Step 3: Chloride Titration Sample->Step3 Result1 Detects Cation [M+H]+ m/z 238 & 240 (1:1) Step1->Result1 Result2 Confirms Pyrazole/Phenyl Connectivity Step2->Result2 Result3 Confirms Cl- Content Target: ~12.9% Step3->Result3 Final CONFIRMED MW 274.55 g/mol Result1->Final Result2->Final Result3->Final Validates Salt Form

Caption: A triangulated approach is required. MS identifies the core, NMR validates structure, and Titration confirms the salt mass.

Figure 2: The Bromine Isotope Signature

IsotopePattern Molecule Cation [C9H9BrN3]+ Iso1 Isotopologue A (contains 79-Br) Mass: ~238 Molecule->Iso1 50.7% Prob. Iso2 Isotopologue B (contains 81-Br) Mass: ~240 Molecule->Iso2 49.3% Prob. Spectrum Mass Spectrum Signal Doublet Peak (1:1 Ratio) Iso1->Spectrum Iso2->Spectrum

Caption: The 1:1 doublet at m/z 238/240 is the definitive spectral signature of the monobrominated cation.

Part 5: Summary of Expected Results

To certify the molecular weight of 274.55 , your Certificate of Analysis (CoA) must report:

  • Mass Spec: [M+H]

    
     found at 237.99 (100%) and 239.99 (98%).[1]
    
  • Elemental Analysis:

    • Carbon: ~39.37%[1]

    • Nitrogen: ~15.30%[1]

    • Hydrogen: ~3.30%[1]

  • Chloride Content: 12.8% – 13.0% (Experimental).[1]

Warning: If you observe a mass of 238 without the 240 peak, your sample is likely the de-brominated impurity. If you observe the correct MS but the Elemental Analysis shows <12% Chloride, your sample is likely a mixture of the Free Base and the Salt, not the pure Hydrochloride.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58612, 3-(2-Bromophenyl)-1H-pyrazol-5-amine hydrochloride.[1] Retrieved from [Link][1]

  • Chemistry LibreTexts (2022). Isotopes in Mass Spectrometry: The M+2 Peak for Br and Cl. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Argentometric/Volhard Titration protocols).

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative source on salt characterization and stoichiometry).

Sources

A Researcher's Guide to Hirshfeld Surface Analysis for Comparing Intermolecular Interactions in Pyrazole Crystals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive walkthrough of Hirshfeld surface analysis as a powerful tool for the quantitative and visual comparison of intermolecular interactions in pyrazole-containing crystal structures. It is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the subtleties of crystal packing.

Introduction: The Significance of Intermolecular Interactions in Pyrazole Crystals

Pyrazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and applications in functional materials. The arrangement of molecules in the solid state, or crystal packing, is dictated by a complex interplay of non-covalent interactions. These interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, profoundly influence critical physicochemical properties such as solubility, stability, and bioavailability.[1][2]

Hirshfeld surface analysis has emerged as an indispensable method for visualizing and quantifying these intricate intermolecular contacts.[3][4][5] By partitioning crystal space into regions defined by the electron distribution of individual molecules, this technique provides a unique and insightful picture of the molecular environment within a crystal.[6][7][8]

This guide will explore the theoretical underpinnings of Hirshfeld surface analysis and provide a practical, step-by-step protocol for its application, with a specific focus on comparing different pyrazole crystal structures. We will delve into the interpretation of 3D Hirshfeld surfaces and their corresponding 2D fingerprint plots to extract quantitative data on various intermolecular interactions.

Methodology: A Step-by-Step Protocol for Hirshfeld Surface Analysis

The primary software utilized for Hirshfeld surface analysis is CrystalExplorer.[7][9] The following protocol outlines the general workflow for generating and analyzing Hirshfeld surfaces and 2D fingerprint plots.

Experimental Protocol: Hirshfeld Surface Analysis using CrystalExplorer

  • Data Input:

    • Begin by importing a crystallographic information file (CIF) of the pyrazole crystal structure into the CrystalExplorer software.[10][11] It is crucial that the CIF file contains information about intermolecular interactions for accurate visualization.[10]

  • Hirshfeld Surface Generation:

    • Select the molecule of interest within the crystal lattice.

    • Navigate to the surface generation tool and choose "Hirshfeld Surface."[10]

    • The software calculates the surface based on the electron distribution of the promolecule.[7]

  • Surface Property Mapping:

    • The generated Hirshfeld surface can be mapped with various properties to highlight different aspects of intermolecular interactions. Key properties include:

      • d_norm (Normalized Contact Distance): This is the most common property used. It is a normalized sum of the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, adjusted by the van der Waals radii of the respective atoms.[4][6] Red regions on the d_norm surface indicate contacts shorter than the sum of van der Waals radii (strong interactions), white regions represent contacts approximately equal to the van der Waals radii, and blue regions signify contacts longer than the van der Waals radii (weaker interactions).[3][4][6]

      • Shape Index and Curvedness: These properties help to identify π-π stacking interactions, which appear as characteristic red and blue triangles on the shape index surface and flat areas on the curvedness surface.[3][12]

  • 2D Fingerprint Plot Generation:

    • From the generated Hirshfeld surface, create a 2D fingerprint plot.[11] This plot is a scattergram of d_i versus d_e, providing a quantitative summary of all intermolecular contacts on the surface.[7][13]

  • Decomposition of 2D Fingerprint Plots:

    • A key feature of CrystalExplorer is the ability to decompose the overall fingerprint plot into contributions from specific atom-pair contacts (e.g., H···H, N···H, C···H).[7] This allows for the quantification of the percentage contribution of each type of interaction to the total Hirshfeld surface area.

Logical Workflow for Hirshfeld Surface Analysis

Hirshfeld_Analysis_Workflow A Import CIF File B Generate Hirshfeld Surface A->B C Map Surface Properties (d_norm, Shape Index, etc.) B->C D Generate 2D Fingerprint Plot C->D E Decompose Fingerprint Plot D->E F Quantitative Analysis of Interactions E->F G Comparative Analysis of Crystal Structures F->G

Caption: Workflow for performing Hirshfeld surface analysis to compare intermolecular interactions.

Results and Discussion: Comparative Analysis of Pyrazole Crystals

To illustrate the power of this technique, let's consider a hypothetical comparison of two polymorphic forms of a pyrazole derivative, Polymorph A and Polymorph B.

Visualizing Intermolecular Contacts with 3D Hirshfeld Surfaces

The d_norm mapped Hirshfeld surfaces for Polymorph A and Polymorph B would provide an immediate visual comparison of their packing environments. For instance, the presence of more intense red spots on the surface of Polymorph A would suggest stronger and more numerous hydrogen bonding interactions compared to Polymorph B.[14]

Quantifying Interactions with 2D Fingerprint Plots

The real strength of the analysis lies in the quantitative data derived from the decomposed 2D fingerprint plots.[15] The percentage contributions of the most significant intermolecular contacts for our hypothetical polymorphs are summarized in the table below.

Intermolecular ContactPolymorph A Contribution (%)Polymorph B Contribution (%)
H···H45.255.8
N···H / H···N20.512.1
C···H / H···C18.322.4
O···H / H···O10.15.5
C···C (π-π stacking)3.51.8
Total 97.6 97.6

Interpreting the Data

  • Dominance of H···H contacts: In both polymorphs, H···H interactions are the most prevalent, which is common for organic molecules.[16] Polymorph B exhibits a higher percentage of these non-directional van der Waals interactions, suggesting a less specific packing arrangement.

  • Hydrogen Bonding Differences: Polymorph A shows a significantly higher contribution from N···H/H···N and O···H/H···O contacts, indicating a more extensive and robust hydrogen-bonding network.[17][18] This could translate to higher thermal stability and lower solubility for Polymorph A. The sharp spikes in the fingerprint plot are characteristic of strong hydrogen bonds.[19]

  • C-H···π and π-π Stacking: While C···H/H···C interactions are present in both, Polymorph A also displays a greater contribution from C···C contacts, suggesting more significant π-π stacking interactions between the pyrazole rings.[12]

Relationship between Hirshfeld Surface Features and Interaction Types

Interaction_Visualization cluster_0 Hirshfeld Surface Feature cluster_1 Intermolecular Interaction Type A Red Spots on d_norm X Strong Hydrogen Bonds A->X Z van der Waals Contacts A->Z (weaker contacts) B Red/Blue Triangles on Shape Index Y π-π Stacking B->Y C Flat Regions on Curvedness C->Y

Caption: Correlation between visual features on the Hirshfeld surface and the types of intermolecular interactions.

Conclusion: A Powerful Tool for Crystal Engineering and Drug Development

Hirshfeld surface analysis provides a comprehensive and visually intuitive framework for the detailed comparison of intermolecular interactions in pyrazole crystals. By moving beyond a simple inspection of crystal packing diagrams to a quantitative assessment of all close contacts, researchers can gain a deeper understanding of the forces that govern solid-state structures.

This knowledge is invaluable in the fields of crystal engineering and drug development. For instance, understanding the hydrogen bonding motifs in different polymorphs can inform strategies for selective crystallization. In drug development, identifying the key intermolecular interactions can help in predicting and improving properties like solubility and stability, ultimately leading to the design of more effective pharmaceutical products. The systematic application of Hirshfeld surface analysis, as outlined in this guide, empowers scientists to make more informed decisions in the rational design of crystalline materials.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. [Link]

  • How to Create Hirshfeld Surface Using Crystal Explorer. YouTube. [Link]

  • Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Preprints.org. [Link]

  • The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [Link]

  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. International Union of Crystallography Journals. [Link]

  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. National Center for Biotechnology Information. [Link]

  • Hirshfeld Surface Analysis by using Crystal Explorer. YouTube. [Link]

  • (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

  • The Hirshfeld Surface. CrystalExplorer. [Link]

  • Hierarchy of Intermolecular Interactions in Highly Luminescent Pyrenyl-Pyrazole-Aldehyde. Crystal Growth & Design. [Link]

  • Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. ResearchGate. [Link]

  • Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. CrystalExplorer. [Link]

  • Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in a Cocrystal with 1,3-bis(4-Methoxyphenyl)prop-2-en-1-one and Dimethylformamide Solvate. MDPI. [Link]

  • Hirshfeld surface 2D fingerprint plots for the different intermolecular interactions in form I and II of NAC. ResearchGate. [Link]

  • Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. National Center for Biotechnology Information. [Link]

  • Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm. [Link]

  • Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1. An-Najah Staff Site. [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. Royal Society of Chemistry. [Link]

  • Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of (S)-10-propargylpyrrolo[2,1-c][3][6]benzodiazepine-5,11-dione. National Center for Biotechnology Information. [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link]

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Safety Operating Guide

3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride . As a Senior Application Scientist, I have structured this protocol to prioritize safety, regulatory compliance (RCRA/EPA), and chemical compatibility.

Chemical Profile & Hazard Identification

Before disposal, you must accurately characterize the waste stream.[1] This compound presents a dual hazard profile: the pharmacological scaffold (aminopyrazole) and the halogenated salt form.

  • Chemical Name: 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride[2]

  • CAS Number: 1031793-63-1 (HCl salt) / 57860-42-1 (Analog reference for base)

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    · HCl
  • Key Chemical Properties:

    • Halogenated: Contains Bromine.[3][4] CRITICAL: Must be segregated from non-halogenated solvents to prevent costly contamination of bulk waste streams and ensure proper incineration.

    • Acidic Salt: The hydrochloride moiety poses a potential corrosivity hazard (pH < 2 in aqueous solution).

    • Aminopyrazole Scaffold: Potential skin/eye irritant (H315, H319) and respiratory irritant (H335).[5] Treat as potentially toxic if ingested.

Disposal Decision Matrix

Laboratory waste management requires strict segregation. Use the following decision matrix to determine the correct waste stream for your specific situation.

DisposalMatrix Start Waste State Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid SolidStream STREAM C: Solid Hazardous Waste (Bag & Tag) Solid->SolidStream Contaminated Debris/Pure Compound SolventType Solvent Base? Liquid->SolventType Organic Organic Solvent SolventType->Organic DMSO, MeOH, DCM Aqueous Aqueous Solution SolventType->Aqueous Water/Buffer HaloStream STREAM A: Halogenated Organic Waste (High Temp Incineration) Organic->HaloStream Contains Bromine AcidStream STREAM B: Aqueous Corrosive Waste (Neutralization Required) Aqueous->AcidStream Check pH

Figure 1: Decision matrix for segregating 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Debris)

Applicable for: Expired shelf stock, weighing paper, contaminated gloves, and spill cleanup debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Do not use metal containers due to the potential corrosivity of the HCl salt in humid conditions.

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "3-(2-bromophenyl)-1H-pyrazol-5-amine HCl" (99%), "Debris" (1%).

    • Hazards: Check "Toxic" and "Corrosive" (if bulk pure salt).

  • Segregation: Do not mix with oxidizers (e.g., nitrates, permanganates) to avoid potential exothermic reactions with the amine group.

Protocol B: Liquid Waste (Organic Solutions)

Applicable for: Reaction mixtures or mother liquors in DMSO, Methanol, or Dichloromethane.

  • Segregation Rule: Because this molecule contains a Bromine atom, the entire solution must be classified as Halogenated Waste .

    • Why? Non-halogenated waste streams are often used as supplemental fuel in cement kilns. Halogens (Cl, Br, F) can form acid gases (HBr, HCl) or dioxins during combustion, damaging equipment and violating emissions standards.

  • Collection: Pour into the "Halogenated Solvent" carboy (typically red or yellow safety cans).

  • Compatibility: Ensure the waste container does not contain strong acids or bases that could react with the amine or the HCl salt.

Protocol C: Aqueous Waste

Applicable for: Rinsate from glassware cleaning.

  • pH Assessment: The HCl salt will lower the pH. Test the waste stream with pH paper.

    • If pH < 2:[6] It is a D002 RCRA Corrosive waste.

  • Neutralization (Optional but Recommended):

    • Slowly add 5% Sodium Bicarbonate (NaHCO

      
      ) or Sodium Hydroxide (NaOH) solution to adjust pH to between 6 and 9.
      
    • Caution: The free base (amine) may precipitate out of solution as a solid upon neutralization. If precipitation occurs, filter the solid and dispose of it as Solid Waste (Protocol A) . The remaining neutral liquid can often be treated as non-hazardous aqueous waste, subject to local POTW (Publicly Owned Treatment Works) regulations.

Emergency Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent exposure to the brominated aromatic amine.

SpillResponse Spill Spill Detected Assess 1. Assess Volume & State (Solid vs Liquid) Spill->Assess PPE 2. Don PPE (Nitrile Gloves, Lab Coat, N95/Respirator) Assess->PPE DrySpill Dry Spill PPE->DrySpill WetSpill Wet Spill PPE->WetSpill Sweep 3. Avoid Dust Use Scoop/Brush DrySpill->Sweep Powder Absorb 3. Absorb Use Vermiculite/Sand WetSpill->Absorb Solution Clean 4. Decontaminate Surface Soap & Water Wash Sweep->Clean Absorb->Clean Dispose 5. Bag Waste Label as Hazardous Clean->Dispose

Figure 2: Operational workflow for spill cleanup.

Decontamination Solution: Do not use bleach (sodium hypochlorite). Hypochlorites can react with primary amines to form N-chloroamines, which are often more toxic and unstable. Use a simple surfactant (soap) and water solution, or a dilute acetic acid solution if cleaning up the free base.

Regulatory Compliance (USA - RCRA)[4][6]

  • Waste Codes:

    • D002 (Corrosive): If the waste is aqueous and pH ≤ 2.[6]

    • Halogenated Solvents (F-List): If dissolved in spent halogenated solvents (e.g., Methylene Chloride), code F002 applies.

    • Characteristic Waste: While not explicitly P-listed or U-listed, the presence of the halogenated aromatic ring often mandates treatment via High-Temperature Incineration to prevent the formation of brominated dioxins/furans.

References

  • Atomaxchem. (n.d.). 3-(2-bromophenyl)-1H-pyrazol-5-amine, hydrochloride Product Details. Retrieved from

  • Thermo Fisher Scientific. (2023).[5] Safety Data Sheet: 1-Methyl-3-phenyl-1H-pyrazol-5-amine (Structural Analog). Retrieved from

  • US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Madridge Publishers. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls and Organobromides. Retrieved from

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Personal Protective Equipment (PPE) & Handling Strategy for 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Risk Assessment: The "Why" Behind the Protocol

As a Senior Application Scientist, I advise treating 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride not merely as a generic reagent, but as a bioactive scaffold with specific physicochemical risks. Your safety protocol must address three distinct molecular features:

  • The Hydrochloride Salt (HCl): Upon contact with mucosal membranes (eyes, lungs), this compound will hydrolyze, releasing hydrochloric acid. This creates an immediate risk of chemical burns and severe respiratory irritation (H314/H335).

  • The Aryl Bromide Moiety: Halogenated aromatics are lipophilic. This increases the compound's ability to permeate standard latex gloves and cross the dermal barrier.

  • The Aminopyrazole Core: Nitrogenous heterocycles are frequent sensitizers. Repeated low-level exposure can lead to acquired immune responses (hypersensitivity).

Operational Default: Until specific toxicology data (LD50) confirms otherwise, handle this substance as a Potent Compound (Occupational Exposure Band 3) .

The PPE Matrix: Defense-in-Depth

Do not rely on a single barrier. This matrix is designed to create redundancy.

Protection ZoneMandatory EquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles (Not Safety Glasses)Spec: ANSI Z87.1+ (Impact & Splash rated).Rationale: The HCl salt creates a high risk of acidic hydrolysis in the eye. Safety glasses allow powder ingress from the sides; goggles provide a hermetic seal against dust.
Dermal (Hands) Double Nitrile Gloving Spec: Inner: 4 mil (0.10mm) Nitrile (Blue/White).Outer: 5-8 mil Extended Cuff Nitrile (Purple/Green).Rationale: Latex is permeable to halogenated organics. Double gloving enables the "spot-change" technique: if the outer glove is contaminated, it can be stripped immediately without exposing skin.
Respiratory Engineering Control Primary Spec: Handle only in a Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.Rationale: N95 respirators are insufficient for potent drug scaffolds. If open-bench handling is unavoidable (strongly discouraged), a P100 half-mask is the absolute minimum.
Body Lab Coat + Tyvek® Sleeves Spec: Poly-cotton blend (minimum); Tyvek wrist sleeves recommended.Rationale: Prevents powder accumulation on the wrists, the most common site of exposure during weighing operations.

Operational Workflow: Step-by-Step Protocol

This protocol is designed to isolate the researcher from the compound during its most hazardous phase: the solid-to-liquid transition.

Phase A: Preparation & Engineering Controls
  • Verify Airflow: Ensure the Chemical Fume Hood is operating at 80–100 fpm (0.4–0.5 m/s) face velocity.

  • Static Mitigation: Place an ionizing fan or static gun inside the hood.

    • Why: Hydrochloride salts are often hygroscopic and prone to static charge, causing "fly-away" powder that contaminates the balance.

  • Waste Setup: Pre-position a solid waste container inside the hood to prevent moving contaminated hands outside the sash plane.

Phase B: Weighing & Solubilization
  • Don PPE: Put on inner gloves, lab coat, sleeves, and then outer gloves.

  • Transfer: Open the source container only inside the hood.

  • Weighing: Use a disposable anti-static weighing boat. Do not use weighing paper (high spill risk).

  • Solubilization (The Critical Step):

    • Add solvent (e.g., DMSO, Methanol) to the weighing boat or vial immediately after weighing.

    • Why: Solubilizing the compound eliminates the inhalation hazard (dust) effectively trapping the potent agent in liquid form.

  • Decontamination: Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe before returning it to storage.

Phase C: Waste & Disposal[1]
  • Solid Waste: Weighing boats and contaminated gloves go into Hazardous Solid Waste (Halogenated) .

  • Liquid Waste: Dissolved compound goes into Halogenated Organic Solvent Waste .

    • Note: Never mix with strong oxidizers or alkaline waste streams, as this may liberate free bromine or toxic chloramines.

Visualizing the Safety Lifecycle

The following diagram illustrates the critical control points (CCPs) where exposure is most likely to occur.

SafetyLifecycle Start Storage Retrieval (Cool/Dry) PPE PPE Donning (Double Nitrile + Goggles) Start->PPE Pre-Check Hood Engineering Control (Fume Hood Check) PPE->Hood Verification Weigh Weighing (Static Control) Hood->Weigh Inside Sash Solubilize Solubilization (Dust Elimination) Weigh->Solubilize Immediate Waste Disposal (Halogenated Stream) Solubilize->Waste Cleanup Waste->Start Log Update

Figure 1: Operational workflow emphasizing the containment of the compound inside the fume hood until solubilized.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes .[1][2][3][4][5][6][7] The HCl salt causes rapid pH changes; speed is critical to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[1][2][5][6][7][8] Do not use alcohol or DMSO for cleanup, as these solvents will drive the brominated compound deeper into the dermis.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (to suppress dust) and wipe up.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 46179974, 3-Bromo-1H-pyrazol-5-amine (Free Base Context). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.